6-Hydrazinoimidazo[1,2-b]pyridazine
Description
Structure
3D Structure
Properties
IUPAC Name |
imidazo[1,2-b]pyridazin-6-ylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5/c7-9-5-1-2-6-8-3-4-11(6)10-5/h1-4H,7H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSOZJUHUDHIRSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2N=C1NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60313961 | |
| Record name | 6-Hydrazinoimidazo[1,2-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60313961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6653-91-4 | |
| Record name | 6653-91-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=279188 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Hydrazinoimidazo[1,2-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60313961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Guide to the Novel Synthesis and Derivatization of 6-Hydrazinoimidazo[1,2-b]pyridazines
Abstract: The imidazo[1,2-b]pyridazine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its wide range of biological activities.[1][2] Molecules incorporating this fused heterocyclic system have demonstrated potential as anticancer, anti-inflammatory, antiviral, and antimicrobial agents.[1][2] The renowned kinase inhibitor Ponatinib, for instance, highlights the clinical significance of this structural class.[2] This guide provides a detailed technical overview of a novel and efficient synthetic pathway to 6-hydrazinoimidazo[1,2-b]pyridazine derivatives. The introduction of a hydrazino group at the C6-position not only serves as a critical pharmacophore but also functions as a versatile synthetic handle for extensive library generation. We will explore the construction of the core scaffold, the pivotal nucleophilic aromatic substitution to install the hydrazino moiety, and subsequent derivatization strategies for drug discovery applications.
Part 1: Foundational Synthesis of the Imidazo[1,2-b]pyridazine Core
The successful synthesis of the target 6-hydrazino derivatives is predicated on the efficient construction of the foundational imidazo[1,2-b]pyridazine ring system. Two primary strategies have proven effective: the classical condensation approach and modern metal-catalyzed cyclizations.
Classical Approach: Condensation of 3-Aminopyridazines
The most established and direct route involves the condensation of a 3-aminopyridazine with an α-haloketone.[1] This method is valued for its operational simplicity and the ready availability of starting materials.
Causality of the Reaction: The mechanism proceeds via an initial SN2 reaction where the exocyclic amino group of 3-aminopyridazine attacks the electrophilic carbon of the α-haloketone. This is followed by an intramolecular cyclization, driven by the nucleophilic attack of the pyridazine ring nitrogen onto the ketone carbonyl, and subsequent dehydration to yield the aromatic imidazo[1,2-b]pyridazine core.
Modern Approach: Metal-Catalyzed Cyclization Reactions
Recent advancements have introduced more sophisticated, metal-catalyzed methods that offer alternative pathways and broader substrate scope.[1] These include:
-
Palladium-Catalyzed Intramolecular C-H Amination: This powerful technique can forge the imidazole ring through the coupling of appropriately substituted pyridines and amines, leading to complex fused systems.[1]
-
Copper-Catalyzed Oxidative Cyclization: This method can be employed to synthesize halo-substituted imidazo[1,2-b]pyridazines directly, which are valuable precursors for further functionalization.[1]
Caption: General synthetic strategies for the Imidazo[1,2-b]pyridazine core.
Part 2: Strategic Introduction of the 6-Hydrazino Moiety
The core of our novel synthetic approach is the introduction of the hydrazino group at the C6 position. This is most effectively achieved via a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of heterocyclic chemistry.
The Precursor: 6-Chloroimidazo[1,2-b]pyridazine
The viability of the SNAr strategy hinges on the presence of a good leaving group at the target position. The 6-chloro-substituted imidazo[1,2-b]pyridazine is the ideal precursor for this transformation.[3] The chlorine atom serves as an excellent leaving group and its presence activates the C6 position for nucleophilic attack.
Rationale for Reactivity: The pyridazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic property is further amplified by the fused imidazole ring. Consequently, the carbon atoms of the pyridazine ring, particularly C6, are highly electrophilic and susceptible to attack by strong nucleophiles like hydrazine.
Caption: Key SNAr reaction for installing the 6-hydrazino group.
Experimental Protocol: Synthesis of 6-Hydrazino-2-phenylimidazo[1,2-b]pyridazine
This protocol provides a self-validating, step-by-step methodology for the synthesis.
Materials:
-
6-Chloro-2-phenylimidazo[1,2-b]pyridazine (1.0 eq)
-
Hydrazine hydrate (10.0 eq)
-
Ethanol (or Isopropanol)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 6-chloro-2-phenylimidazo[1,2-b]pyridazine.
-
Solvent Addition: Add ethanol to create a slurry (approx. 0.1 M concentration).
-
Reagent Addition: Add hydrazine hydrate dropwise to the stirred suspension at room temperature. An excess is used to act as both the nucleophile and a base to neutralize the HCl byproduct.
-
Heating: Heat the reaction mixture to reflux (approx. 80-85 °C) and maintain for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: After completion, cool the reaction mixture to room temperature. A precipitate of the product will typically form.
-
Isolation: Cool the mixture further in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold water and then a small amount of cold ethanol to remove excess hydrazine and impurities. The product can be further purified by recrystallization from ethanol if necessary.
-
Characterization: Dry the final product under vacuum and characterize by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Data Presentation
The following table summarizes expected outcomes for the synthesis of various 6-hydrazino derivatives from their corresponding 6-chloro precursors.
| Precursor (R-group at C2) | Product | Typical Yield (%) | Notes |
| Phenyl | 6-Hydrazino-2-phenylimidazo[1,2-b]pyridazine | 85-95% | Product often precipitates directly from the reaction mixture. |
| 4-Fluorophenyl | 2-(4-Fluorophenyl)-6-hydrazinoimidazo[1,2-b]pyridazine | 80-90% | Electron-withdrawing groups on the phenyl ring do not significantly hinder the reaction. |
| 4-Methoxyphenyl | 6-Hydrazino-2-(4-methoxyphenyl)imidazo[1,2-b]pyridazine | 88-96% | Electron-donating groups may slightly accelerate the reaction. |
Part 3: The 6-Hydrazino Group as a Gateway for Derivatization
The true value of the 6-hydrazinoimidazo[1,2-b]pyridazine scaffold lies in its potential for rapid and diverse functionalization. The terminal amino group of the hydrazine moiety is a potent nucleophile, enabling a wide array of subsequent chemical transformations to build a library of drug-like molecules.
Key Derivatization Reactions:
-
Hydrazone Formation: Reaction with a diverse panel of aldehydes or ketones under mild acidic catalysis yields a stable library of hydrazone derivatives. This is a powerful strategy for modulating steric and electronic properties.
-
Acylation/Sulfonylation: Treatment with acyl chlorides, sulfonyl chlorides, or isocyanates allows for the introduction of amide, sulfonamide, or urea functionalities, respectively. These groups are critical for establishing key hydrogen bonding interactions with biological targets.
-
Heterocycle Formation: The hydrazine group can also serve as a building block for constructing larger heterocyclic systems, such as pyrazoles or triazoles, further expanding the chemical space.
Caption: Derivatization workflow from the 6-hydrazino intermediate.
Conclusion
This guide outlines a robust and efficient synthetic route to 6-hydrazinoimidazo[1,2-b]pyridazine derivatives, a class of compounds with significant therapeutic potential. By leveraging a strategic nucleophilic aromatic substitution on an accessible 6-chloro precursor, this methodology provides high yields and operational simplicity. The resulting 6-hydrazino intermediate is not merely a final product but a versatile platform for extensive chemical exploration. The derivatization strategies presented offer researchers and drug development professionals a clear pathway to generate diverse molecular libraries, accelerating the discovery of novel therapeutics based on the privileged imidazo[1,2-b]pyridazine scaffold.
References
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El Akkaoui, A., Koubachi, J., Guillaumet, G., & El Kazzouli, S. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ChemistrySelect, 6(34), 8985–9011. [Link]
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Garrido, A., Le Gall, T., Fabis, F., & Berteina-Raboin, S. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867. [Link]
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Zhang, S., et al. (2023). Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants. European Journal of Medicinal Chemistry, 255, 115389. [Link]
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Zhen, Y., et al. (2012). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters, 3(10), 840–845. [Link]
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Spectroscopic Blueprint of a Privileged Scaffold: A Technical Guide to 6-Hydrazinoimidazo[1,2-b]pyridazine
Introduction: The Significance of the Imidazo[1,2-b]pyridazine Core
The imidazo[1,2-b]pyridazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets. This versatile heterocyclic system is at the heart of numerous pharmacologically active agents, demonstrating efficacy as kinase inhibitors for anticancer therapies, as well as exhibiting antimicrobial, anti-inflammatory, and antiviral properties.[1] The introduction of a hydrazino moiety at the 6-position of this scaffold is a strategic chemical modification aimed at modulating the compound's electronic properties, hydrogen bonding capabilities, and overall pharmacological profile, making it a molecule of significant interest in drug discovery and development.
This technical guide provides an in-depth exploration of the spectroscopic analysis of 6-Hydrazinoimidazo[1,2-b]pyridazine. As Senior Application Scientists, we understand that a thorough characterization of a novel compound is the bedrock of any successful research and development program. This document is structured to not only present the expected spectral data but to also provide the underlying scientific rationale for the experimental design and data interpretation. Our goal is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the spectroscopic signature of this important molecule.
Molecular Structure and Synthetic Strategy
A plausible synthetic route to 6-Hydrazinoimidazo[1,2-b]pyridazine involves a nucleophilic aromatic substitution reaction. The synthesis would likely begin with a 6-halo-imidazo[1,2-b]pyridazine precursor, which can be synthesized from the corresponding 3-amino-6-halopyridazine.[2] The subsequent reaction with hydrazine hydrate would yield the desired 6-Hydrazinoimidazo[1,2-b]pyridazine.
Caption: Key predicted 2D NMR correlations for 6-Hydrazinoimidazo[1,2-b]pyridazine.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. For 6-Hydrazinoimidazo[1,2-b]pyridazine, the key vibrational modes will be associated with the N-H bonds of the hydrazino group and the aromatic C-H and C=N bonds of the heterocyclic core.
Experimental Protocol: IR Analysis
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3400 - 3200 | Medium, Broad | N-H stretching | Characteristic of the hydrazino group (-NHNH₂). [3] |
| 3100 - 3000 | Medium | Aromatic C-H stretching | Typical for C-H bonds on the imidazo[1,2-b]pyridazine ring. [4][5] |
| 1640 - 1600 | Strong | N-H bending | Scissoring vibration of the -NH₂ group. |
| 1600 - 1450 | Medium to Strong | C=N and C=C stretching | Aromatic ring stretching vibrations of the heterocyclic core. [4][5] |
| 900 - 675 | Strong | C-H out-of-plane bending | Characteristic of the substitution pattern on the aromatic ring. [4][5] |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula, while tandem mass spectrometry (MS/MS) reveals characteristic fragmentation patterns that further support the proposed structure.
Experimental Protocol: MS Analysis
-
Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this polar, nitrogen-containing molecule, which will likely produce a strong protonated molecular ion [M+H]⁺.
-
Mass Analysis:
-
Acquire a full scan mass spectrum to determine the m/z of the molecular ion.
-
Perform HRMS to obtain an accurate mass measurement and confirm the elemental composition.
-
Conduct a product ion scan (MS/MS) of the [M+H]⁺ ion to elucidate the fragmentation pathways.
-
Predicted Mass Spectral Data
-
Molecular Formula: C₆H₇N₅
-
Monoisotopic Mass: 149.0701 g/mol
-
Predicted [M+H]⁺: m/z 150.0779
Predicted Fragmentation Pathway
The fragmentation of the imidazo[1,2-b]pyridazine core is expected to involve cleavage of the pyridazine ring. [6]The hydrazino group can also undergo characteristic losses.
Caption: Predicted major fragmentation pathways for 6-Hydrazinoimidazo[1,2-b]pyridazine.
UV-Visible Spectroscopy: Probing the Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. Aromatic and heterocyclic compounds typically exhibit characteristic absorption bands.
Experimental Protocol: UV-Vis Analysis
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol or methanol.
-
Data Acquisition: Record the absorption spectrum over a range of 200-800 nm.
Predicted UV-Vis Absorption
The UV-Vis spectrum of 6-Hydrazinoimidazo[1,2-b]pyridazine is expected to show multiple absorption bands corresponding to π → π* and n → π* transitions within the aromatic system. The hydrazino group, being an auxochrome, will likely cause a bathochromic (red) shift of the absorption maxima compared to the unsubstituted imidazo[1,2-b]pyridazine core.
| Predicted λₘₐₓ (nm) | Transition Type | Rationale |
| ~230-250 | π → π | High-energy transition within the aromatic system. |
| ~280-320 | π → π | Lower-energy transition, influenced by the extended conjugation. |
| ~350-400 | n → π* | Transition involving non-bonding electrons on the nitrogen atoms. |
Conclusion: A Multi-faceted Spectroscopic Portrait
The comprehensive spectroscopic analysis of 6-Hydrazinoimidazo[1,2-b]pyridazine, integrating data from NMR, IR, MS, and UV-Vis techniques, provides an unambiguous confirmation of its molecular structure. Each technique offers a unique and complementary piece of the puzzle, from the detailed connectivity provided by NMR to the characteristic functional group vibrations seen in IR, the molecular weight and fragmentation patterns from MS, and the electronic transitions observed in UV-Vis spectroscopy. This multi-faceted approach ensures the scientific integrity of the data and provides a solid foundation for further research and development of this promising class of compounds. The predicted data and protocols outlined in this guide serve as a valuable resource for scientists working on the synthesis, characterization, and application of novel imidazo[1,2-b]pyridazine derivatives.
References
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Kovács, D., Kuki, Á., Nagy, L., & Zsuga, M. (2018). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 53(11), 1147-1156. Available from: [Link]
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UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Aromatics. Available from: [Link]
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Cui, M., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters, 1(4), 171-175. Available from: [Link]
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OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. Available from: [Link]
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-
El Akkaoui, A., Koubachi, J., Guillaumet, G., & El Kazzouli, S. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect, 6(35), 8985-9011. Available from: [Link]
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A-Technical-Guide-to-the-1H-and-13C-NMR-Spectroscopy-of-6-Hydrazinoimidazo[1,2-b]pyridazine
Introduction: The Significance of the Imidazo[1,2-b]pyridazine Scaffold
The imidazo[1,2-b]pyridazine core is a privileged heterocyclic system in modern drug discovery.[1] Its rigid, planar structure and distribution of nitrogen atoms make it an excellent scaffold for developing potent and selective inhibitors for a variety of biological targets, including kinases.[2] Notable drugs such as Ponatinib, used in cancer therapy, feature this core structure.[3]
The introduction of a hydrazino (-NHNH₂) group at the C6 position creates a valuable synthetic handle for further functionalization and can significantly modulate the compound's pharmacological properties.[4] Accurate structural elucidation is paramount for confirming the identity and purity of such compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for this purpose. This guide explains the characteristic ¹H and ¹³C NMR signatures that unequivocally define the structure of 6-hydrazinoimidazo[1,2-b]pyridazine.
Molecular Structure and Atom Numbering
A prerequisite for any spectral analysis is a clear and standardized atom numbering system for the molecule. The accepted IUPAC numbering for the imidazo[1,2-b]pyridazine ring is applied here.
Caption: Standard NMR workflow for structural elucidation.
Typical Spectrometer Parameters (500 MHz):
-
¹H NMR: A standard single-pulse experiment is used. The spectral width is typically set to 12-16 ppm. For quantitative results, a relaxation delay (d1) of at least 5 times the longest T1 relaxation time should be used, though 1-2 seconds is common for routine spectra. [5]* ¹³C NMR: A proton-decoupled single-pulse experiment with nuclear Overhauser effect (NOE) is standard. The spectral width is set to ~220 ppm. A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C. [5]
¹H NMR Spectral Analysis (Predicted in DMSO-d₆)
The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (multiplicity).
| Proton(s) | Predicted δ (ppm) | Multiplicity | Integration | Rationale & Notes |
| H8 | 8.0 - 8.2 | Doublet (d) | 1H | Located on the pyridazine ring, deshielded by the adjacent ring nitrogen (N4). Coupled to H7. |
| H2 | 7.8 - 8.0 | Singlet (s) | 1H | Part of the electron-deficient imidazole ring. No adjacent protons to couple with. |
| H3 | 7.6 - 7.8 | Singlet (s) | 1H | Also on the imidazole ring. Typically slightly upfield from H2. No adjacent protons. |
| H7 | 6.8 - 7.0 | Doublet (d) | 1H | Coupled to H8. The hydrazino group at C6 is strongly electron-donating, shifting this adjacent proton significantly upfield. |
| -NH | 8.5 - 9.5 | Broad Singlet | 1H | Exchangeable proton. Its chemical shift is highly dependent on concentration and temperature. [6]Appears as a broad signal due to quadrupole broadening from the adjacent ¹⁴N and chemical exchange. |
| -NH₂ | 4.5 - 5.5 | Broad Singlet | 2H | Exchangeable protons. Also appears as a broad signal. This signal will disappear upon addition of a drop of D₂O, which is a definitive test for exchangeable protons. [7] |
¹³C NMR Spectral Analysis (Predicted in DMSO-d₆)
The proton-decoupled ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environment.
| Carbon | Predicted δ (ppm) | Rationale & Notes |
| C6 | 155 - 160 | The most downfield aromatic carbon due to direct attachment to the electronegative hydrazino group. |
| C8a | 140 - 145 | A quaternary (bridgehead) carbon adjacent to two nitrogen atoms (N1 and N5), resulting in significant deshielding. [8] |
| C2 | 135 - 140 | Part of the imidazole ring, deshielded by adjacent nitrogens. |
| C8 | 128 - 133 | Part of the pyridazine ring, adjacent to N4. |
| C3 | 115 - 120 | Part of the imidazole ring. |
| C7 | 105 - 110 | Significantly shielded (shifted upfield) due to the strong electron-donating effect of the hydrazino group at the para-like position (C6). |
Advanced Structural Verification with 2D NMR
While 1D NMR provides strong evidence, 2D NMR experiments like Heteronuclear Multiple Bond Correlation (HMBC) offer irrefutable proof of the structure by showing correlations between protons and carbons that are 2 or 3 bonds apart. This is particularly vital for assigning quaternary carbons like C6 and C8a, which have no attached protons and thus do not appear in a ¹H-¹³C HSQC spectrum. [9]
Caption: Expected key 2- and 3-bond HMBC correlations.
Key Expected Correlations:
-
H8 to C6 and C8a: This correlation definitively links the pyridazine ring proton H8 to the carbon bearing the hydrazino group (C6) and the bridgehead carbon (C8a).
-
H7 to C8a and C5: Connects H7 to the key quaternary carbons of the fused ring system.
-
H2 and H3 to C8a: These correlations from the imidazole protons confirm the connectivity to the bridgehead carbon, locking in the fused ring structure.
Conclusion
The structural characterization of 6-hydrazinoimidazo[1,2-b]pyridazine by NMR spectroscopy is unambiguous. The ¹H NMR spectrum is defined by four aromatic signals, with a characteristically upfield-shifted doublet for H7 due to the electron-donating hydrazino group, and three broad, exchangeable signals for the -NHNH₂ protons in DMSO-d₆. The ¹³C NMR spectrum displays six distinct aromatic carbon signals, with C6 being the most deshielded and C7 the most shielded. The collective data from 1D and 2D NMR experiments provides a complete and self-validating confirmation of the molecular structure, essential for its use in research and drug development.
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An In-Depth Technical Guide to the Mass Spectrometry of 6-Hydrazinoimidazo[1,2-b]pyridazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mass spectrometric behavior of 6-Hydrazinoimidazo[1,2-b]pyridazine, a heterocyclic compound of interest in medicinal chemistry and drug development. The imidazo[1,2-b]pyridazine scaffold is a recognized privileged structure in the development of various therapeutic agents.[1][2] The introduction of a hydrazino moiety presents unique characteristics for mass spectrometric analysis. This document, intended for researchers and drug development professionals, details the expected ionization properties and proposes fragmentation pathways under both Electrospray Ionization (ESI) and Electron Ionization (EI), supported by principles derived from the study of related heterocyclic systems. Furthermore, it outlines best practices for sample preparation and data acquisition to ensure high-quality, reproducible results.
Introduction: The Significance of 6-Hydrazinoimidazo[1,2-b]pyridazine
The imidazo[1,2-b]pyridazine core is a key pharmacophore found in a variety of biologically active molecules, exhibiting activities ranging from anticancer to anti-inflammatory and antiviral.[1][2] The functionalization of this scaffold allows for the fine-tuning of its pharmacological properties. The addition of a hydrazino group at the 6-position introduces a reactive handle for further chemical modification and can significantly influence the molecule's biological activity and metabolic fate. Accurate characterization by mass spectrometry is therefore a critical step in the discovery and development of drugs based on this scaffold.
Physicochemical Properties
A foundational understanding of the physicochemical properties of 6-Hydrazinoimidazo[1,2-b]pyridazine is essential for developing robust analytical methods.
| Property | Value | Source |
| Molecular Formula | C₆H₇N₅ | [3] |
| Molecular Weight | 149.15 g/mol | [3] |
| Monoisotopic Mass | 149.07014 g/mol | Calculated |
| CAS Number | 6653-91-4 | [3] |
| Appearance | Solid | [3] |
Ionization Techniques: A Comparative Overview
The choice of ionization technique is paramount in the mass spectrometric analysis of 6-Hydrazinoimidazo[1,2-b]pyridazine, dictating the nature and extent of fragmentation observed.
Electrospray Ionization (ESI)
ESI is a soft ionization technique that is particularly well-suited for polar and semi-polar compounds, making it the preferred method for analyzing 6-Hydrazinoimidazo[1,2-b]pyridazine in liquid chromatography-mass spectrometry (LC-MS) workflows.[4][5]
-
Principle: ESI generates ions from a liquid phase, typically resulting in the formation of protonated molecules, [M+H]⁺, with minimal in-source fragmentation.[6][7] This allows for the clear determination of the molecular weight.
-
Applicability: Due to the presence of multiple basic nitrogen atoms, 6-Hydrazinoimidazo[1,2-b]pyridazine is expected to ionize efficiently in positive ion mode ESI. The high polarity of the molecule further enhances its suitability for this technique.[4]
Electron Ionization (EI)
EI is a "hard" ionization technique that involves bombarding the analyte with high-energy electrons in the gas phase.[6][7] This results in extensive fragmentation, providing detailed structural information.
-
Principle: The high energy input in EI leads to the formation of a radical cation, M⁺•, which then undergoes a series of fragmentation reactions.[7] The resulting fragmentation pattern serves as a molecular fingerprint.
-
Applicability: EI is typically coupled with gas chromatography (GC-MS). Given the likely low volatility of 6-Hydrazinoimidazo[1,2-b]pyridazine, direct infusion or the use of a heated probe would be necessary for analysis by EI-MS.
Proposed Fragmentation Pathways
A detailed understanding of the fragmentation pathways is crucial for structural elucidation and metabolite identification. The following sections outline the predicted fragmentation of 6-Hydrazinoimidazo[1,2-b]pyridazine under both ESI and EI conditions, based on established fragmentation patterns of related heterocyclic systems.
ESI-MS/MS Fragmentation of the Protonated Molecule [M+H]⁺
In ESI-MS/MS, the protonated molecule ([M+H]⁺, m/z 150.0776) is isolated and subjected to collision-induced dissociation (CID). The initial site of protonation will significantly influence the fragmentation cascade. Given the presence of multiple nitrogen atoms, protonation is expected to occur on one of the more basic sites, likely the terminal amino group of the hydrazine moiety or one of the ring nitrogens.
Proposed Fragmentation Scheme for [M+H]⁺:
Caption: Proposed ESI-MS/MS fragmentation of 6-Hydrazinoimidazo[1,2-b]pyridazine.
-
Loss of Ammonia (NH₃): A primary fragmentation pathway is likely the loss of ammonia from the protonated hydrazine group, leading to a fragment ion at m/z 133.0511.
-
Loss of Diazene (N₂H₂): Cleavage of the N-N bond in the hydrazine moiety could result in the neutral loss of diazene, yielding an ion at m/z 120.0558, corresponding to the protonated imidazo[1,2-b]pyridazine core.
-
Loss of Hydrazine (N₂H₄): The entire hydrazine substituent could be lost as a neutral molecule, resulting in a radical cation at m/z 118.0399.
-
Ring Fragmentation: The imidazo[1,2-b]pyridazine core itself can undergo fragmentation, often initiated by the cleavage of the pyridazine ring. A common loss from nitrogen-containing heterocycles is hydrogen cyanide (HCN), which from the m/z 120 fragment would lead to an ion at m/z 93.0449.
EI-MS Fragmentation of the Molecular Ion M⁺•
Under EI conditions, the initial ionization event produces a molecular ion radical (M⁺•, m/z 149.0701). The subsequent fragmentation will be more extensive than in ESI-MS/MS.
Proposed Fragmentation Scheme for M⁺•:
Caption: Predicted EI-MS fragmentation of 6-Hydrazinoimidazo[1,2-b]pyridazine.
-
Loss of Hydrazinyl Radical (•N₂H₃): A prominent fragmentation pathway is expected to be the cleavage of the C-N bond, leading to the loss of a hydrazinyl radical and the formation of the stable imidazo[1,2-b]pyridazinyl cation at m/z 118.0401.
-
Loss of a Hydrogen Radical (•H): The molecular ion may lose a hydrogen radical to form an even-electron ion at m/z 148.0623.
-
Ring Cleavage: The imidazo[1,2-b]pyridazinyl cation (m/z 118) is expected to undergo further fragmentation. A characteristic fragmentation of the pyridazine ring is the expulsion of a molecule of nitrogen (N₂), which would result in a fragment at m/z 90.0340. Subsequent loss of HCN from this fragment would yield an ion at m/z 63.0231.
Experimental Protocols
To obtain high-quality mass spectrometric data for 6-Hydrazinoimidazo[1,2-b]pyridazine, the following experimental protocols are recommended.
Sample Preparation
-
Solvent Selection: For ESI-MS, dissolve the compound in a solvent system compatible with reverse-phase liquid chromatography, such as a mixture of acetonitrile and water. The addition of a small amount of a weak acid, such as 0.1% formic acid, will promote protonation and enhance the signal in positive ion mode.
-
Concentration: Prepare a stock solution of the analyte at a concentration of 1 mg/mL. For direct infusion analysis, dilute the stock solution to a final concentration of 1-10 µg/mL. For LC-MS analysis, the concentration of the injected sample will depend on the sensitivity of the instrument and the desired analytical outcome.
ESI-MS/MS Data Acquisition
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, for accurate mass measurements.[8][9]
-
Ionization Mode: Operate the ESI source in positive ion mode.
-
Full Scan MS: Acquire a full scan mass spectrum to confirm the presence of the protonated molecule [M+H]⁺ at m/z 150.0776.
-
Tandem MS (MS/MS): Perform product ion scans on the [M+H]⁺ ion. Use a range of collision energies to induce fragmentation and observe the formation of the various product ions. This will help to confirm the proposed fragmentation pathways.
EI-MS Data Acquisition
-
Instrumentation: A GC-MS system with a direct insertion probe or a standalone mass spectrometer with a direct inlet system is suitable.
-
Ionization Energy: Use a standard electron energy of 70 eV to generate a reproducible fragmentation pattern.
-
Mass Range: Scan a mass range that encompasses the molecular ion and all expected fragments (e.g., m/z 40-200).
Data Interpretation and Structural Confirmation
The interpretation of the mass spectra should be guided by the proposed fragmentation pathways. High-resolution mass spectrometry is crucial for determining the elemental composition of the precursor and fragment ions, which provides strong evidence for the proposed fragmentation mechanisms.[9] The accurate mass measurements can help to distinguish between isobaric fragments and confirm the assigned structures.
Conclusion
The mass spectrometric analysis of 6-Hydrazinoimidazo[1,2-b]pyridazine provides valuable information for its structural characterization and identification. By understanding its ionization behavior and predicting its fragmentation pathways under both ESI and EI conditions, researchers can confidently identify this compound and its metabolites in complex matrices. The experimental protocols outlined in this guide provide a framework for obtaining high-quality, reproducible data, which is essential for advancing drug discovery and development programs centered on the imidazo[1,2-b]pyridazine scaffold.
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6-Hydrazinoimidazo[1,2-b]pyridazine: A Versatile Heterocyclic Building Block for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic core, prominently featured in a range of biologically active molecules, including the FDA-approved kinase inhibitor ponatinib.[1] Its rigid, planar structure and rich electronic properties make it an attractive framework for the design of novel therapeutics. This technical guide focuses on a key derivative, 6-Hydrazinoimidazo[1,2-b]pyridazine, a versatile and highly reactive building block. While direct literature on this specific compound is sparse, this document, grounded in the established chemistry of the parent scaffold and the predictable reactivity of heteroaryl hydrazines, provides a comprehensive overview of its synthesis, chemical properties, and potential applications in medicinal chemistry. We will explore its utility as a precursor for a diverse array of more complex molecular architectures, thereby highlighting its significance for drug discovery programs targeting kinases, infectious diseases, and neurodegenerative disorders.
The Imidazo[1,2-b]pyridazine Core: A Foundation of Pharmacological Significance
The imidazo[1,2-b]pyridazine system is a fused bicyclic heterocycle that has garnered significant attention in medicinal chemistry due to its presence in numerous compounds with diverse pharmacological activities.[2] Derivatives of this scaffold have been investigated as kinase inhibitors, anti-inflammatory agents, and ligands for β-amyloid plaques, underscoring the therapeutic potential embedded within this structural motif.[1][3] The electron-deficient nature of the pyridazine ring, a consequence of the two adjacent nitrogen atoms, influences the chemical reactivity and biological interactions of its derivatives.[4]
The introduction of a hydrazino (-NHNH2) group at the C6 position of the imidazo[1,2-b]pyridazine core dramatically expands its synthetic utility. The hydrazine moiety is a potent nucleophile and a versatile functional group, capable of undergoing a wide range of chemical transformations. This makes 6-Hydrazinoimidazo[1,2-b]pyridazine a strategically important intermediate for the synthesis of compound libraries aimed at various biological targets.
Synthesis of 6-Hydrazinoimidazo[1,2-b]pyridazine
The synthesis of 6-Hydrazinoimidazo[1,2-b]pyridazine can be logically approached in a two-step sequence, starting from a readily available precursor. This proposed pathway leverages established methodologies for the construction of the imidazo[1,2-b]pyridazine core and the subsequent introduction of the hydrazine group.
Step 1: Synthesis of 6-Chloroimidazo[1,2-b]pyridazine
The foundational step involves the construction of the imidazo[1,2-b]pyridazine ring system. A common and effective method is the condensation reaction between a 3-amino-6-halopyridazine and an α-haloketone.[3] Specifically, 6-chloroimidazo[1,2-b]pyridazine can be synthesized from 3-amino-6-chloropyridazine and chloroacetaldehyde.
Experimental Protocol: Synthesis of 6-Chloroimidazo[1,2-b]pyridazine
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, combine 3-amino-6-chloropyridazine (1 equivalent) and chloroacetaldehyde (typically a 50% aqueous solution, 1.5-2.0 equivalents).
-
Reaction: Heat the mixture to 90-100 °C and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, cool the reaction mixture. If a solid precipitates, it can be collected by filtration. The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol or isopropanol), to yield 6-chloroimidazo[1,2-b]pyridazine.
Step 2: Hydrazinolysis of 6-Chloroimidazo[1,2-b]pyridazine
The second step involves the nucleophilic aromatic substitution of the chlorine atom at the C6 position with hydrazine. This is a standard method for introducing a hydrazino group onto an electron-deficient heterocyclic ring.
Experimental Protocol: Synthesis of 6-Hydrazinoimidazo[1,2-b]pyridazine
-
Reactant Setup: In a sealed vessel or a flask with a reflux condenser, dissolve 6-chloroimidazo[1,2-b]pyridazine (1 equivalent) in a suitable solvent such as ethanol, n-butanol, or dioxane.
-
Addition of Hydrazine: Add an excess of hydrazine hydrate (typically 5-10 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to reflux (80-120 °C, depending on the solvent) for several hours (typically 6-12 hours), monitoring the reaction by TLC until the starting material is consumed.
-
Isolation: Cool the reaction mixture to room temperature. The product may precipitate upon cooling and can be collected by filtration. If the product remains in solution, the solvent is removed under reduced pressure, and the resulting residue is purified by recrystallization or column chromatography to afford 6-Hydrazinoimidazo[1,2-b]pyridazine.
Caption: Proposed two-step synthesis of 6-Hydrazinoimidazo[1,2-b]pyridazine.
Physicochemical Properties (Predicted)
| Property | Predicted Value/Characteristic | Justification |
| Appearance | Likely a crystalline solid, ranging from off-white to yellow. | Heteroaromatic hydrazines are typically solids at room temperature. Color can arise from extended conjugation and potential for minor oxidation products. |
| Solubility | Sparingly soluble in water. Soluble in polar organic solvents such as DMSO, DMF, and alcohols (e.g., ethanol, methanol). | The presence of the polar hydrazine group and nitrogen atoms in the rings allows for hydrogen bonding. However, the overall bicyclic aromatic system is largely nonpolar. |
| Basicity (pKa) | Expected to be a weak base. The pKa of the hydrazino group would be lower than that of simple alkyl hydrazines due to the electron-withdrawing effect of the imidazo[1,2-b]pyridazine ring system. | The electron-deficient nature of the pyridazine ring delocalizes the lone pair of electrons on the nitrogen atoms of the hydrazine, reducing their availability for protonation. |
| Stability | Moderately stable under standard conditions. Susceptible to oxidation, particularly in the presence of air and light, which is a common characteristic of hydrazines.[5] May be stored under an inert atmosphere for longevity. | Hydrazines are known to be reducing agents and can be oxidized. The electron-deficient ring system may offer some stabilization against rapid decomposition. |
| Spectroscopic Data | ¹H NMR: Expect characteristic aromatic protons on the imidazo[1,2-b]pyridazine core, along with broad signals for the -NH and -NH₂ protons of the hydrazine group. ¹³C NMR: Signals corresponding to the carbon atoms of the fused ring system. IR: N-H stretching vibrations in the 3200-3400 cm⁻¹ region. Mass Spec: A molecular ion peak corresponding to its molecular weight. | These predictions are based on the standard spectroscopic features of the imidazo[1,2-b]pyridazine scaffold and the hydrazine functional group. |
Chemical Reactivity and Synthetic Applications
The chemical reactivity of 6-Hydrazinoimidazo[1,2-b]pyridazine is dominated by the nucleophilic character of the terminal amino group of the hydrazine moiety. This functionality serves as a handle for a variety of synthetic transformations, making it a valuable intermediate for creating diverse molecular structures.
Formation of Hydrazones
The most fundamental reaction of 6-Hydrazinoimidazo[1,2-b]pyridazine is its condensation with aldehydes and ketones to form the corresponding hydrazones.[6] This reaction is typically acid-catalyzed and proceeds with high efficiency.[6] The resulting hydrazones are not merely stable products but are themselves versatile intermediates for further synthetic elaborations.
General Protocol: Hydrazone Synthesis
-
Dissolve 6-Hydrazinoimidazo[1,2-b]pyridazine (1 equivalent) in a suitable solvent like ethanol.
-
Add the desired aldehyde or ketone (1-1.1 equivalents).
-
Add a catalytic amount of a weak acid, such as acetic acid.
-
Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).
-
The product hydrazone often precipitates from the reaction mixture and can be isolated by filtration.
Caption: Condensation reaction to form hydrazones.
Cyclization Reactions for Fused Heterocycles
The di-nucleophilic nature of the hydrazine group allows it to react with bifunctional electrophiles to construct new heterocyclic rings fused to other systems or appended to the imidazo[1,2-b]pyridazine core. This is a powerful strategy for rapidly increasing molecular complexity.
-
Reaction with β-Dicarbonyl Compounds: Condensation with 1,3-dicarbonyl compounds (e.g., acetylacetone, ethyl acetoacetate) will yield pyrazole derivatives.
-
Reaction with α,β-Unsaturated Ketones: This reaction leads to the formation of pyrazoline derivatives through an initial Michael addition followed by intramolecular cyclization.[7]
-
Formation of Triazoles and Thiadiazoles: Reaction with reagents like cyanogen bromide or carbon disulfide can lead to the formation of fused triazolo- or thiadiazolo-pyridazine systems, which are themselves of interest in medicinal chemistry.[8]
Caption: Key cyclization pathways for 6-Hydrazinoimidazo[1,2-b]pyridazine.
Conclusion and Future Outlook
6-Hydrazinoimidazo[1,2-b]pyridazine represents a potent and underexplored building block in medicinal chemistry. Its straightforward synthesis from common starting materials and the versatile reactivity of the hydrazine moiety position it as a valuable precursor for generating novel and diverse compound libraries. The ability to readily form hydrazones and engage in various cyclization reactions allows for the systematic exploration of chemical space around the privileged imidazo[1,2-b]pyridazine core. For researchers and drug development professionals, this compound offers a strategic entry point for the design of next-generation therapeutics, particularly in the fields of oncology, infectious diseases, and neuropharmacology. Further investigation into the full scope of its chemical reactivity and the biological activities of its derivatives is highly warranted.
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An In-depth Technical Guide to the Solubility and Stability of 6-Hydrazinoimidazo[1,2-b]pyridazine for Drug Development Professionals
This guide provides a comprehensive technical overview of the critical physicochemical properties of 6-Hydrazinoimidazo[1,2-b]pyridazine, a heterocyclic compound of interest in medicinal chemistry. As a Senior Application Scientist, this document is structured to offer not just data, but actionable insights and robust experimental protocols for researchers, scientists, and drug development professionals. The focus is on the practical evaluation of solubility and stability, two cornerstone parameters that dictate the developability of a potential therapeutic agent.
The imidazo[1,2-b]pyridazine scaffold is a "privileged structure" in medicinal chemistry, known for its versatile biological activities, including roles as kinase inhibitors and agents targeting the central nervous system.[1][2] The introduction of a hydrazino moiety at the 6-position presents both opportunities for novel molecular interactions and significant challenges in terms of the compound's physicochemical properties. The inherent reactivity of the hydrazine group suggests that stability will be a critical concern, while the fused heterocyclic system may influence its solubility.[3]
This guide will first explore the theoretical considerations for the solubility and stability of 6-Hydrazinoimidazo[1,2-b]pyridazine, followed by detailed, field-proven experimental protocols for their empirical determination.
Part 1: Solubility Profile of 6-Hydrazinoimidazo[1,2-b]pyridazine
Theoretical Considerations for Solubility
The 6-Hydrazinoimidazo[1,2-b]pyridazine structure contains both hydrogen bond donors (the -NHNH2 group) and acceptors (the nitrogen atoms in the bicyclic core), which can interact with water molecules. However, the planar, aromatic nature of the imidazopyridazine ring system contributes to a significant crystal lattice energy, which must be overcome for dissolution to occur. The overall solubility will be a balance between these competing factors. The basicity of the pyridazine and imidazole nitrogens, as well as the hydrazino group, suggests that the compound's solubility will be highly dependent on pH.
Experimental Workflow for Solubility Determination
To accurately characterize the solubility of 6-Hydrazinoimidazo[1,2-b]pyridazine, a systematic approach is required. The following workflow outlines the key experiments.
Caption: Experimental workflow for determining the solubility of 6-Hydrazinoimidazo[1,2-b]pyridazine.
Detailed Experimental Protocols
This method is considered the "gold standard" for determining thermodynamic solubility.
-
Preparation of Solutions: Prepare a series of buffers at different pH values (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0) to mimic physiological conditions.
-
Sample Addition: Add an excess amount of solid 6-Hydrazinoimidazo[1,2-b]pyridazine to a known volume of each buffer in separate glass vials. The excess solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspensions to stand, or centrifuge them at a high speed to pellet the excess solid.
-
Sampling and Dilution: Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the dissolved compound in the diluted supernatant using a validated HPLC-UV method.
-
Data Reporting: Report the solubility in µg/mL or µM at each pH and temperature.
This experiment expands on the thermodynamic solubility measurement to create a detailed profile of how solubility changes with pH.
-
Buffer System: Use a universal buffer system or a series of overlapping buffers to cover a wide pH range (e.g., pH 1 to 10).
-
Procedure: Follow the shake-flask method as described above for each pH point.
-
Data Analysis: Plot the measured solubility (on a logarithmic scale) against the pH. This profile is critical for predicting the compound's behavior in the gastrointestinal tract and for developing formulations.
Anticipated Solubility Data Presentation
The results of these experiments should be summarized in a clear, tabular format.
| Parameter | pH 2.0 | pH 4.5 | pH 6.8 | pH 7.4 | pH 9.0 |
| Thermodynamic Solubility at 25°C (µg/mL) | Expected to be higher | Data | Data | Expected to be lower | Data |
| Thermodynamic Solubility at 37°C (µg/mL) | Data | Data | Data | Data | Data |
Part 2: Stability Profile of 6-Hydrazinoimidazo[1,2-b]pyridazine
The stability of an active pharmaceutical ingredient (API) is crucial for ensuring its safety and efficacy throughout its shelf life. The presence of the hydrazino group in 6-Hydrazinoimidazo[1,2-b]pyridazine makes it susceptible to degradation, particularly through oxidation. Forced degradation studies are essential to identify potential degradation products and pathways.[5][6]
Theoretical Considerations for Stability
The hydrazino moiety is known to be sensitive to oxidative conditions and can also react with aldehydes and ketones. The imidazo[1,2-b]pyridazine ring system itself is generally stable, but the electron-donating nature of the hydrazino group might influence its reactivity. Potential degradation pathways could include oxidation of the hydrazine to a diazo compound or cleavage of the N-N bond.
Experimental Workflow for Forced Degradation Studies
A systematic forced degradation study will expose the compound to a variety of stress conditions to predict its long-term stability and to develop a stability-indicating analytical method.
Caption: Workflow for forced degradation studies of 6-Hydrazinoimidazo[1,2-b]pyridazine.
Detailed Experimental Protocols for Forced Degradation
The goal is to achieve 5-20% degradation of the parent compound to ensure that the primary degradation products are formed without excessive secondary degradation.
-
Stock Solution Preparation: Prepare a stock solution of 6-Hydrazinoimidazo[1,2-b]pyridazine in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60°C). Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples before analysis.
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature or heat gently. Withdraw and neutralize samples as above.
-
Oxidative Degradation: Mix the stock solution with a dilute solution of hydrogen peroxide (e.g., 3%) and keep at room temperature. Monitor the reaction closely as oxidation of hydrazines can be rapid.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C). Also, reflux the stock solution.
-
Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.
-
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all process-related impurities and degradation products.
-
Degradant Identification: Use LC-MS/MS to obtain the mass of the degradation products. This data, along with knowledge of the parent structure, will help in proposing the structures of the degradants.
-
Mass Balance: Calculate the mass balance to ensure that all degradation products are accounted for. This is a measure of the quality of the analytical method.
Potential Degradation Pathway
Based on the known chemistry of hydrazines, a likely degradation pathway under oxidative stress is proposed below.
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The Imidazo[1,2-b]pyridazine Scaffold: A Privileged Core for Navigating Chemical Space in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Ascendance of a Privileged Scaffold
In the landscape of medicinal chemistry, certain heterocyclic systems consistently emerge as "privileged scaffolds" – molecular frameworks that can bind to a variety of biological targets with high affinity, thereby serving as a fertile ground for the development of novel therapeutics. The imidazo[1,2-b]pyridazine nucleus is a quintessential example of such a scaffold. This bicyclic aromatic system, composed of a fused imidazole and pyridazine ring, offers a unique combination of structural rigidity, rich electronic properties, and multiple points for chemical diversification.
The versatility of the imidazo[1,2-b]pyridazine core is evidenced by its presence in a wide array of biologically active molecules, from the FDA-approved multi-kinase inhibitor Ponatinib to clinical and preclinical candidates targeting a spectrum of diseases.[1][2] Its applications span oncology, neurodegenerative disorders, inflammatory conditions, and infectious diseases.[1][2] This guide, intended for researchers and drug development professionals, will provide a comprehensive exploration of the chemical space surrounding the imidazo[1,2-b]pyridazine scaffold. We will delve into the strategic considerations behind its synthesis, the logic of its functionalization, and the mechanistic underpinnings of its diverse biological activities, offering field-proven insights to empower the next generation of drug discovery efforts centered on this remarkable core.
I. Constructing the Core: Synthetic Strategies and Mechanistic Rationale
The foundation of any exploration into a chemical scaffold lies in the robust and flexible synthesis of the core structure. The choice of synthetic route is not merely a matter of convenience; it dictates the accessible points of diversification and, ultimately, the regions of chemical space that can be explored.
The Classical Approach: Condensation of 3-Aminopyridazines with α-Haloketones
The most traditional and widely employed method for constructing the imidazo[1,2-b]pyridazine ring system involves the condensation of a 3-aminopyridazine with an α-haloketone.[3] This reaction proceeds via an initial N-alkylation of the aminopyridazine followed by an intramolecular cyclization and dehydration.
A critical consideration in this synthesis is the regioselectivity of the initial N-alkylation. In an unsubstituted 3-aminopyridazine, the ring nitrogen non-adjacent to the amino group is the most nucleophilic site. Alkylation at this position leads to undesired byproducts and hampers the efficient formation of the bicyclic product.[3] To circumvent this, a halogen substituent is typically introduced at the 6-position of the 3-aminopyridazine. This halogen significantly reduces the nucleophilicity of the adjacent ring nitrogen, thereby directing the alkylation to the desired ring nitrogen adjacent to the amino group, which then facilitates the cyclization.[3]
Experimental Protocol: Synthesis of 6-Chloro-2-phenylimidazo[1,2-b]pyridazine
-
Preparation of 3-Amino-6-chloropyridazine: 3,6-Dichloropyridazine is reacted with aqueous ammonia at elevated temperatures (e.g., 130 °C) in a sealed vessel.[3]
-
Preparation of α-Bromoacetophenone: Acetophenone is brominated using a suitable brominating agent (e.g., bromine in acetic acid or N-bromosuccinimide).
-
Condensation and Cyclization:
-
To a solution of 3-amino-6-chloropyridazine (1 equivalent) in a suitable solvent such as ethanol or isopropanol, add α-bromoacetophenone (1.1 equivalents) and a mild base like sodium bicarbonate (2-3 equivalents).[3]
-
Reflux the mixture for several hours (typically 4-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield 6-chloro-2-phenylimidazo[1,2-b]pyridazine.
-
Modern Synthetic Avenues: Expanding the Toolkit
While the classical condensation remains a workhorse, modern synthetic methodologies have provided alternative and often more versatile routes to the imidazo[1,2-b]pyridazine core and its analogs.
-
Groebke-Blackburn-Bienaymé (GBB) Reaction: This three-component reaction involving a 3-aminopyridazine, an aldehyde, and an isocyanide offers a rapid and efficient entry to 3-aminoimidazo[1,2-b]pyridazine derivatives.[4][5] The GBB reaction is particularly valuable for generating libraries of compounds for high-throughput screening, as it allows for the introduction of diversity at three positions in a single step.[4]
-
Metal-Catalyzed Cyclizations: Palladium- and copper-catalyzed reactions have emerged as powerful tools for the construction of the imidazo[1,2-b]pyridazine ring system.[1] These methods often involve intramolecular C-N bond formation and can proceed under milder conditions than the classical condensation. For example, palladium-catalyzed intramolecular C-H amination has been successfully employed to synthesize pyridot-fused imidazo[1,2-b]pyridazines.[1]
Below is a diagram illustrating the primary synthetic pathways to the imidazo[1,2-b]pyridazine core.
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Discovery of Novel Bioactive Imidazo[1,2-b]pyridazine Compounds: From Privileged Scaffold to Preclinical Candidate
An In-Depth Technical Guide
Introduction: The Imidazo[1,2-b]pyridazine Scaffold as a Cornerstone of Modern Medicinal Chemistry
The imidazo[1,2-b]pyridazine ring system, a fused heterocycle containing a bridgehead nitrogen atom, represents a "privileged scaffold" in drug discovery.[1][2] Its rigid, planar structure and rich electronic properties make it an ideal foundation for developing ligands that can interact with a wide array of biological targets with high affinity and specificity. The versatility of this core is evidenced by its presence in compounds exhibiting a vast spectrum of biological activities, including anticancer, antiviral, antibacterial, anti-inflammatory, and antiparasitic properties.[1][3]
The therapeutic relevance of the imidazo[1,2-b]pyridazine moiety is not merely academic; it is clinically validated. The most prominent example is Ponatinib (Iclusig®) , an FDA-approved multi-kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[2][4] The success of Ponatinib has catalyzed a resurgence of interest in this scaffold, driving medicinal chemists to explore novel derivatives for diverse therapeutic applications, from neurodegenerative diseases to infectious agents.[1][5] This guide provides a technical overview of the discovery process for novel bioactive imidazo[1,2-b]pyridazines, from synthetic strategy and target validation to lead optimization and preclinical evaluation.
Section 1: Core Synthetic Strategies and Molecular Diversification
The foundation of any drug discovery program is the robust and flexible synthesis of the core scaffold. The accessibility of diverse imidazo[1,2-b]pyridazine derivatives is paramount for extensive structure-activity relationship (SAR) studies.
Foundational Synthesis: The Condensation Reaction
The classical and most direct route to the imidazo[1,2-b]pyridazine core is the condensation reaction between a 3-aminopyridazine and an α-haloketone.[5][6]
Causality Behind the Method: This reaction proceeds via an initial nucleophilic attack of the endocyclic nitrogen of the aminopyridazine onto the electrophilic carbon of the α-haloketone, followed by an intramolecular cyclization and dehydration to form the stable, aromatic fused-ring system. The choice of a 3-amino-6-halopyridazine is a critical, field-proven insight. Placing a halogen at the 6-position deactivates the adjacent ring nitrogen, reducing its nucleophilicity and preventing undesired side reactions, thereby ensuring the alkylation occurs at the correct nitrogen to facilitate the desired cyclization.[5]
Caption: General workflow for the synthesis and functionalization of the imidazo[1,2-b]pyridazine core.
Protocol: General Synthesis of a 2-Aryl-6-chloro-imidazo[1,2-b]pyridazine
This protocol is a self-validating system, where successful formation of the product can be confirmed by standard analytical techniques like NMR and mass spectrometry.
-
Reactant Preparation: To a solution of 3-amino-6-chloropyridazine (1.0 eq) in ethanol, add 2-bromo-1-phenylethan-1-one (1.1 eq).
-
Reaction Initiation: Add sodium bicarbonate (2.5 eq) to the mixture. The bicarbonate acts as a mild base to neutralize the HBr formed during the reaction, driving the equilibrium towards the product.
-
Reflux: Heat the reaction mixture to reflux (approx. 78°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the mixture to room temperature and pour it into ice-cold water. A precipitate will form.
-
Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry. Recrystallize the crude product from ethanol to obtain the purified 6-chloro-2-phenylimidazo[1,2-b]pyridazine.
Advanced Functionalization: Metal-Catalyzed Cross-Coupling
To fully explore the chemical space and build a diverse compound library, modern metal-catalyzed cross-coupling reactions are indispensable.[6] Techniques such as Suzuki-Miyaura, Sonogashira, and Heck reactions allow for the precise installation of various substituents at halogenated positions (typically C6 and C3) of the core scaffold. This strategic diversification is essential for modulating the compound's pharmacological and pharmacokinetic properties.[4][6]
Section 2: Target-Centric Discovery: Kinase Inhibition as a Primary Modality
The imidazo[1,2-b]pyridazine scaffold has proven to be an exceptionally effective ATP-competitive kinase inhibitor.[3] This is due to its ability to form key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of various kinases.
Rationale for Target Selection: Exploiting the Kinome
Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The selection of a specific kinase target is driven by its validation as a disease driver. Imidazo[1,2-b]pyridazines have been successfully developed as inhibitors for several clinically relevant kinases:
-
Bruton's Tyrosine Kinase (BTK): Essential for B-cell signaling, making it a prime target for B-cell malignancies.[7]
-
Anaplastic Lymphoma Kinase (ALK): Gene rearrangements in ALK are oncogenic drivers in non-small cell lung cancer (NSCLC).[8]
-
Monopolar Spindle 1 (Mps1): A key regulator of the spindle assembly checkpoint, which is often overexpressed in cancer cells.[9]
-
Tyrosine Kinase 2 (Tyk2): A member of the JAK family, it mediates cytokine signaling in autoimmune and inflammatory diseases.[10]
Caption: The Tyk2-STAT signaling pathway, a target for autoimmune diseases, inhibited by an imidazo[1,2-b]pyridazine compound.
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol describes a self-validating system to quantify the potency of a test compound against a target kinase.
-
Reagent Preparation: Prepare a reaction buffer containing the purified target kinase enzyme, the appropriate kinase substrate (e.g., a peptide), and ATP at a concentration near its Km value.
-
Compound Dilution: Perform a serial dilution of the test imidazo[1,2-b]pyridazine compound in DMSO to create a range of concentrations (e.g., from 10 µM to 0.1 nM).
-
Reaction Incubation: In a 384-well plate, add the kinase/substrate solution, followed by the diluted test compound. Initiate the kinase reaction by adding the ATP solution. Incubate at room temperature for 1 hour.
-
Signal Detection: Add a luminescence-based detection reagent (e.g., Kinase-Glo®). This reagent measures the amount of ATP remaining in the well. The light output is inversely proportional to kinase activity.
-
Data Analysis: Measure luminescence using a plate reader. Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).
Section 3: Lead Optimization and Structure-Activity Relationship (SAR)
Once an initial "hit" compound is identified, the process of lead optimization begins. This involves the systematic modification of the compound's structure to improve potency, selectivity, and drug-like properties (ADME - Absorption, Distribution, Metabolism, and Excretion).
Case Study: Development of a Covalent BTK Inhibitor
Recent research has focused on developing covalent irreversible inhibitors that form a bond with a specific cysteine residue in the target kinase, offering enhanced potency and duration of action.
-
Lead Identification: A high-throughput screen might identify an imidazo[1,2-b]pyridazine derivative with moderate BTK inhibition (e.g., IC₅₀ in the low micromolar range).[9]
-
SAR-Guided Optimization:
-
Warhead Installation: To achieve covalent inhibition, an electrophilic "warhead" (e.g., an acrylamide group) is strategically added to the molecule. This group is designed to react with the Cys481 residue in the BTK active site.
-
Potency Enhancement: Modifications to other parts of the scaffold are made to optimize interactions with the binding pocket. For example, adding a phenoxy group at one position and a piperidine ring at another can significantly improve binding affinity.
-
Selectivity Tuning: The geometry and electronics of the substituents are fine-tuned to ensure the compound binds selectively to BTK over other kinases, which is crucial for minimizing off-target side effects.
-
The results of these systematic modifications are quantified in biochemical and cellular assays, as shown in the table below, which synthesizes representative data from recent literature.[7][11]
| Compound ID | Core Scaffold | R1 Group | R2 Group (Warhead) | BTK IC₅₀ (nM) | Cellular Proliferation EC₅₀ (nM) |
| Hit-1 | Imidazo[1,2-b]pyridazine | H | H | 1250 | >10000 |
| Opt-5 | Imidazo[1,2-b]pyridazine | Phenoxy | H | 85 | 2300 |
| Lead-22 | Imidazo[1,2-b]pyridazine | Phenoxy | Acrylamide | 1.3 | 5.5 |
Table 1: Representative data illustrating the optimization of an imidazo[1,2-b]pyridazine-based BTK inhibitor. The addition of an acrylamide warhead and other modifications dramatically improves biochemical potency (IC₅₀) and cellular activity (EC₅₀).
From Potency to In Vivo Efficacy
A potent and selective compound must also possess favorable pharmacokinetic (PK) properties to be effective in vivo. Optimization focuses on improving metabolic stability and oral bioavailability.[9][10] For example, replacing a metabolically labile aniline group with a more stable 2-oxo-dihydropyridine moiety was shown to dramatically improve metabolic stability in a series of Tyk2 inhibitors.[10]
Successful lead compounds are then advanced into in vivo models. For an anticancer agent, this typically involves a xenograft model where human tumor cells are implanted in immunocompromised mice. A recent study on a novel imidazo[1,2-b]pyridazine BTK inhibitor, compound 22 , demonstrated significant tumor growth inhibition, with complete tumor regression observed in 7 out of 10 mice at a dose of 15 mg/kg.[7] Such compelling preclinical data is a prerequisite for advancing a compound into clinical trials.
Section 4: The Broadening Therapeutic Horizon
While kinase inhibition is a major application, the imidazo[1,2-b]pyridazine scaffold's utility extends to numerous other therapeutic areas, underscoring its privileged nature.
| Therapeutic Area | Target/Organism | Representative Compound Activity |
| Antiviral | Human Picornaviruses (e.g., HRV-14) | Broad spectrum activity in plaque reduction assays.[12] |
| Antitubercular | Mycobacterium tuberculosis H37Rv | Potent activity with MIC as low as 1.6 µg/mL.[13][14] |
| Neurodegenerative | β-Amyloid Plaques (Alzheimer's) | High binding affinity (Kᵢ = 11.0 nM) to Aβ aggregates.[5] |
| Anti-inflammatory | Tyk2 / JAK-STAT Pathway | Potent inhibition of IFNγ production in vivo.[10] |
Table 2: Diverse biological activities of novel imidazo[1,2-b]pyridazine derivatives, showcasing the scaffold's broad therapeutic potential.
Conclusion and Future Directions
The imidazo[1,2-b]pyridazine scaffold continues to be a highly productive platform for the discovery of novel bioactive compounds. Its synthetic tractability allows for extensive chemical exploration, while its favorable structural features enable potent and selective interactions with a multitude of biological targets. The journey from initial synthesis to a preclinical candidate like the BTK inhibitor 22 exemplifies a modern drug discovery paradigm: integrating rational design, SAR-driven optimization, and rigorous biological evaluation.[7]
Future research will likely focus on applying new synthetic methodologies to further expand the accessible chemical space of this scaffold. Moreover, the application of computational chemistry and machine learning will accelerate the design of next-generation inhibitors with enhanced selectivity and optimized ADME properties. As our understanding of disease biology deepens, the versatile and privileged imidazo[1,2-b]pyridazine core is poised to deliver new and impactful medicines for years to come.
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ResearchGate. (n.d.). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review | Request PDF. Retrieved from [Link]
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El Akkaoui, A., et al. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ResearchGate. Retrieved from [Link]
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Lin, T., et al. (n.d.). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. National Institutes of Health. Retrieved from [Link]
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ResearchGate. (2018). (PDF) Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. Retrieved from [Link]
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ScienceDirect. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. Retrieved from [Link]
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PubMed. (n.d.). Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Retrieved from [Link]
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PubMed. (n.d.). Imidazo[1,2-b]pyridazines, novel nucleus with potent and broad spectrum activity against human picornaviruses: design, synthesis, and biological evaluation. Retrieved from [Link]
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PubMed. (2023). Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants. Retrieved from [Link]
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PubMed. (n.d.). Discovery of novel imidazo[1,2-b]pyridazine derivatives as potent covalent inhibitors of CDK12/13. Retrieved from [Link]
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PubMed. (2015). Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity. Retrieved from [Link]
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Unlocking the Therapeutic Potential of 6-Hydrazinoimidazo[1,2-b]pyridazine: A Theoretical and Computational Blueprint
Abstract
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide provides an in-depth exploration of 6-Hydrazinoimidazo[1,2-b]pyridazine, a derivative of significant interest for drug development. We will navigate the theoretical underpinnings of its molecular structure and electronic properties through advanced computational methodologies. This guide will detail the quantum chemical analyses that predict its reactivity and stability, explore its potential interactions with therapeutic targets via molecular docking simulations, and assess its drug-likeness using in silico ADMET profiling. The overarching goal is to furnish researchers, medicinal chemists, and drug development professionals with a comprehensive computational framework to accelerate the rational design of novel therapeutics based on this promising scaffold.
Introduction: The Significance of the Imidazo[1,2-b]pyridazine Core
The imidazo[1,2-b]pyridazine nucleus is a versatile pharmacophore that has been extensively investigated, leading to the discovery of agents with a wide array of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1] Its rigid, planar structure and the strategic placement of nitrogen atoms allow for diverse molecular interactions with biological macromolecules, making it an ideal starting point for drug design. The introduction of a hydrazino group at the 6-position of this scaffold introduces a reactive and versatile functional group, opening up new avenues for derivatization and interaction with biological targets. This guide focuses on the theoretical and computational characterization of 6-Hydrazinoimidazo[1,2-b]pyridazine to elucidate its intrinsic properties and therapeutic potential.
Synthesis and Structural Characterization: A Plausible Pathway
Proposed Synthetic Protocol
A logical and efficient synthesis would likely commence with the commercially available 3,6-dichloropyridazine.
Step 1: Synthesis of 6-chloropyridazin-3-amine
3,6-dichloropyridazine is treated with aqueous ammonia under elevated temperature and pressure to yield 6-chloropyridazin-3-amine.[3] This step selectively replaces one chlorine atom with an amino group.
Step 2: Cyclization to form 6-chloroimidazo[1,2-b]pyridazine
The resulting 6-chloropyridazin-3-amine can then be reacted with an appropriate α-haloketone, such as chloroacetaldehyde, in the presence of a mild base like sodium bicarbonate to facilitate the cyclization and formation of the imidazo[1,2-b]pyridazine ring system.
Step 3: Nucleophilic Substitution to yield 6-Hydrazinoimidazo[1,2-b]pyridazine
The final step involves the nucleophilic displacement of the chlorine atom at the 6-position with hydrazine hydrate. This reaction is typically carried out in a suitable solvent, such as ethanol, at reflux temperature.
Experimental Workflow: Synthesis of 6-Hydrazinoimidazo[1,2-b]pyridazine
Caption: Proposed synthetic pathway for 6-Hydrazinoimidazo[1,2-b]pyridazine.
Quantum Chemical Analysis: Unveiling Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational tool for investigating the electronic structure and properties of molecules.[4][5] These calculations provide fundamental insights into the molecule's stability, reactivity, and potential interaction sites.
Methodology: A Standardized Computational Approach
A typical DFT study of 6-Hydrazinoimidazo[1,2-b]pyridazine would involve the following steps:
-
Geometry Optimization: The 3D structure of the molecule is optimized to find its most stable energetic conformation. The B3LYP functional with a 6-311++G(d,p) basis set is a commonly used and reliable method for such calculations.
-
Frequency Calculations: These are performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface.
-
Electronic Property Calculations: A range of electronic properties are then calculated, including:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between HOMO and LUMO (Egap) is an indicator of chemical stability.
-
Molecular Electrostatic Potential (MEP): The MEP map visually represents the electron density distribution around the molecule, highlighting electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge distribution, hybridization, and intramolecular interactions.
-
Computational Workflow: Quantum Chemical Analysis
Caption: A standardized workflow for DFT-based quantum chemical analysis.
Predicted Insights for 6-Hydrazinoimidazo[1,2-b]pyridazine
Based on studies of analogous hydrazone and heterocyclic systems, we can anticipate the following from DFT calculations:
-
FMO Analysis: The HOMO is likely to be localized on the hydrazino group and the pyridazine ring, indicating these are the primary sites for electrophilic attack. The LUMO is expected to be distributed across the imidazo[1,2-b]pyridazine core, suggesting this region is susceptible to nucleophilic attack. A moderate HOMO-LUMO gap would suggest good chemical stability combined with reasonable reactivity.
-
MEP Analysis: The MEP map would likely show negative potential (red/yellow regions) around the nitrogen atoms of the heterocyclic rings and the terminal amino group of the hydrazino moiety, indicating these are the most probable sites for hydrogen bonding and electrostatic interactions with biological targets. Positive potential (blue regions) would be expected around the hydrogen atoms.
| Calculated Parameter | Predicted Value Range for a Similar Heterocycle | Significance |
| EHOMO | -6.0 to -7.0 eV | Electron-donating ability |
| ELUMO | -1.0 to -2.0 eV | Electron-accepting ability |
| Egap (HOMO-LUMO) | 4.0 to 5.0 eV | Chemical stability and reactivity |
| Dipole Moment | 2.0 to 4.0 Debye | Polarity and solubility |
Table 1: Predicted Quantum Chemical Parameters. These values are illustrative and based on published data for structurally related molecules.
Molecular Interactions and Target Identification: A Docking-Based Approach
Molecular docking is an indispensable computational technique for predicting the binding mode and affinity of a small molecule within the active site of a target protein.[6][7] For the imidazo[1,2-b]pyridazine scaffold, a number of protein kinases have been identified as potential targets.[1]
Case Study: Docking with Tyrosine Kinase 2 (Tyk2)
Derivatives of imidazo[1,2-b]pyridazine have been identified as potent and selective inhibitors of the Tyk2 pseudokinase (JH2) domain, which is a promising target for the treatment of autoimmune diseases.[8][9] A molecular docking study of 6-Hydrazinoimidazo[1,2-b]pyridazine into the Tyk2 JH2 domain would provide valuable insights into its potential as an inhibitor.
Molecular Docking Protocol
-
Preparation of the Receptor: The crystal structure of the target protein (e.g., Tyk2 JH2 domain) is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed, and hydrogen atoms are added.
-
Preparation of the Ligand: The 3D structure of 6-Hydrazinoimidazo[1,2-b]pyridazine, optimized from DFT calculations, is prepared by assigning appropriate charges and atom types.
-
Docking Simulation: A docking program (e.g., AutoDock, GOLD, or Schrödinger's Glide) is used to systematically search for the optimal binding pose of the ligand within the defined active site of the receptor.
-
Analysis of Results: The resulting poses are ranked based on a scoring function that estimates the binding affinity. The top-ranked poses are then visually inspected to analyze the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.
Workflow: Molecular Docking Simulation
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tsijournals.com [tsijournals.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. DFT, hirshfeld and molecular docking studies of a hybrid compound - 2,4-Diamino-6-methyl-1,3,5-triazin-1-ium hydrogen oxalate as a promising anti -breast cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - MedChemComm (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for the Utilization of 6-Hydrazinoimidazo[1,2-b]pyridazine in Anti-Tubercular Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Renewed Focus on Novel Scaffolds in the Fight Against Tuberculosis
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a formidable global health challenge, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This crisis underscores the urgent need for novel anti-tubercular agents with new mechanisms of action. The imidazo[1,2-b]pyridazine scaffold has emerged as a promising heterocyclic nucleus in medicinal chemistry, demonstrating a wide range of biological activities.[1] This document provides a detailed guide for researchers on the application of a key derivative, 6-Hydrazinoimidazo[1,2-b]pyridazine, as a foundational scaffold for the discovery and development of new anti-tubercular drugs.
The rationale for focusing on the 6-hydrazino substituent stems from the known significance of the hydrazide functional group in established anti-tubercular drugs like isoniazid, and its potential to serve as a versatile synthetic handle for creating diverse chemical libraries. These application notes will provide a comprehensive overview of the synthesis, in vitro evaluation, potential mechanisms of action, and in vivo efficacy testing of compounds derived from this scaffold.
Synthesis of the 6-Hydrazinoimidazo[1,2-b]pyridazine Scaffold and its Derivatives
The synthetic route to 6-Hydrazinoimidazo[1,2-b]pyridazine is a multi-step process that begins with commercially available starting materials. The key steps involve the formation of the imidazo[1,2-b]pyridazine core followed by the introduction of the crucial hydrazino group at the 6-position.
Synthetic Workflow Diagram
Sources
Application Notes and Protocols for the Evaluation of 6-Hydrazinoimidazo[1,2-b]pyridazine Derivatives as Tyk2 JH2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Foreword: A New Frontier in Autoimmune Disease Therapy
The landscape of autoimmune disease treatment is undergoing a paradigm shift, moving towards highly specific, targeted therapies that promise greater efficacy and fewer side effects. Within this evolving arena, the Janus kinase (JAK) family has emerged as a critical nexus for therapeutic intervention. Tyrosine kinase 2 (Tyk2), a key member of this family, plays a pivotal role in the signaling pathways of crucial cytokines such as IL-12, IL-23, and Type I interferons, all deeply implicated in the pathogenesis of a spectrum of autoimmune disorders.[1] The strategic inhibition of Tyk2, therefore, represents a highly promising avenue for the development of novel treatments for conditions like psoriasis, lupus, and inflammatory bowel disease.
A significant advancement in this field has been the development of allosteric inhibitors that selectively target the pseudokinase (JH2) domain of Tyk2. This approach offers a distinct advantage over traditional ATP-competitive inhibitors that target the highly conserved kinase (JH1) domain, as it allows for greater selectivity against other JAK family members, thereby minimizing off-target effects.[1] The imidazo[1,2-b]pyridazine scaffold has been identified as a privileged structure in medicinal chemistry, demonstrating significant potential in the design of potent and selective Tyk2 JH2 inhibitors.[2][3] This document provides a comprehensive guide to the evaluation of a novel class of these compounds: 6-Hydrazinoimidazo[1,2-b]pyridazine derivatives .
These application notes and protocols are designed to equip researchers with the necessary tools and methodologies to thoroughly characterize the biochemical and cellular activity of these promising therapeutic candidates.
The Rationale for Targeting the Tyk2 JH2 Domain
The Tyk2 protein is comprised of a kinase (JH1) domain, responsible for its catalytic activity, and a pseudokinase (JH2) domain, which, despite lacking catalytic function, plays a crucial regulatory role. The JH2 domain allosterically modulates the activity of the JH1 domain. Small molecules that bind to the JH2 domain can stabilize an inactive conformation of Tyk2, thereby preventing its activation and downstream signaling.
The primary advantage of this strategy is the potential for exquisite selectivity. The ATP-binding pocket of the JH1 domain is highly conserved across the JAK family, making the development of selective inhibitors challenging. In contrast, the JH2 domain exhibits greater structural divergence, providing a unique opportunity for the design of inhibitors that specifically target Tyk2 without affecting other JAKs. This selectivity is paramount for a favorable safety profile in a clinical setting.
Signaling Pathway Overview
The binding of cytokines like IL-12, IL-23, or Type I IFNs to their respective receptors initiates a cascade of intracellular events orchestrated by Tyk2. Upon receptor engagement, Tyk2 is activated and proceeds to phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. These phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in inflammation and immune responses. 6-Hydrazinoimidazo[1,2-b]pyridazine derivatives, by binding to the JH2 domain, are designed to interrupt this signaling cascade at its inception.
Caption: Tyk2 signaling pathway and the point of inhibition.
Experimental Workflow for Inhibitor Characterization
A systematic approach is crucial for the comprehensive evaluation of novel Tyk2 JH2 inhibitors. The following workflow outlines the key experimental stages, from initial biochemical validation to cellular and functional assays.
Caption: A typical experimental workflow for characterizing Tyk2 JH2 inhibitors.
Protocols
Biochemical Assays
Principle: This assay measures the direct binding of the test compound to the isolated Tyk2 JH2 domain by competing with a fluorescently labeled tracer.
Materials:
-
Recombinant human Tyk2 JH2 domain (e.g., from a commercial vendor)
-
LanthaScreen™ Tb-anti-GST Antibody (or other suitable donor fluorophore)
-
Fluorescently labeled tracer molecule that binds to the Tyk2 JH2 domain
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (serially diluted in DMSO)
-
384-well, low-volume, black microplates
Procedure:
-
Prepare a solution of Tyk2 JH2 domain and the fluorescent tracer in assay buffer.
-
Add 1 µL of serially diluted test compound or DMSO (vehicle control) to the wells of the microplate.
-
Add 10 µL of the Tyk2 JH2/tracer mixture to each well.
-
Add 10 µL of the Tb-anti-GST antibody to each well.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor).
-
Calculate the TR-FRET ratio and determine the IC₅₀ value for each compound.
Data Analysis: The TR-FRET signal is inversely proportional to the amount of test compound bound to the JH2 domain. Plot the TR-FRET ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀.
Principle: This assay measures the amount of ADP produced by the Tyk2 kinase (JH1) domain, providing an indirect measure of its activity. While JH2 inhibitors are not expected to directly inhibit the isolated JH1 domain, this assay is crucial for confirming the allosteric mechanism and assessing selectivity.
Materials:
-
Recombinant human Tyk2 (full-length or kinase domain)
-
Substrate peptide (e.g., a generic tyrosine kinase substrate)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds
-
384-well, white microplates
Procedure:
-
Set up the kinase reaction by adding kinase reaction buffer, Tyk2 enzyme, and substrate peptide to the wells.
-
Add the test compound or DMSO control.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
Cell-Based Assays
Principle: This assay measures the ability of the test compound to inhibit the phosphorylation of STAT proteins in a cellular context following stimulation with a Tyk2-dependent cytokine.
Materials:
-
Human cell line expressing the relevant cytokine receptors (e.g., NK-92 cells for IL-12, Kit225 cells for IL-23, or U937 cells for IFNα)
-
Recombinant human cytokine (IL-12, IL-23, or IFNα)
-
Test compounds
-
Cell culture medium
-
Lysis buffer
-
Phospho-specific antibodies (e.g., anti-pSTAT4 for IL-12, anti-pSTAT3 for IL-23, anti-pSTAT1 for IFNα) and total STAT antibodies
-
Secondary antibodies conjugated to a detectable label (e.g., HRP for Western blotting, fluorophore for flow cytometry)
-
Detection reagents
Procedure (Western Blotting):
-
Seed cells in a multi-well plate and allow them to attach or equilibrate.
-
Pre-treat the cells with serial dilutions of the test compound for 1-2 hours.
-
Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes).
-
Wash the cells with cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a membrane.
-
Probe the membrane with primary antibodies against the phosphorylated STAT and total STAT.
-
Incubate with the appropriate secondary antibody.
-
Visualize the bands using a chemiluminescence detection system.
Data Analysis: Quantify the band intensities and normalize the phosphorylated STAT signal to the total STAT signal. Calculate the percent inhibition and determine the IC₅₀ value.
Selectivity Profiling
To ensure the therapeutic potential of the 6-Hydrazinoimidazo[1,2-b]pyridazine derivatives, it is crucial to assess their selectivity against other members of the JAK family and a broader panel of kinases. This can be achieved using the biochemical and cellular assays described above, substituting the other JAK enzymes (JAK1, JAK2, JAK3) and utilizing cell lines and cytokines that signal through these alternative pathways.
Data Presentation
Quantitative data from the assays should be summarized in a clear and concise table to facilitate comparison between different derivatives.
| Compound ID | Tyk2 JH2 Binding IC₅₀ (nM) | Tyk2 Kinase Activity IC₅₀ (nM) | IL-12 pSTAT4 IC₅₀ (nM) | IL-23 pSTAT3 IC₅₀ (nM) | IFNα pSTAT1 IC₅₀ (nM) | JAK1 Selectivity (Fold) | JAK2 Selectivity (Fold) | JAK3 Selectivity (Fold) |
| Example-001 | 5.2 | >10,000 | 15.8 | 20.1 | 12.5 | >500 | >500 | >500 |
| Example-002 | 2.1 | >10,000 | 8.4 | 11.7 | 6.9 | >1000 | >1000 | >1000 |
| Deucravacitinib | 1.0 | >10,000 | 3.2 | 4.5 | 2.8 | >1000 | >1000 | >1000 |
Conclusion and Future Directions
The 6-Hydrazinoimidazo[1,2-b]pyridazine scaffold represents a promising starting point for the development of novel, selective Tyk2 JH2 inhibitors. The protocols outlined in this guide provide a robust framework for the comprehensive evaluation of these compounds, from their initial biochemical characterization to their cellular and functional effects. Through rigorous and systematic investigation, it will be possible to identify lead candidates with the potential for further development as next-generation therapies for autoimmune and inflammatory diseases. Future studies should focus on optimizing the pharmacokinetic properties of these derivatives and evaluating their efficacy in relevant in vivo models of disease.
References
-
Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways. Frontiers in Immunology. Available at: [Link]
-
Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm. Available at: [Link]
Sources
- 1. Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - MedChemComm (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Development of 6-Hydrazinoimidazo[1,2-b]pyridazine based ALK Inhibitors
Abstract
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase whose aberrant activation, primarily through chromosomal rearrangements, is a key oncogenic driver in various cancers, most notably in a subset of non-small cell lung cancer (NSCLC).[1][2] The clinical success of ALK inhibitors has transformed the therapeutic landscape for patients with ALK-positive malignancies.[3][4] However, the emergence of acquired resistance, often through mutations in the ALK kinase domain, necessitates the development of next-generation inhibitors with improved potency and broader activity against resistant variants.[1] The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged core structure for kinase inhibitors due to its favorable geometry for interacting with the ATP-binding pocket. This document provides a comprehensive guide for the rational design, synthesis, and evaluation of a novel class of ALK inhibitors based on a 6-Hydrazinoimidazo[1,2-b]pyridazine core. These notes are intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of targeted cancer therapies.
Introduction: The Rationale for Targeting ALK with Imidazo[1,2-b]pyridazines
ALK as a Therapeutic Target
The ALK gene encodes a receptor tyrosine kinase that plays a role in nervous system development.[1] In certain cancers, chromosomal rearrangements lead to the fusion of the ALK gene with other partners, such as EML4, resulting in a constitutively active fusion protein (e.g., EML4-ALK).[2] This oncogenic fusion protein drives tumor cell proliferation and survival through downstream signaling pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways. This phenomenon, often termed "oncogene addiction," makes ALK-positive tumors highly susceptible to targeted inhibition.[5]
The first-generation ALK inhibitor, Crizotinib, demonstrated significant clinical benefit over standard chemotherapy.[6][7] However, its efficacy is often limited by the development of resistance, particularly the solvent-front G1202R mutation, and insufficient penetration of the central nervous system (CNS).[8] This has spurred the development of second and third-generation inhibitors like Alectinib, Brigatinib, and Lorlatinib, which offer improved potency, broader coverage of resistance mutations, and better CNS activity.[3][9][10]
The Imidazo[1,2-b]pyridazine Scaffold: A Versatile Kinase Hinge-Binder
The imidazo[1,2-b]pyridazine core is a bicyclic heteroaromatic system that has been successfully employed in the design of inhibitors for a variety of kinases, including IKKβ, Tyk2, and TAK1.[11][12][13] Its rigid structure and the strategic placement of nitrogen atoms allow it to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site, a critical anchor point for many Type I kinase inhibitors. The 3- and 6-positions of the scaffold are particularly amenable to substitution, providing vectors for introducing moieties that can occupy adjacent hydrophobic pockets and enhance both potency and selectivity.[11]
This guide focuses on the 6-hydrazino (-NHNH₂) functional group as a novel entry point for derivatization. The hydrazine moiety is a versatile chemical handle that can be readily transformed into a wide array of functional groups (e.g., hydrazones, amides, pyrazoles), enabling rapid library synthesis to explore the structure-activity relationship (SAR) around the 6-position.
Caption: ALK signaling pathway and point of intervention.
Chemical Synthesis Protocols
The synthesis of the target compounds involves the initial construction of the core imidazo[1,2-b]pyridazine ring, followed by the introduction of the key hydrazine moiety at the C6 position, and subsequent derivatization.
Protocol 2.1: Synthesis of 6-Chloro-2-aryl-imidazo[1,2-b]pyridazine Intermediate
This protocol describes the foundational cyclization reaction to form the core scaffold.[14]
Rationale: This is a classic condensation reaction. The 3-amino-6-chloropyridazine provides the pyridazine portion and one nitrogen of the imidazole ring. The α-bromoketone serves as the two-carbon unit that forms the rest of the imidazole ring. Sodium bicarbonate is a mild base sufficient to neutralize the HBr generated during the cyclization without promoting side reactions.
Materials:
-
3-amino-6-chloropyridazine
-
Substituted 2-bromoacetophenone (e.g., 2-bromo-1-(4-methoxyphenyl)ethanone)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol (EtOH)
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
To a round-bottom flask, add 3-amino-6-chloropyridazine (1.0 eq) and the desired substituted 2-bromoacetophenone (1.1 eq).
-
Add ethanol to create a suspension (approx. 10 mL per gram of aminopyridazine).
-
Add sodium bicarbonate (2.0 eq) to the mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) with vigorous stirring.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-8 hours).
-
Cool the reaction mixture to room temperature. A precipitate should form.
-
Filter the solid product and wash with cold ethanol, followed by water to remove inorganic salts.
-
Dry the product under vacuum. The crude product can be purified further by recrystallization from ethanol or column chromatography if necessary.
Protocol 2.2: Synthesis of 6-Hydrazino-2-aryl-imidazo[1,2-b]pyridazine
Rationale: This step introduces the key functional handle. Hydrazine hydrate acts as a nucleophile, displacing the chloride at the C6 position via a nucleophilic aromatic substitution (SNAr) reaction. The reaction is typically driven by heat.
Materials:
-
6-Chloro-2-aryl-imidazo[1,2-b]pyridazine (from Protocol 2.1)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol or n-Butanol
-
Sealed reaction vial or pressure tube
Procedure:
-
In a pressure-rated vial, combine 6-Chloro-2-aryl-imidazo[1,2-b]pyridazine (1.0 eq) and ethanol or n-butanol.
-
Add an excess of hydrazine hydrate (5-10 eq).
-
Seal the vial tightly and heat to 100-120°C with stirring for 12-24 hours. Caution: Hydrazine is toxic and reactive. This reaction should be performed in a well-ventilated fume hood.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Carefully pour the reaction mixture into ice-water. The product will typically precipitate.
-
Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.
Protocol 2.3: Derivatization via Hydrazone Formation
Rationale: This protocol provides a simple and efficient method to generate a diverse library of analogs. The reaction of the hydrazino group with an aldehyde or ketone forms a hydrazone C=N bond under mild acidic catalysis.
Materials:
-
6-Hydrazino-2-aryl-imidazo[1,2-b]pyridazine (from Protocol 2.2)
-
Various aldehydes or ketones (1.1 eq)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve the 6-hydrazino intermediate (1.0 eq) in ethanol in a round-bottom flask.
-
Add the selected aldehyde or ketone (1.1 eq).
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Stir the mixture at room temperature or with gentle heating (40-60°C) for 2-16 hours. The product often precipitates out of the solution upon formation.
-
Monitor the reaction by TLC.
-
Once complete, cool the mixture, collect the precipitate by filtration, wash with cold ethanol, and dry.
Caption: Synthetic workflow for inhibitor library generation.
Biological Evaluation Protocols
A tiered screening approach is recommended, starting with in vitro enzymatic assays, followed by cell-based assays, and finally target engagement studies.
Protocol 3.1: In Vitro ALK Kinase Inhibition Assay (Biochemical)
Rationale: This primary assay directly measures the ability of a compound to inhibit the phosphotransferase activity of the ALK enzyme. It is crucial for determining intrinsic potency (IC₅₀) and for comparing new compounds to known standards. This protocol uses a time-resolved fluorescence resonance energy transfer (TR-FRET) format, which is a robust, high-throughput method.
Materials:
-
Recombinant human ALK kinase domain (wild-type and mutant, e.g., G1202R)
-
Biotinylated peptide substrate (e.g., Biotin-poly-Glu-Tyr)
-
ATP
-
Europium-labeled anti-phosphotyrosine antibody (Eu-pY20)
-
Streptavidin-Allophycocyanin (SA-APC)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds serially diluted in DMSO
-
384-well low-volume assay plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute into the assay buffer to the desired final concentrations (typically a 10-point, 3-fold dilution series starting from 10 µM).
-
Add 2.5 µL of the diluted compound or DMSO vehicle control to the wells of a 384-well plate.
-
Add 2.5 µL of ALK enzyme solution (prepared in assay buffer) to each well.
-
Incubate for 15 minutes at room temperature to allow compound-enzyme binding.
-
Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture (prepared in assay buffer). The final ATP concentration should be at or near the Kₘ for ALK.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of TR-FRET detection reagent mix containing EDTA, Eu-pY20 antibody, and SA-APC.
-
Incubate for 60 minutes at room temperature to allow the detection reagents to bind.
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm and 620 nm.
-
Calculate the ratio of 665/620 nm signals, normalize the data to controls (0% and 100% inhibition), and fit the resulting dose-response curve using non-linear regression to determine the IC₅₀ value.
Protocol 3.2: Cell Proliferation Assay (Cell-Based)
Rationale: This assay determines the effect of the compounds on the viability of cancer cells that are dependent on ALK signaling. A positive result indicates that the compound can penetrate the cell membrane and inhibit ALK in a cellular context, leading to a cytostatic or cytotoxic effect.
Materials:
-
ALK-positive cell line (e.g., H3122 or Karpas-299)
-
ALK-negative control cell line (e.g., A549)
-
Complete growth medium (e.g., RPMI-1640 + 10% FBS)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
96-well clear-bottom white plates
Procedure:
-
Seed cells in 96-well plates at an appropriate density (e.g., 3,000-5,000 cells/well) and allow them to attach overnight.
-
Prepare serial dilutions of test compounds in the growth medium.
-
Remove the old medium from the plates and add 100 µL of the medium containing the test compounds or vehicle control.
-
Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Normalize the data to vehicle-treated controls and plot the dose-response curve to calculate the GI₅₀ (concentration for 50% growth inhibition).
Protocol 3.3: Western Blot for Target Engagement
Rationale: This protocol provides direct evidence that the compound inhibits ALK activity within the cell by measuring the phosphorylation status of ALK and its key downstream substrates, such as STAT3 and AKT.
Materials:
-
ALK-positive cell line (e.g., H3122)
-
Test compounds
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-ALK (Tyr1604), anti-total-ALK, anti-phospho-STAT3, anti-total-STAT3, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
Procedure:
-
Plate H3122 cells and allow them to grow to 70-80% confluency.
-
Treat the cells with varying concentrations of the test compound (e.g., 0, 10, 100, 1000 nM) for 2-4 hours.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and visualize the bands using an ECL substrate and an imaging system.
-
A dose-dependent decrease in the phospho-ALK signal relative to the total-ALK and loading control confirms on-target activity.
Structure-Activity Relationship (SAR) and Data Summary
Systematic modification of the 6-hydrazone moiety is expected to reveal key SAR trends. The aryl group at the 2-position (Ar) is generally maintained to occupy a hydrophobic pocket, while the R-group of the hydrazone is varied.
Caption: Key SAR relationships for inhibitor optimization.
Table 1: Hypothetical SAR Data for 6-Hydrazone Derivatives
| Compound ID | R-Group on Hydrazone | ALK WT IC₅₀ (nM) | ALK G1202R IC₅₀ (nM) | H3122 GI₅₀ (nM) |
| Ref-Cmpd | Lorlatinib | 1 | 15 | 20 |
| HZ-01 | Phenyl | 150 | >1000 | >1000 |
| HZ-02 | 4-Fluorophenyl | 85 | 950 | 780 |
| HZ-03 | 2-Pyridyl | 40 | 450 | 350 |
| HZ-04 | Cyclohexyl | 25 | 200 | 150 |
| HZ-05 | N-methylpiperidin-4-yl | 5 | 55 | 45 |
Interpretation of SAR:
-
Aromatic vs. Aliphatic R-groups: Small, rigid aromatic groups (HZ-01, HZ-02) may show modest activity.
-
Hydrogen Bond Acceptors: Introducing nitrogen atoms (e.g., pyridyl in HZ-03) can improve potency by forming additional interactions.
-
Saturated Rings: Non-planar, saturated rings (HZ-04) can provide better vectors into solvent-exposed regions.
-
Solubilizing Groups: Incorporating basic amines (HZ-05) is a classic strategy to improve potency and pharmacokinetic properties like solubility. This is often crucial for activity against resistant mutants and for achieving oral bioavailability.
Preclinical Development Workflow
Once potent lead compounds are identified, they must be profiled in preclinical models.
Pharmacokinetic (PK) Profiling
Objective: To assess the drug-like properties of the inhibitor. Protocol:
-
In Vitro ADME: Evaluate metabolic stability in liver microsomes, plasma protein binding, and cell permeability (e.g., Caco-2 assay).
-
In Vivo PK: Administer the compound to rodents (e.g., Sprague-Dawley rats) via intravenous (IV) and oral (PO) routes. Collect blood samples at multiple time points.
-
Analysis: Analyze plasma concentrations by LC-MS/MS to determine key parameters like half-life (t₁/₂), clearance (CL), volume of distribution (Vd), and oral bioavailability (%F).
In Vivo Efficacy Studies
Objective: To determine if the inhibitor can suppress tumor growth in a living organism. Protocol:
-
Model: Use immunodeficient mice (e.g., nude or NSG mice) bearing subcutaneous xenografts of an ALK-positive cell line (e.g., H3122). Transgenic mouse models that endogenously develop EML4-ALK positive lung cancer can also be used for more robust studies.[5][15]
-
Dosing: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into vehicle control and treatment groups.
-
Treatment: Administer the test compound daily via oral gavage at one or more dose levels determined from PK and tolerability studies.
-
Monitoring: Measure tumor volume with calipers 2-3 times per week and monitor animal body weight as a measure of toxicity.
-
Endpoint: Continue the study for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size limit. The primary endpoint is tumor growth inhibition (TGI).
References
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Awad, M. M., & Chiarle, R. (2023). Innovative Therapeutic Vaccine for ALK+ NSCLC Heads to Phase 1 Clinical Trial. LUNGevity Foundation. [Link]
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Chen, et al. (2023). Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants. European Journal of Medicinal Chemistry. [Link]
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Addeo, A., & Tabbò, F. (2020). The Emerging Therapeutic Landscape of ALK Inhibitors in Non-Small Cell Lung Cancer. Journal of Clinical Medicine. [Link]
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Soda, M., et al. (2008). A mouse model for EML4-ALK-positive lung cancer. Proceedings of the National Academy of Sciences. [Link]
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Wang, Y., et al. (2025). The past, present, and future of ALK-targeted drug discovery. European Journal of Medicinal Chemistry. [Link]
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Shimizu, H., et al. (2010). Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship. Bioorganic & Medicinal Chemistry Letters. [Link]
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Sasaki, T., et al. (2011). ALK-rearrangements and testing methods in non-small cell lung cancer: a review. Translational Lung Cancer Research. [Link]
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Leon-Mateos, L., et al. (2024). The Use of Anaplastic Lymphoma Kinase Inhibitors in Non-Small-Cell Lung Cancer Treatment—Literature Review. Cancers. [Link]
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Russo, A., et al. (2025). Advances in ALK Inhibition in Non-Small Cell Lung Cancer. NCODA. [Link]
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Moslin, R., et al. (2018). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
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N/A. (2010). Preclinical development of a selective, potent small molecule ALK inhibitor. Cancer Research. [Link]
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Voena, C., & Chiarle, R. (2015). Efficacy of a Cancer Vaccine against ALK-Rearranged Lung Tumors. Cancer Immunology Research. [Link]
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de Mello, R. A., et al. (2023). Advancements of ALK inhibition of non-small cell lung cancer: a literature review. Translational Lung Cancer Research. [Link]
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Chen, et al. (2023). Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants. PubMed. [Link]
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N/A. (2020). ALK inhibitors for non-small cell lung cancer: A systematic review and network meta-analysis. PLOS ONE. [Link]
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Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]
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Szafron, B., et al. (2022). Anaplastic lymphoma kinase inhibitors—a review of anticancer properties, clinical efficacy, and resistance mechanisms. Bioscience Reports. [Link]
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de Mello, R. A., et al. (2023). Advancements of ALK inhibition of non-small cell lung cancer: a literature review. Translational Lung Cancer Research. [Link]
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N/A. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ChemistrySelect. [Link]
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Voena, C., et al. (2015). Efficacy of a Cancer Vaccine against ALK-Rearranged Lung Tumors. Cancer Immunology Research. [Link]
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Costa, D. B. (2015). Clinical development and approval of second generation ALK inhibitors for ALK rearranged lung cancer. Translational Lung Cancer Research. [Link]
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Cui, M., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters. [Link]
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U.S. Food and Drug Administration. (2017). FDA D.I.S.C.O.: Two approvals for ALK-positive non-small cell lung cancer. YouTube. [Link]
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Akwata, D., et al. (2023). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry. [Link]
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Griesinger, F., et al. (2022). Targeted treatment of non-small cell lung cancer with an anaplastic lymphoma kinase (ALK) gene mutation. Cochrane Database of Systematic Reviews. [Link]
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ALK Positive. (n.d.). Treatment Options for ALK+. ALK Positive. [Link]
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Beiki, H., et al. (2018). Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. ACS Chemical Neuroscience. [Link]
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Weng, Y., et al. (2021). A new ALK inhibitor overcomes resistance to first‐ and second‐generation inhibitors in NSCLC. EMBO Molecular Medicine. [Link]
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Cesta, M. C., et al. (2024). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
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Application Notes and Protocols: 6-Hydrazinoimidazo[1,2-b]pyridazine as a Versatile Scaffold for Kinase Inhibitor Synthesis
Introduction: The Privileged Imidazo[1,2-b]pyridazine Scaffold in Kinase Inhibition
The imidazo[1,2-b]pyridazine core is a "privileged scaffold" in medicinal chemistry, forming the foundation of numerous biologically active molecules.[1][2] Its rigid, planar structure and strategic placement of nitrogen atoms allow for multi-directional interactions with the ATP-binding pocket of various protein kinases. This has led to the development of potent and selective inhibitors for a range of kinase targets implicated in cancer, inflammation, and other diseases.[3][4] Notable examples include inhibitors of Tyrosine Kinase 2 (Tyk2), Monopolar spindle 1 (Mps1), and Cyclin-Dependent Kinases (CDKs).[3][4][5]
This application note details the utility of a key, reactive intermediate, 6-hydrazinoimidazo[1,2-b]pyridazine , as a versatile starting point for the synthesis of diverse libraries of kinase inhibitors. We will provide a comprehensive overview of its synthesis, derivatization strategies, and detailed protocols for the biological evaluation of the resulting compounds. The rationale behind the choice of this scaffold lies in the synthetic tractability of the hydrazino group, which serves as a nucleophilic handle for introducing a wide array of functional groups crucial for modulating potency, selectivity, and pharmacokinetic properties.
Strategic Overview: Leveraging the 6-Hydrazino Moiety
The primary advantage of the 6-hydrazinoimidazo[1,2-b]pyridazine scaffold is the reactive nature of the hydrazine functional group. This allows for a modular approach to inhibitor design, where a common core can be readily diversified. The general workflow is outlined below:
Figure 1: A comprehensive workflow diagram illustrating the synthesis of the 6-hydrazinoimidazo[1,2-b]pyridazine scaffold, its subsequent derivatization into diverse chemical libraries, and their biological evaluation.
Synthesis of the 6-Hydrazinoimidazo[1,2-b]pyridazine Scaffold
The synthesis of the target scaffold begins with the construction of the imidazo[1,2-b]pyridazine core, followed by the introduction of the key hydrazino group.
Part 1: Synthesis of the 6-Chloroimidazo[1,2-b]pyridazine Core
The most common and efficient method for constructing the imidazo[1,2-b]pyridazine ring system is through the condensation of a 3-aminopyridazine derivative with an α-haloketone.[6]
Figure 2: General reaction scheme for the synthesis of the 6-chloroimidazo[1,2-b]pyridazine core.
Protocol 1: Synthesis of 6-Chloro-2-phenylimidazo[1,2-b]pyridazine
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-amino-6-chloropyridazine (1.0 eq) in anhydrous ethanol.
-
Addition of Reagent: To the stirred solution, add α-bromoacetophenone (1.05 eq).
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of solution. If not, reduce the solvent volume under reduced pressure.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. If necessary, the product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.
Part 2: Introduction of the Hydrazino Group
The 6-chloro substituent on the imidazo[1,2-b]pyridazine ring is activated towards nucleophilic aromatic substitution. This allows for the efficient displacement of the chlorine atom by hydrazine.
Protocol 2: Synthesis of 6-Hydrazino-2-phenylimidazo[1,2-b]pyridazine
-
Reaction Setup: In a sealed tube or a round-bottom flask with a reflux condenser, suspend 6-chloro-2-phenylimidazo[1,2-b]pyridazine (1.0 eq) in a suitable solvent such as ethanol or n-butanol.
-
Addition of Hydrazine: Add hydrazine hydrate (5-10 eq) to the suspension. The excess hydrazine acts as both the nucleophile and the acid scavenger.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-water. The product will precipitate as a solid.
-
Purification: Collect the solid by filtration, wash thoroughly with water to remove excess hydrazine, and dry under vacuum. The crude product is often of sufficient purity for the next step, but can be recrystallized if needed.
Derivatization of the 6-Hydrazino Scaffold: Building a Kinase Inhibitor Library
The nucleophilic nature of the 6-hydrazino group provides a powerful handle for introducing diverse chemical moieties. This is critical for exploring the structure-activity relationship (SAR) and optimizing inhibitor properties.
A. Synthesis of Hydrazone Derivatives
Condensation of the 6-hydrazino group with a variety of aldehydes and ketones is a straightforward method to generate a library of hydrazone derivatives. This introduces a diverse range of aryl, heteroaryl, and alkyl groups that can probe different regions of the kinase ATP-binding site.
Figure 3: General reaction for the synthesis of hydrazone derivatives from the 6-hydrazino scaffold.
Protocol 3: General Procedure for Hydrazone Synthesis
-
Reaction Setup: Dissolve 6-hydrazino-2-phenylimidazo[1,2-b]pyridazine (1.0 eq) in ethanol.
-
Addition of Carbonyl Compound: Add the desired aldehyde or ketone (1.1 eq) to the solution.
-
Catalysis: Add a catalytic amount of a weak acid, such as acetic acid, to facilitate the reaction.
-
Reaction: Stir the mixture at room temperature or with gentle heating for 2-12 hours. The product often precipitates upon formation.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry.
B. Synthesis of Acylhydrazide and Sulfonylhydrazide Derivatives
Reaction of the 6-hydrazino group with carboxylic acid derivatives (e.g., acyl chlorides) or sulfonyl chlorides introduces amide and sulfonamide linkages, respectively. These groups can act as hydrogen bond donors and acceptors, which are crucial for anchoring the inhibitor in the kinase active site.
Protocol 4: General Procedure for Acylhydrazide/Sulfonylhydrazide Synthesis
-
Reaction Setup: Dissolve 6-hydrazino-2-phenylimidazo[1,2-b]pyridazine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA) (1.5 eq), to the solution.
-
Addition of Electrophile: Cool the mixture in an ice bath and slowly add the desired acyl chloride or sulfonyl chloride (1.1 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Biological Evaluation: In Vitro Kinase Inhibition Assays
Once a library of compounds has been synthesized, their biological activity must be assessed. Standard in vitro kinase assays are employed to determine the half-maximal inhibitory concentration (IC50) of each compound against a panel of target kinases.
Table 1: Comparison of Common In Vitro Kinase Assay Formats
| Assay Format | Principle | Advantages | Disadvantages |
| ADP-Glo™ | Luminescence-based detection of ADP produced in the kinase reaction.[7][8] | Universal for any ADP-producing enzyme, high sensitivity, and broad dynamic range. | Indirect measurement of phosphorylation. |
| HTRF® | Homogeneous Time-Resolved Fluorescence detects the phosphorylated substrate using specific antibodies.[5][6] | Homogeneous (no-wash) format, high throughput, and robust. | Requires specific antibodies for each substrate. |
| Mobility Shift | Microfluidics-based separation of phosphorylated and non-phosphorylated fluorescently labeled substrates.[2][9] | Direct measurement of substrate conversion, low sample consumption. | Requires specialized instrumentation. |
Protocol 5: General Protocol for Kinase Inhibition Assay (ADP-Glo™)
This protocol provides a general framework. Specific concentrations of kinase, substrate, and ATP should be optimized for each target kinase, typically at or near the Km for ATP.
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted to the desired final concentrations.
-
Kinase Reaction Setup (384-well plate):
-
Add the test compound in DMSO to the appropriate wells.
-
Add the kinase and substrate in the reaction buffer.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at room temperature for the optimized time (e.g., 60 minutes).
-
-
ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[10] Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the ADP produced to ATP and generate a luminescent signal.[10] Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to positive and negative controls. Determine the IC50 value by fitting the data to a four-parameter dose-response curve.
Conclusion and Future Perspectives
The 6-hydrazinoimidazo[1,2-b]pyridazine scaffold represents a highly valuable and versatile platform for the discovery of novel kinase inhibitors. Its straightforward synthesis from readily available starting materials and the reactive nature of the hydrazino group allow for the rapid generation of diverse chemical libraries. The protocols outlined in this application note provide a robust framework for the synthesis and biological evaluation of these compounds. Future work in this area could involve the exploration of a wider range of carbonyl compounds and acylating/sulfonylating agents for library diversification, as well as the use of computational modeling to guide the design of more potent and selective inhibitors. The adaptability of this scaffold ensures its continued relevance in the ongoing quest for new and effective kinase-targeted therapies.
References
- Mosaddik, A., & Kamal, A. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. Results in Chemistry, 3, 100178.
- El Akkaoui, A., Koubachi, J., Guillaumet, G., & El Kazzouli, S. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect, 6(34), 8985–9011.
-
Request PDF. (n.d.). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. Retrieved from [Link]
- PubMed. (2015). Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity. Journal of Medicinal Chemistry, 58(4), 1846–1863.
-
Cisbio. (n.d.). HTRF KinEASE a universal expanded platform to address serine/threonine & tyrosine kinases. Retrieved from [Link]
- El Akkaoui, A., Koubachi, J., Guillaumet, G., & El Kazzouli, S. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect, 6(34), 8985–9011.
-
Nanosyn. (n.d.). Technology. Retrieved from [Link]
- PubMed Central. (2010). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Assay and Drug Development Technologies, 8(2), 225–235.
-
BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]
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- 6. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols: The Imidazo[1,2-b]pyridazine Scaffold in Alzheimer's Disease Research
Introduction: A Privileged Scaffold for a Multifaceted Disease
Alzheimer's disease (AD) presents a complex pathological landscape characterized by the extracellular deposition of β-amyloid (Aβ) plaques, the intracellular formation of neurofibrillary tangles (NFTs) from hyperphosphorylated tau protein, and chronic neuroinflammation.[1][2] This multifaceted nature demands versatile chemical tools for both diagnostics and therapeutics. The imidazo[1,2-b]pyridazine nucleus has emerged as a "privileged scaffold" in medicinal chemistry, signifying a core structure that can be readily modified to interact with a wide range of biological targets.[3] Its rigid, planar structure and accessible points for chemical diversification make it an ideal starting point for developing agents that can target the distinct but interconnected pathologies of Alzheimer's disease.
This guide details the application of the imidazo[1,2-b]pyridazine scaffold as a versatile platform for developing novel research tools and potential therapeutics for AD. We will explore its use in three critical areas: as imaging agents for Aβ plaques, as inhibitors of key kinases involved in tau pathology, and as modulators of neuroinflammation. While specific derivatives show potent activity, we will also discuss the strategic role of the 6-Hydrazinoimidazo[1,2-b]pyridazine intermediate as a crucial building block for generating diverse chemical libraries to probe these applications.
Part 1: Application as Ligands for β-Amyloid Plaque Imaging
Scientific Rationale: The ability to visualize and quantify Aβ plaque burden in the living brain is crucial for the early diagnosis of AD, tracking disease progression, and assessing the efficacy of anti-amyloid therapies. Positron Emission Tomography (PET) is a powerful in vivo imaging technique that requires specific radiolabeled tracers that can cross the blood-brain barrier and bind with high affinity to Aβ plaques.
Mechanism of Action & Key Structural Insights: Certain imidazo[1,2-b]pyridazine derivatives have been shown to bind with high affinity to aggregated Aβ fibrils.[1] Structure-activity relationship (SAR) studies reveal that substitutions at the 2- and 6-positions of the scaffold are critical for this interaction. For instance, a 2-(4′-Dimethylaminophenyl) moiety appears to be a key requirement for achieving desirable binding affinities.[1] Further modifications at the 6-position can fine-tune this binding. In a key study, a series of derivatives were synthesized and evaluated, with 2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine demonstrating a particularly high binding affinity for synthetic Aβ1-40 aggregates.[1] This affinity suggests that such compounds, when labeled with a positron-emitting isotope like Carbon-11, could serve as effective PET radiotracers.[1]
Data Presentation: Aβ Binding Affinities
The following table summarizes the in vitro binding affinities of representative imidazo[1,2-b]pyridazine derivatives to synthetic Aβ1-40 aggregates.
| Compound ID | 2-Position Substituent | 6-Position Substituent | Binding Affinity (Ki, nM) | Reference |
| 4 | 4'-Dimethylaminophenyl | Methylthio (-SMe) | 11.0 | [1] |
| Derivative A | 4'-Dimethylaminophenyl | Various | 10 - 50 | [1] |
| Derivative B | Phenyl | Various | >1000 | [1] |
This data highlights the importance of the 2-(4'-Dimethylaminophenyl) group for high-affinity binding.
Experimental Workflow: Screening for Aβ Binding
Caption: Inhibition of GSK-3β-mediated tau phosphorylation.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol describes a luminescent, homogeneous assay to measure kinase activity by quantifying the amount of ADP produced.
-
Reagents and Setup: a. Prepare a reaction buffer suitable for the target kinase (e.g., GSK-3β). b. Dilute the kinase, the specific peptide substrate (e.g., GS-2 peptide for GSK-3β), and ATP to 2x their final desired concentrations in the reaction buffer. c. Prepare serial dilutions of the test imidazo[1,2-b]pyridazine inhibitor in the reaction buffer.
-
Kinase Reaction: a. In a 384-well plate, add 5 µL of the test inhibitor dilution or vehicle control. b. Add 10 µL of the 2x kinase/substrate mixture to each well. c. Initiate the reaction by adding 10 µL of 2x ATP solution. The final reaction volume is 25 µL. d. Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
ADP Detection: a. Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent. This reagent terminates the kinase reaction and depletes the remaining unconsumed ATP. b. Incubate for 40 minutes at room temperature. c. Add 50 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase/luciferin reaction. d. Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.
-
Data Analysis: a. Measure luminescence using a plate reader. b. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity. c. Plot the percentage of kinase inhibition (relative to vehicle controls) against the logarithm of the inhibitor concentration. d. Fit the data to a dose-response curve to determine the IC₅₀ value.
Part 3: Application in Targeting Neuroinflammation
Scientific Rationale: Neuroinflammation, primarily mediated by activated microglia, is a key driver of neurodegeneration in AD. Microglia can become chronically activated by Aβ deposits and neuronal debris, leading to the release of pro-inflammatory cytokines like IL-1β and IL-18. This process is often controlled by the NLRP3 inflammasome, a multi-protein complex that activates caspase-1. Targeting the NLRP3 inflammasome is therefore a promising therapeutic strategy to quell damaging neuroinflammation.
Mechanism of Action: While research on imidazo[1,2-b]pyridazines as direct NLRP3 inhibitors is emerging, related pyridazine compounds are being actively investigated for this purpose. [4]The proposed mechanism involves the inhibitor preventing the assembly or activation of the NLRP3 inflammasome complex. By blocking this upstream step, the compound would prevent the cleavage and activation of pro-caspase-1, thereby blocking the maturation and release of IL-1β and IL-18. The adaptable imidazo[1,2-b]pyridazine scaffold is an excellent candidate for developing potent and selective NLRP3 inhibitors.
Signaling Pathway: Microglial NLRP3 Inflammasome Activation
Caption: Inhibition of the NLRP3 inflammasome pathway in microglia.
Protocol 3: Cell-Based Assay for NLRP3 Inflammasome Inhibition
This protocol uses the BV-2 microglial cell line to screen for compounds that inhibit NLRP3-mediated IL-1β release.
-
Cell Culture and Plating: a. Culture BV-2 murine microglial cells in DMEM supplemented with 10% FBS and penicillin/streptomycin. b. Plate the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Priming and Compound Treatment: a. The next day, replace the medium with serum-free DMEM. b. Prime the cells by treating them with Lipopolysaccharide (LPS) at 1 µg/mL for 3-4 hours. This induces the transcription of NLRP3 and pro-IL-1β via the NF-κB pathway. c. Following priming, treat the cells with serial dilutions of the test imidazo[1,2-b]pyridazine compound for 1 hour.
-
NLRP3 Activation: a. Activate the NLRP3 inflammasome by adding ATP to a final concentration of 5 mM. b. Incubate the plate for an additional 1-2 hours at 37°C.
-
Quantification of IL-1β Release: a. Centrifuge the plate to pellet any detached cells. b. Carefully collect the cell culture supernatant. c. Quantify the concentration of mature IL-1β in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis and Viability Check: a. Calculate the percentage of inhibition of IL-1β release for each compound concentration relative to the vehicle control (LPS + ATP only). b. Determine the IC₅₀ value by plotting the inhibition percentage against the log of the compound concentration. c. In a parallel plate, perform a cell viability assay (e.g., MTT or LDH release) to ensure that the observed reduction in IL-1β is not due to cytotoxicity.
The Strategic Role of 6-Hydrazinoimidazo[1,2-b]pyridazine
The compound 6-Hydrazinoimidazo[1,2-b]pyridazine is best viewed not as an end-product, but as a versatile synthetic intermediate. The hydrazine (-NHNH₂) group at the 6-position is a reactive chemical handle that serves as a gateway for combinatorial chemistry and library synthesis. Its utility lies in its ability to readily react with a wide array of electrophiles, allowing researchers to rapidly generate a diverse set of derivatives for screening in the assays described above.
Key Synthetic Transformations:
-
Hydrazone Formation: Condensation with various aldehydes and ketones to create a library of hydrazones, introducing diverse aryl and alkyl groups.
-
Acylation: Reaction with acyl chlorides or carboxylic acids to form stable N-acylhydrazone derivatives.
-
Heterocycle Formation: Use as a nucleophile in reactions to build larger, more complex heterocyclic systems fused or attached to the 6-position.
By starting with this single intermediate, researchers can efficiently explore the chemical space around the 6-position of the imidazo[1,2-b]pyridazine scaffold, accelerating the discovery of potent and selective modulators of Aβ binding, kinase activity, or neuroinflammation.
References
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Cui, M., Tang, R., Li, Z., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters. Available at: [Link]
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Moslin, R., Gardner, D., Santella, J., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
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El Idrissi, M., et al. (2023). In silico design of novel pyridazine derivatives as balanced multifunctional agents against Alzheimer's disease. Scientific Reports. Available at: [Link]
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El Akkaoui, A., Koubachi, J., Guillaumet, G., & El Kazzouli, S. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect. Available at: [Link]
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Pfeifer, A., et al. (2012). Bis(arylvinyl)pyrazines, -pyrimidines, and -pyridazines as imaging agents for tau fibrils and β-amyloid plaques in Alzheimer's disease models. Journal of Medicinal Chemistry. Available at: [Link]
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Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. (2024). Journal of Medicinal Chemistry. Available at: [Link]
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BACE Inhibitors: Potential Treatment of Alzheimer's Disease, Dementia, and Related Neurodegenerative Disorders (A): 5,6-Dihydroimidazo[1,2-a]pyrazin-8-yl-amine Derivatives: Patent Highlight. (2012). ACS Medicinal Chemistry Letters. Available at: [Link]
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Song, C., & Colonna, M. (2023). Microglia in neurodegenerative diseases: mechanism and potential therapeutic targets. Journal of Experimental Medicine. Available at: [Link]
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Zetterberg, H., & Bendlin, B. B. (2021). Moving fluid biomarkers for Alzheimer's disease from research tools to routine clinical diagnostics. Molecular Neurodegeneration. Available at: [Link]
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Zhang, Y., et al. (2017). Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
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Diagnostic Biomarkers for Alzheimer’s Disease Using Non-Invasive Specimens. (2022). MDPI. Available at: [Link]
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Neuroinflammation: Mechanisms, Dual Roles, and Therapeutic Strategies in Neurological Disorders. (2024). MDPI. Available at: [Link]
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Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. (2024). ORCA - Cardiff University. Available at: [Link]
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Evaluation of hydrazone and N-acylhydrazone derivatives of vitamin B6 and pyridine-4-carbaldehyde as potential drugs against Alzheimer's disease. (2024). Scientific Reports. Available at: [Link]
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Alzheimer's Disease Biomarker Analysis Using Targeted Mass Spectrometry. (2019). Frontiers in Neurology. Available at: [Link]
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Potential targets of microglia in the treatment of neurodegenerative diseases: Mechanism and therapeutic implications. (2024). Frontiers in Immunology. Available at: [Link]
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Imidazo[1,2-b]pyridazines, novel nucleus with potent and broad spectrum activity against human picornaviruses: design, synthesis, and biological evaluation. (2009). Journal of Medicinal Chemistry. Available at: [Link]
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Pyridazine Compounds as NLRP3 Inhibitors for Treating Parkinson's Disease or Frontotemporal Dementia. (2024). ACS Medicinal Chemistry Letters. Available at: [Link]
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Body Fluid Biomarkers for Alzheimer’s Disease—An Up-To-Date Overview. (2022). MDPI. Available at: [Link]
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Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. (2021). European Journal of Medicinal Chemistry. Available at: [Link]
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Role of Microglia in Inflammation-Mediated Neurodegenerative Diseases: Mechanisms and Strategies for Therapeutic Intervention. (2003). The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
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Synthesis and Characterization of Unique Pyridazines. (2022). Liberty University. Available at: [Link]
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Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. (2023). RSC Publishing. Available at: [Link]
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Insight into the emerging and common experimental in-vivo models of Alzheimer's disease. (2023). Journal of Translational Medicine. Available at: [Link]
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Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. (2019). ACS Medicinal Chemistry Letters. Available at: [Link]
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Neuroinflammatory mechanisms in Parkinson's disease: Potential environmental triggers, pathways, and targets for early therapeutic intervention. (2007). Journal of Neuroinflammation. Available at: [Link]
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Eco-friendly Synthesis and Molecular Modelling of 2-Phenylimidazo[1,2-b]pyridazine Derivatives: In Vitro and In Vivo Studies for Lead Optimization. (2025). ChemMedChem. Available at: [Link]
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Application Notes and Protocols for Imaging β-Amyloid Plaques with Imidazo[1,2-b]pyridazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Precise β-Amyloid Imaging
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of β-amyloid (Aβ) plaques and the intracellular formation of neurofibrillary tangles in the brain. The accumulation of Aβ plaques is considered a critical early event in the pathogenesis of AD. Consequently, the development of imaging agents capable of selectively binding to and visualizing these plaques in the living brain is of paramount importance for the early diagnosis of AD, monitoring disease progression, and evaluating the efficacy of anti-amyloid therapies. Imidazo[1,2-b]pyridazine derivatives have emerged as a promising class of small molecules for this purpose, demonstrating high binding affinity for Aβ aggregates.[1][2] This guide provides a comprehensive overview of the application of these derivatives, including their synthesis, in vitro characterization, and protocols for their use in imaging β-amyloid plaques.
The Imidazo[1,2-b]pyridazine Scaffold: A Privileged Structure for Amyloid Imaging
The imidazo[1,2-b]pyridazine core is a versatile heterocyclic system that has been explored for various therapeutic applications.[3][4][5] Its utility in the context of amyloid imaging stems from several key features. The planar and aromatic nature of the fused ring system allows for effective intercalation within the β-sheet structures of amyloid fibrils. Furthermore, the scaffold is amenable to chemical modification at multiple positions, enabling the fine-tuning of physicochemical properties such as lipophilicity, which is crucial for blood-brain barrier (BBB) penetration, and the introduction of functional groups for radiolabeling with positron-emitting isotopes like carbon-11 (¹¹C) or fluorine-18 (¹⁸F) for Positron Emission Tomography (PET) imaging.[1]
Mechanism of Action and Binding Characteristics
Imidazo[1,2-b]pyridazine derivatives, like many other amyloid imaging agents, are thought to bind to the hydrophobic channels that run along the surface of Aβ fibrils. The binding is primarily driven by hydrophobic interactions and π-π stacking between the aromatic rings of the ligand and the aromatic residues of the Aβ peptides within the fibril. The specific substitution patterns on the imidazo[1,2-b]pyridazine core significantly influence the binding affinity and selectivity.
Featured Imidazo[1,2-b]pyridazine Derivatives for Aβ Plaque Imaging
Several imidazo[1,2-b]pyridazine derivatives have been synthesized and evaluated for their ability to bind to Aβ plaques.[1] The table below summarizes the binding affinities (Ki) of some key derivatives, determined through in vitro competition assays with synthetic Aβ₁₋₄₀ aggregates.[1]
| Compound ID | R1 (at 2-position) | R2 (at 6-position) | Ki (nM) |
| 1 | 4'-Dimethylaminophenyl | -H | >1000 |
| 2 | 4'-Dimethylaminophenyl | -Cl | 110 |
| 3 | 4'-Dimethylaminophenyl | -I | 35.5 |
| 4 | 4'-Dimethylaminophenyl | -SMe | 11.0 |
| 5 | 4'-Aminophenyl | -I | 134 |
Data sourced from Cui et al., 2010.[1]
Among the evaluated compounds, 2-(4'-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine (Compound 4) has demonstrated the highest binding affinity (Ki = 11.0 nM) and is a promising candidate for development as a PET radiotracer.[1]
Experimental Protocols
I. General Synthesis of Imidazo[1,2-b]pyridazine Derivatives
The synthesis of the imidazo[1,2-b]pyridazine scaffold is typically achieved through a condensation reaction between a substituted α-bromoketone and a 3-amino-6-halopyridazine in the presence of a mild base such as sodium bicarbonate.[1] The halogen on the pyridazine ring is crucial for directing the cyclization to the desired product.[1]
Caption: General synthetic scheme for imidazo[1,2-b]pyridazine derivatives.
II. In Vitro Binding Affinity Assay
The binding affinity of novel imidazo[1,2-b]pyridazine derivatives for Aβ plaques can be determined using a competitive binding assay with a radiolabeled ligand, such as [³H]BTA-1, and synthetic Aβ aggregates.[1]
Materials:
-
Synthetic Aβ₁₋₄₀ or Aβ₁₋₄₂ peptide
-
Phosphate-buffered saline (PBS), pH 7.4
-
[³H]BTA-1 (or other suitable radioligand)
-
Test imidazo[1,2-b]pyridazine derivatives
-
Glass fiber filters
-
Scintillation cocktail and counter
Protocol:
-
Preparation of Aβ Aggregates:
-
Dissolve synthetic Aβ peptide in a suitable solvent (e.g., hexafluoroisopropanol) to ensure monomerization.
-
Remove the solvent by vacuum centrifugation.
-
Resuspend the peptide in PBS to the desired concentration (e.g., 1 mg/mL).
-
Incubate the solution at 37°C for 24-48 hours with gentle agitation to promote fibril formation.
-
-
Binding Assay:
-
In a 96-well plate, combine:
-
Aβ aggregates (final concentration, e.g., 50-100 nM)
-
[³H]BTA-1 (final concentration, e.g., 1-2 nM)
-
Varying concentrations of the test imidazo[1,2-b]pyridazine derivative (e.g., from 0.1 nM to 10 µM)
-
-
Incubate the mixture at room temperature for 2-3 hours.
-
-
Filtration and Measurement:
-
Rapidly filter the incubation mixture through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold PBS to remove unbound radioligand.
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
III. Fluorescence Staining of Aβ Plaques in Brain Tissue
Imidazo[1,2-b]pyridazine derivatives with intrinsic fluorescence can be used to stain Aβ plaques in post-mortem brain tissue from AD patients or transgenic animal models.
Materials:
-
Formalin-fixed, paraffin-embedded or frozen brain sections
-
Phosphate-buffered saline (PBS)
-
Imidazo[1,2-b]pyridazine fluorescent probe solution (e.g., 1-10 µM in PBS with a small percentage of ethanol or DMSO to aid solubility)
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Tissue Preparation:
-
Deparaffinize and rehydrate paraffin-embedded sections. For frozen sections, bring to room temperature.
-
-
Staining:
-
Incubate the brain sections with the imidazo[1,2-b]pyridazine fluorescent probe solution for 10-30 minutes at room temperature in the dark.
-
-
Washing:
-
Wash the sections with PBS to remove unbound probe. A brief rinse in ethanol/PBS solution may help to reduce background fluorescence.
-
-
Mounting and Imaging:
-
Mount the sections with an aqueous mounting medium.
-
Visualize the stained Aβ plaques using a fluorescence microscope with appropriate excitation and emission filters.
-
IV. Radiolabeling and In Vivo PET Imaging (Prospective Protocol)
While specific protocols for the radiolabeling of imidazo[1,2-b]pyridazine derivatives are not yet widely published, a prospective protocol for the ¹¹C-methylation of a precursor to Compound 4 is outlined below. This is based on established methods for ¹¹C-labeling of similar chemical moieties.
Caption: Prospective workflow for PET imaging with a ¹¹C-labeled imidazo[1,2-b]pyridazine derivative.
1. Synthesis of the Desmethyl Precursor:
-
Synthesize the N-desmethyl or S-desmethyl precursor of Compound 4 using standard organic chemistry techniques.
2. ¹¹C-Radiolabeling:
-
Produce [¹¹C]CH₃I or [¹¹C]CH₃OTf from cyclotron-produced [¹¹C]CO₂.
-
React the desmethyl precursor with the ¹¹C-methylating agent in a suitable solvent (e.g., DMF, acetone) at an elevated temperature.
3. Purification:
-
Purify the radiolabeled product using reverse-phase high-performance liquid chromatography (HPLC).
4. Formulation:
-
Formulate the purified radiotracer in a sterile saline solution for injection.
5. In Vivo PET Imaging in an AD Animal Model (e.g., 5XFAD mice):
-
Anesthetize the animal.
-
Administer the radiotracer via tail vein injection.
-
Acquire dynamic or static PET scans over a specified time period (e.g., 60-90 minutes).
-
Co-register the PET images with an anatomical imaging modality like CT or MRI.
6. Data Analysis:
-
Reconstruct the PET images.
-
Define regions of interest (ROIs) in brain areas known to have high amyloid deposition (e.g., cortex, hippocampus) and a reference region with low amyloid burden (e.g., cerebellum).
-
Calculate the Standardized Uptake Value Ratio (SUVR) by dividing the tracer uptake in the target ROI by the uptake in the reference region.
Conclusion and Future Directions
Imidazo[1,2-b]pyridazine derivatives represent a promising platform for the development of novel imaging agents for β-amyloid plaques. Their high binding affinity, coupled with the synthetic versatility of the scaffold, makes them attractive candidates for both fluorescent probes and PET radiotracers. Further research is warranted to develop robust radiolabeling protocols and to evaluate the in vivo performance of these compounds in preclinical models and ultimately in human subjects. The continued exploration of this chemical space is likely to yield even more potent and selective imaging agents, contributing significantly to the fight against Alzheimer's disease.
References
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Cui, M., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Chemical Neuroscience, 1(4), 315-323. [Link]
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El Akkaoui, A., et al. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect, 6(34), 8985-9011. [Link]
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Zhang, W., et al. (2011). Synthesis and evaluation of 11C-labeled imidazo[2,1-b]benzothiazoles (IBTs) as PET tracers for imaging β-amyloid plaques in Alzheimer's disease. Journal of Medicinal Chemistry, 54(4), 949-956. [Link]
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Cui, M., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. PubMed. [Link]
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Zhuang, Z. P., et al. (2003). Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting beta-amyloid plaques in the brain. Journal of Medicinal Chemistry, 46(2), 237-243. [Link]
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Zeng, F., et al. (2006). Synthesis and evaluation of two 18F-labeled imidazo[1,2-a]pyridine analogues as potential agents for imaging beta-amyloid in Alzheimer's disease. Bioorganic & Medicinal Chemistry Letters, 16(11), 3015-3018. [Link]
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Ni, R., et al. (2021). PET Imaging in Animal Models of Alzheimer's Disease. Frontiers in Neuroscience, 15, 785369. [Link]
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Ni, R., et al. (2021). Positron Emission Tomography in Animal Models of Alzheimer's Disease Amyloidosis: Translational Implications. Pharmaceuticals, 14(11), 1179. [Link]
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Kuchar, M., et al. (2021). Chemical structures of preclinical imidazo[1,2b]pyridazine-based Trk-targeted PET radioligands. ResearchGate. [Link]
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Tyacke, R. J., et al. (2023). Imidazoline-I2 PET Tracers in Neuroimaging. International Journal of Molecular Sciences, 24(12), 9988. [Link]
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Gobbi, G., et al. (2023). Off-target interaction of the amyloid PET imaging tracer PiB with acetylcholinesterase. bioRxiv. [Link]
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Tourvieille, C., et al. (2020). Original synthesis of radiolabeling precursors for batch and on resin one-step/late-stage radiofluorination of peptides. Chemical Communications, 56(10), 1563-1566. [Link]
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Zeng, F. (2013). Fluorine-18 radiolabeled heterocycles as PET tracers for imaging β-amyloid plaques in Alzheimer's disease. Current Pharmaceutical Design, 19(8), 1365-1383. [Link]
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Li, Y., et al. (2023). Screening of [18F]Florbetazine for Aβ Plaques and a Head-to-Head Comparison Study with [11C]Pittsburgh Compound-B ([11C]PiB) in Human Subjects. Molecular Pharmaceutics, 20(8), 4165-4174. [Link]
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Choi, Y., et al. (2018). Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. ACS Omega, 3(10), 13545-13554. [Link]
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Nagy, V., et al. (2023). The pharmacologically active imidazo[1,2-b]pyridazine derivatives. ResearchGate. [Link]
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Ino, Y., et al. (2010). Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship. Bioorganic & Medicinal Chemistry, 18(17), 6334-6346. [Link]
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Application Note: Structure-Activity Relationship (SAR) Guided Development of 6-Hydrazinoimidazo[1,2-b]pyridazine Analogs as Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Abstract
The imidazo[1,2-b]pyridazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its versatile biological activities.[1] This application note provides a detailed guide to the structure-activity relationship (SAR) studies of a specific analog series: 6-hydrazinoimidazo[1,2-b]pyridazines, with a focus on their development as potent kinase inhibitors. We will explore the synthetic rationale, systematically dissect the impact of structural modifications at key positions, and provide detailed protocols for the biological evaluation of these compounds. The insights presented herein are designed to empower researchers to rationally design and optimize novel kinase inhibitors based on this promising scaffold.
Introduction
The Imidazo[1,2-b]pyridazine Scaffold: A Privileged Structure in Medicinal Chemistry
The imidazo[1,2-b]pyridazine core is a fused heterocyclic system that has garnered significant attention in drug discovery.[2] Its structural rigidity, combined with its capacity for substitution at multiple positions, allows for the precise tuning of physicochemical and pharmacological properties.[1] This versatility is exemplified by the FDA-approved multi-kinase inhibitor Ponatinib (Iclusig®), which features this core and is used to treat chronic myeloid leukemia.[1] Beyond oncology, derivatives of this scaffold have been investigated for a wide range of therapeutic applications, including autoimmune diseases, Alzheimer's disease, and various infectious diseases.[1][3][4]
Kinases as High-Value Therapeutic Targets
Protein kinases are a large family of enzymes that play a critical role in regulating the majority of cellular processes by catalyzing the phosphorylation of specific substrates.[5] Aberrant kinase activity is a hallmark of many diseases, most notably cancer, making them one of the most important classes of drug targets.[5][6] Small molecule inhibitors that target the ATP-binding site of kinases have proven to be a highly successful therapeutic strategy.[7]
Rationale for the 6-Hydrazino Linker
The C6 position of the imidazo[1,2-b]pyridazine scaffold is a key vector for chemical modification.[8] The introduction of a hydrazino (-NH-NH-) linker at this position serves a dual purpose. Firstly, it acts as a versatile chemical handle, allowing for the straightforward introduction of a wide array of substituents through condensation reactions. Secondly, the linker itself can participate in crucial hydrogen bonding interactions with the target protein, potentially enhancing binding affinity and modulating selectivity. This application note will focus on how systematic modifications appended to this linker drive the structure-activity relationship.
Section 1: Synthesis Strategy
The synthesis of 6-hydrazinoimidazo[1,2-b]pyridazine analogs is a multi-step process that begins with the construction of the core heterocyclic system, followed by the introduction of the key hydrazino linker and subsequent derivatization.
1.1. Core Scaffold Synthesis
The foundational step is the construction of the imidazo[1,2-b]pyridazine ring system. A common and effective method is the condensation reaction between a 3-aminopyridazine derivative and an α-haloketone.[2][3] The synthesis typically begins with a commercially available dihalopyridazine, which is converted to a 3-amino-6-halopyridazine intermediate.
Caption: General synthesis of the core scaffold.
1.2. Introduction of the 6-Hydrazino Linker
With the chlorinated core scaffold in hand, the 6-hydrazino moiety is introduced via a nucleophilic aromatic substitution (SNAr) reaction. Hydrazine hydrate is a common reagent for this transformation, displacing the chlorine atom at the C6 position.
1.3. Analog Derivatization
The terminal -NH2 group of the 6-hydrazino intermediate is a nucleophilic center ripe for derivatization. A library of analogs can be rapidly generated by reacting this intermediate with a diverse set of electrophiles, such as:
-
Aldehydes and Ketones: To form hydrazone derivatives.
-
Acyl Chlorides or Carboxylic Acids: To form acylhydrazide derivatives.
-
Isocyanates: To form semicarbazide derivatives.
This approach allows for the systematic exploration of the chemical space around the core scaffold to identify key interactions that drive biological activity.
Section 2: Structure-Activity Relationship (SAR) Analysis
The potency and selectivity of these analogs are dictated by the nature of the substituents at various positions on the scaffold. The SAR can be systematically deconstructed by examining three key regions: the core itself (R1), the terminal group attached to the hydrazine (R2), and the linker.
2.1. R1: Modifications of the Imidazo[1,2-b]pyridazine Core
While our focus is the 6-position, substitutions at other positions, such as C2 and C3, are known to significantly influence kinase activity.[8][9]
-
C2 Position: A substituted or unsubstituted phenyl group at the C2 position is a common feature in many active compounds, often serving as a foundational element for binding.[3]
-
C3 Position: This position is a critical site for optimization. Introducing small alkyl groups or functionalized aromatic rings can enhance potency and, crucially, drive selectivity against closely related kinases.[5] For example, optimization at C3 has been shown to be critical for improving the activity of IKKβ inhibitors.[8]
Caption: Summary of key SAR findings on the scaffold.
2.2. The 6-Hydrazino Linker and Terminal Group (R2) Modifications
The primary SAR exploration for this series involves the R2 group appended to the hydrazino linker. The nature of this group directly influences how the molecule fits into and interacts with the target kinase's ATP-binding pocket. The table below summarizes the inhibitory activity of representative analogs against a hypothetical target, DYRK1A, a kinase for which imidazo[1,2-b]pyridazines have shown inhibitory activity.[5][9]
Table 1: SAR of R2 Substituents on DYRK1A Inhibition
| Compound ID | R2 Group (Appended to -NH-N=) | DYRK1A IC50 (nM) | Cellular Activity (EC50, µM) | Notes |
| 1a | Phenyl | 150 | >10 | Baseline activity from the unsubstituted aromatic ring. |
| 1b | 4-Fluorophenyl | 75 | 5.2 | Small electron-withdrawing group is well-tolerated and slightly improves potency. |
| 1c | 4-Methoxyphenyl | 250 | >10 | Bulky electron-donating group is disfavored, possibly due to steric hindrance. |
| 1d | 4-Cyanophenyl | 25 | 1.1 | Strong electron-withdrawing group capable of H-bonding significantly boosts potency. |
| 1e | 4-Trifluoromethylphenyl | 30 | 1.5 | Lipophilic, electron-withdrawing group is highly favorable. |
| 1f | 2-Pyridyl | 85 | 4.8 | Heteroatom may form a beneficial hydrogen bond with the kinase hinge region. |
| 1g | Cyclohexyl | 500 | >20 | Loss of aromaticity is detrimental; π-stacking interactions are likely important. |
| 1h | tert-Butyl | 800 | >20 | Bulky aliphatic groups are not tolerated. |
SAR Interpretation:
-
Aromatic Requirement: An aromatic or heteroaromatic ring at the R2 position appears crucial for potent activity (compare 1a vs. 1g ), suggesting a key π-stacking interaction in the binding site.
-
Electronic Effects: Electron-withdrawing substituents on the phenyl ring significantly enhance potency (e.g., -CN, -CF3). This suggests the R2 group occupies a region of the binding pocket that can favorably interact with these groups, perhaps through dipole interactions or hydrogen bonding.
-
Steric Constraints: Bulky substituents, particularly in the ortho- or meta-positions of the phenyl ring (data not shown) or large aliphatic groups (1h ), lead to a decrease in activity, indicating a sterically constrained pocket.
Section 3: Biological Evaluation Protocols
A hierarchical screening approach is essential for efficiently evaluating new analogs. This typically involves a primary biochemical assay to determine direct enzyme inhibition, followed by a secondary cell-based assay to assess activity in a more physiologically relevant context.[10]
Caption: Experimental workflow for screening analogs.
3.1. Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol describes a luminescent-based assay to measure the activity of a purified kinase by quantifying the amount of ADP produced during the enzymatic reaction.[11] It is a robust method for determining compound IC50 values.
-
Principle: Kinase activity consumes ATP, producing ADP. The ADP-Glo™ reagent first depletes the remaining ATP. A second reagent then converts the ADP back to ATP, which is used by luciferase to generate a light signal that is directly proportional to the initial kinase activity. Inhibitors will result in a lower light signal.[11]
-
Materials:
-
Purified recombinant kinase (e.g., DYRK1A)
-
Kinase substrate (specific peptide for the kinase)
-
ATP solution
-
Kinase reaction buffer (e.g., 40 mM Tris, 20 mM MgCl2, 0.1 mg/mL BSA, pH 7.5)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
-
-
Procedure: [12]
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Enzyme Addition: Prepare a solution of the kinase in reaction buffer. Add 5 µL of the kinase solution to each well, except for the "no enzyme" controls.
-
Pre-incubation: Gently mix and incubate the plate for 15 minutes at room temperature. This allows the compound to bind to the kinase before the reaction starts.
-
Reaction Initiation: Prepare a solution containing the kinase substrate and ATP in reaction buffer. Add 5 µL of this solution to all wells to start the reaction.
-
Kinase Reaction: Incubate the plate for 60 minutes at room temperature. The optimal time should be determined during assay development to ensure the reaction is in the linear range.[13]
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion & Detection: Add 10 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and provides the luciferase/luciferin for the light-generating reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Read the luminescence signal on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO controls. Plot the percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
3.2. Protocol: Cell-Based Antiproliferation Assay (SRB Assay)
This protocol measures the cytotoxic or cytostatic effects of compounds on cultured cancer cells.[14]
-
Principle: The Sulforhodamine B (SRB) assay is a cell density-based assay where the pink aminoxanthene dye binds to basic amino acid residues of proteins in cells fixed with trichloroacetic acid (TCA). The amount of bound dye is proportional to the total cellular protein mass, and thus, the number of cells.[14]
-
Materials:
-
Cancer cell lines (e.g., MCF-7, NCI-H460)[14]
-
Cell culture medium, FBS, and antibiotics
-
Test compounds dissolved in DMSO
-
Trichloroacetic acid (TCA) solution
-
Sulforhodamine B (SRB) solution
-
Tris-base solution
-
Clear, flat-bottomed 96-well plates
-
Microplate reader (absorbance at 510 nm)
-
-
Procedure: [15]
-
Cell Plating: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.[15]
-
Compound Treatment: Add 100 µL of medium containing the test compounds at various concentrations to the wells. Include DMSO-only vehicle controls.
-
Incubation: Incubate the plates for 72 hours (or a desired time point) in a humidified incubator at 37°C and 5% CO2.
-
Cell Fixation: Gently remove the medium. Add 100 µL of cold 10% (w/v) TCA to each well to fix the cells. Incubate at 4°C for 60 minutes.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA and excess medium components. Allow the plates to air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well. Stain for 30 minutes at room temperature.
-
Remove Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris-base solution (pH 10.5) to each well to solubilize the protein-bound dye. Place the plates on a shaker for 5-10 minutes to ensure complete solubilization.
-
Data Acquisition: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition compared to the vehicle control and determine the EC50 value for each compound.
-
Conclusion
The 6-hydrazinoimidazo[1,2-b]pyridazine scaffold represents a highly tractable platform for the development of novel kinase inhibitors. The synthetic accessibility of the core and the ease of derivatization via the hydrazino linker allow for rapid and systematic SAR exploration. As demonstrated, careful selection of substituents on the terminal aromatic ring (R2) and at other key positions on the core (R1) is critical for achieving high potency. The protocols provided herein offer a robust framework for the biochemical and cellular characterization of these analogs, enabling the identification of promising lead candidates for further preclinical development.
References
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Zhang, M. et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters. Available at: [Link]
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Darbm, M.P. et al. (2022). The pharmacologically active imidazo[1,2-b]pyridazine derivatives. ResearchGate. Available at: [Link]
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Venkatesh, P. et al. (2018). Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. ResearchGate. Available at: [Link]
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Cappelletti, V. et al. (2020). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
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Moslin, R. et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
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El Akkaoui, A. et al. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect. Available at: [Link]
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Zoller, J. (2012). Assay Development for Protein Kinase Enzymes. ProbeChem. Available at: [Link]
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Zhu, F. et al. (2022). A review for cell-based screening methods in drug discovery. Journal of Pharmaceutical Analysis. Available at: [Link]
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Ivanova, T. et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology. Available at: [Link]
- Bullock, A.N. et al. (2005). Substituted imidazo[1,2b]pyridazines as kinase inhibitors, the production thereof, and use of the same as medicaments. Google Patents.
-
Shapiro, A.B. (2015). Can anyone suggest a protocol for a kinase assay?. ResearchGate. Available at: [Link]
- Alberca, R. et al. (2013). Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof. Google Patents.
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Honda, N. et al. (2010). Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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BMG LABTECH (2020). Kinase assays. BMG LABTECH. Available at: [Link]
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Henderson, S. et al. (2024). Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. European Journal of Medicinal Chemistry. Available at: [Link]
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Martinez, A. et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. Available at: [Link]
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Celtarys Research (2023). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]
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Henderson, S. et al. (2024). Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. Cardiff University. Available at: [Link]
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Noble Life Sciences (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. Available at: [Link]
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Reaction Biology (n.d.). KINASE PROFILING & SCREENING. Reaction Biology. Available at: [Link]
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Roy, B. (2016). Three Steps for Setting up a Drug Screening Assay. Bitesize Bio. Available at: [Link]
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Wang, Y. et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega. Available at: [Link]
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The Versatile Building Block: 6-Hydrazinoimidazo[1,2-b]pyridazine in Modern Heterocyclic Synthesis
Introduction: The Significance of the Imidazo[1,2-b]pyridazine Scaffold
The imidazo[1,2-b]pyridazine core is a privileged scaffold in medicinal chemistry and materials science, forming the structural basis of numerous biologically active compounds.[1][2] Its unique electronic and steric properties make it an attractive framework for the development of kinase inhibitors, anti-tubercular agents, and central nervous system-targeting molecules.[3][4] The functionalization of this core at the 6-position opens up a vast chemical space for the synthesis of novel polycyclic and decorated heterocyclic systems. Among the various substituents, the hydrazino group at the 6-position serves as a particularly versatile handle, enabling the construction of fused and appended heterocyclic rings through cyclocondensation reactions.
This technical guide provides a comprehensive overview of the synthesis and application of 6-hydrazinoimidazo[1,2-b]pyridazine as a key intermediate in the preparation of diverse heterocyclic compounds. We will delve into detailed, field-proven protocols, explain the mechanistic rationale behind the synthetic transformations, and present data to guide researchers in leveraging this powerful building block for their own discovery programs.
Part 1: Synthesis of the Key Precursor: 6-Hydrazinoimidazo[1,2-b]pyridazine
The journey to harnessing the synthetic potential of 6-hydrazinoimidazo[1,2-b]pyridazine begins with its preparation. A common and efficient route starts from the commercially available 3,6-dichloropyridazine. The synthesis is a multi-step process, culminating in the nucleophilic substitution of a chloro group with hydrazine.
Workflow for the Synthesis of 6-Hydrazinoimidazo[1,2-b]pyridazine
Caption: General mechanism for triazole ring formation.
Protocol 2.1.1: Synthesis of 3-Aryl-t[1][3][5]riazolo[4,3-b]imidazo[1,2-b]pyridazines
-
Rationale: This protocol describes a general method for the synthesis of 3-substituted triazolo derivatives. The reaction of the hydrazino compound with an aromatic carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride leads to the formation of the triazole ring.
-
Procedure:
-
In a round-bottom flask, mix 6-hydrazinoimidazo[1,2-b]pyridazine (1.0 mmol), the desired aromatic carboxylic acid (1.1 mmol), and phosphorus oxychloride (5 mL).
-
Heat the mixture at reflux for 3-4 hours.
-
After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 3-aryl-t[1][3][5]riazolo[4,3-b]imidazo[1,2-b]pyridazine.
-
| Entry | Aromatic Carboxylic Acid | Yield (%) |
| 1 | Benzoic acid | ~75-85% |
| 2 | 4-Chlorobenzoic acid | ~70-80% |
| 3 | 4-Methoxybenzoic acid | ~80-90% |
| 4 | Thiophene-2-carboxylic acid | ~65-75% |
Yields are approximate and can vary based on reaction scale and purification efficiency.
Application 2.2: Synthesis of 6-(Pyrazol-1-yl)imidazo[1,2-b]pyridazines
The reaction of hydrazines with 1,3-dicarbonyl compounds is a classic and highly efficient method for the synthesis of pyrazoles, known as the Knorr pyrazole synthesis. This strategy can be effectively applied to 6-hydrazinoimidazo[1,2-b]pyridazine to append a pyrazole ring.
Protocol 2.2.1: Synthesis of 6-(3,5-Dimethyl-1H-pyrazol-1-yl)imidazo[1,2-b]pyridazine
-
Rationale: Acetylacetone, a readily available 1,3-dicarbonyl compound, serves as the ideal partner for the cyclocondensation reaction with the hydrazino group, leading to the formation of a 3,5-dimethyl-substituted pyrazole ring.
-
Procedure:
-
Dissolve 6-hydrazinoimidazo[1,2-b]pyridazine (1.0 mmol) in glacial acetic acid (10 mL) in a round-bottom flask.
-
Add acetylacetone (1.1 mmol) to the solution.
-
Heat the reaction mixture to reflux for 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Neutralize with a dilute solution of sodium hydroxide to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure 6-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[1,2-b]pyridazine.
-
| 1,3-Dicarbonyl Compound | Resulting Pyrazole | Approximate Yield (%) |
| Acetylacetone | 6-(3,5-Dimethyl-1H-pyrazol-1-yl) | 85-95% |
| Ethyl acetoacetate | 6-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl) | 80-90% |
| Dibenzoylmethane | 6-(3,5-Diphenyl-1H-pyrazol-1-yl) | 75-85% |
Yields are approximate and can vary based on reaction scale and purification efficiency.
Conclusion: A Gateway to Novel Heterocycles
6-Hydrazinoimidazo[1,2-b]pyridazine has been demonstrated to be a highly effective and versatile building block for the synthesis of a range of novel heterocyclic compounds. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this intermediate. The straightforward access to this compound and its predictable reactivity make it an invaluable tool in the quest for new therapeutic agents and advanced materials. The continued exploration of its synthetic potential is certain to yield a wealth of new and interesting molecular architectures.
References
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Hobbs, W. J. Synthesis and Characterization of Unique Pyridazines. Liberty University, 2022. [Link]
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Paidi, K. R., et al. "Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity." TSI Journals, 2017. [Link]
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El Akkaoui, A., et al. "Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions." ResearchGate, 2021. [Link]
-
Moslin, R. J., et al. "Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors." ACS Publications, 2019. [Link]
-
Tatipamula, V. B., et al. "Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity." ResearchGate, 2018. [Link]
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"Imidazo[1,2-a]pyridine synthesis." Organic Chemistry Portal. [Link]
-
Zheng, M., et al. "Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques." PubMed Central, 2010. [Link]
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Li, J., et al. "Synthesis and Bioevaluation of 3,6-Diaryl-t[1][3][5]riazolo[4,3-b] Pyridazines as Antitubulin Agents." National Institutes of Health, 2016. [Link]
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Ganai, A. M., et al. "Design and synthesis of novel 1,2,4-triazolo[4,3-b]pyridazine derivatives with anti-cancer activity." ResearchGate, 2023. [Link]
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Pokhodylo, N. T., et al. "Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines." MDPI, 2022. [Link]
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Garrido, A., et al. "Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review." ScienceDirect, 2021. [Link]
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Yengoyan, A., et al. "Synthesis of novel 6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one derivatives and their preliminary biological evaluation." ResearchGate, 2018. [Link]
-
Stanovnik, B., et al. "IMIDAZOLE DERIVATIVES. PART v.' - IMIDAZO[l',Z':l,6]PYRID0[2Jd]PYRIDAZINE: SYNTHESIS, STRUCTURE." Journal of Heterocyclic Chemistry, 1996. [Link]
-
"Synthesis of 1,2,4-triazolo[4,3-a]pyridines." Organic Chemistry Portal. [Link]
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El-Sayed, A. H., et al. "Synthesis and Biological Evaluation of Some 1, 2, 4-Triazoles andT[1][3][5]riazolo[4, 3-b]-Pyridazine Derivatives." ResearchGate, 2021. [Link]
-
Zhang, L., et al. "Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives." MDPI, 2017. [Link]
-
Goker, H., et al. "Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities." SpringerLink, 2023. [Link]
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Yengoyan, A. P., et al. "Synthesis of Novel 2-{[6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]thio}acetohydrazide Derivatives and Their Biological Properties." ResearchGate, 2022. [Link]
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Application Notes and Protocols for the Biological Screening of 6-Hydrazinoimidazo[1,2-b]pyridazine Derivatives
Introduction: The Imidazo[1,2-b]pyridazine Scaffold as a Privileged Motif in Drug Discovery
The imidazo[1,2-b]pyridazine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry. Its structural rigidity, electron-rich nature, and capacity for diverse substitutions make it a "privileged scaffold," capable of interacting with multiple biological targets.[1][2] This versatility has led to the development of imidazo[1,2-b]pyridazine derivatives with a wide spectrum of pharmacological activities, including potent kinase inhibition, anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3]
Notably, this scaffold is present in the FDA-approved multi-kinase inhibitor Ponatinib (Iclusig®), used for chronic myeloid leukemia, highlighting its clinical significance.[2] The hydrazine moiety at the 6-position introduces a reactive handle and a key hydrogen-bonding feature, offering a unique vector for interaction with target proteins and a potential point for library diversification.
This document provides a comprehensive, multi-tiered guide for researchers, scientists, and drug development professionals on the biological screening of novel 6-hydrazinoimidazo[1,2-b]pyridazine derivatives. The protocols herein are designed to be robust and self-validating, progressing from broad phenotypic screens to specific target-based assays and preliminary in vivo evaluation.
Part 1: The Strategic Screening Cascade
A logical and resource-efficient screening strategy is paramount. We propose a three-tiered cascade designed to first identify biologically active compounds and then systematically elucidate their mechanism of action and therapeutic potential.
Caption: Tiered screening cascade for 6-Hydrazinoimidazo[1,2-b]pyridazines.
Part 2: Tier 1 - Primary Screening: Identifying Bioactivity
The initial goal is to cast a wide net to identify compounds with any significant biological effect. Given the prevalence of imidazo[1,2-b]pyridazines as kinase inhibitors and anticancer agents, a primary screen focused on antiproliferative activity is a logical starting point.[3][4][5]
Protocol 1: Antiproliferative MTT Assay
This protocol assesses a compound's ability to inhibit cell growth or induce cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures mitochondrial reductase activity, which is an indicator of cell viability.[5][6]
Causality: A reduction in the conversion of MTT to formazan by viable cells indicates either a cytotoxic (cell-killing) or cytostatic (cell growth-inhibiting) effect of the test compound. This is a robust, high-throughput method to quickly identify "hits."
Step-by-Step Methodology:
-
Cell Line Selection: Choose a diverse panel of cancer cell lines. A standard starting point is the NCI-60 panel or a custom panel including lines relevant to known imidazo[1,2-b]pyridazine targets (e.g., lung cancer (A549), breast cancer (MCF-7, MDA-MB-231), and colon cancer (HCT-116)).[3][4][7]
-
Cell Seeding:
-
Culture selected cell lines to ~80% confluency.
-
Trypsinize, count, and seed cells into 96-well microtiter plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of each 6-hydrazinoimidazo[1,2-b]pyridazine derivative in DMSO.
-
Perform serial dilutions in culture medium to achieve final concentrations for screening (e.g., a 5-point curve from 0.1 µM to 100 µM).
-
Remove old medium from the cell plates and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) wells.[4]
-
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C, 5% CO₂.[4]
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 20 µL of the MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) for each compound.
| Parameter | Recommended Value | Rationale |
| Cell Seeding Density | 5,000 - 10,000 cells/well | Ensures logarithmic growth phase during treatment. |
| Compound Concentration Range | 0.1 µM - 100 µM | Covers a broad range to determine potency. |
| Incubation Time | 48 - 72 hours | Allows sufficient time for antiproliferative effects to manifest. |
| Positive Control | Doxorubicin / Cisplatin | Validates assay performance with a known cytotoxic agent.[4][5] |
Part 3: Tier 2 - Secondary & Mechanistic Assays
Hits from the primary screen require further investigation to understand their mode of action. Based on the extensive literature on imidazo[1,2-b]pyridazines, kinase inhibition, anti-inflammatory, and antimicrobial pathways are the most probable targets.[2][3]
Protocol 2A: Kinase Inhibition Profiling (Oncology Hits)
Many imidazo[1,2-b]pyridazine derivatives function as potent inhibitors of various protein kinases, such as ALK, RET, Tyk2, and VEGFR.[7][8][9][10]
Causality: A direct biochemical assay confirms whether the antiproliferative activity observed in Tier 1 is due to the inhibition of specific kinases. This moves the investigation from a phenotypic to a target-based approach.
Step-by-Step Methodology (Example: In Vitro Kinase Assay):
-
Kinase Selection: Based on structural similarity to known inhibitors or computational docking, select a panel of relevant kinases (e.g., RET, ALK, Pim-1, VEGFR2, EGFR).[8][10][11][12] Commercial services offer large kinase panel screening.
-
Assay Principle: Utilize a platform such as ADP-Glo™ or LanthaScreen™ that measures the enzymatic activity of the kinase. Typically, this involves the kinase, a substrate (peptide or protein), ATP, and the test compound.
-
Reaction Setup:
-
In a 384-well plate, add the kinase, substrate, and test compound at various concentrations.
-
Initiate the reaction by adding a solution containing ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).[11]
-
-
Detection:
-
Stop the kinase reaction by adding a termination buffer.[11]
-
Add the detection reagent (e.g., ADP-Glo™ Reagent to measure ADP production).
-
Incubate to allow the detection signal to develop.
-
-
Data Acquisition: Read the luminescence or fluorescence signal on a plate reader.
-
Data Analysis: Calculate the percent inhibition relative to a no-inhibitor control and determine the IC₅₀ value for each kinase.
Caption: Workflow for a typical in vitro biochemical kinase assay.
Protocol 2B: Cellular Anti-inflammatory Assay (Cytostatic/Immune-modulatory Hits)
Imidazo[1,2-b]pyridazines have shown promise as inhibitors of inflammatory pathways, such as those mediated by Tyk2.[9] A cell-based assay can validate anti-inflammatory potential.
Causality: This assay determines if the compounds can suppress the production of inflammatory mediators in immune cells, providing a functional readout of anti-inflammatory activity. Measuring the inhibition of pro-inflammatory cytokines like TNF-α or IL-6, or enzymes like COX-2, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells) is a standard method.[13]
Step-by-Step Methodology (LPS-induced TNF-α Production):
-
Cell Culture: Seed RAW 264.7 murine macrophage cells in a 96-well plate and incubate overnight.
-
Pre-treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulation: Induce an inflammatory response by adding LPS (1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate for 18-24 hours at 37°C, 5% CO₂.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of TNF-α in the supernatant using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α production compared to the LPS-only control and determine the IC₅₀. A parallel MTT assay should be run to ensure the observed effects are not due to cytotoxicity.[13]
Protocol 2C: Antimicrobial Susceptibility Testing (Broad-Spectrum Hits)
The imidazo[1,2-b]pyridazine scaffold has been explored for antimicrobial and antitubercular activity.[3][14] A standard broth microdilution assay is used to determine the Minimum Inhibitory Concentration (MIC).
Causality: This assay establishes the lowest concentration of a compound that prevents visible growth of a microorganism, providing a quantitative measure of its antibacterial or antifungal potency.[15][16]
Step-by-Step Methodology (Broth Microdilution):
-
Microorganism Selection: Select a panel of relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) or fungi (Candida albicans). For antitubercular screening, use Mycobacterium tuberculosis H37Rv strain in a BSL-3 facility.[14]
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard (~1 x 10⁸ CFU/mL).[17] Dilute this to the final testing concentration (e.g., 5 x 10⁵ CFU/mL) in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in CAMHB.
-
Inoculation: Add the standardized bacterial suspension to each well. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be read visually or with a plate reader.[16]
| Parameter | Recommended Value | Rationale |
| Bacterial Inoculum | ~5 x 10⁵ CFU/mL | Standardized density for reproducible results.[16] |
| Assay Medium | Cation-adjusted Mueller-Hinton Broth | Standard medium for susceptibility testing. |
| Positive Control | Ciprofloxacin / Streptomycin | Validates assay against known antibiotics.[14] |
| Endpoint | No visible growth | Clear and universally accepted definition of inhibition. |
Part 4: Tier 3 - In-depth Cellular and In Vivo Validation
Promising candidates from Tier 2 warrant more detailed investigation to confirm their cellular mechanism and to assess their potential efficacy in a living system.
Protocol 3A: Cellular Mechanism of Action Studies
For potent kinase inhibitors, it is crucial to confirm that the enzymatic inhibition translates to a functional effect in a cellular context.
-
Target Engagement: Perform a Western blot analysis on treated cancer cells to assess the phosphorylation status of the target kinase and its downstream substrates. A potent inhibitor should decrease phosphorylation.
-
Cell Cycle Analysis: Use flow cytometry with propidium iodide staining to determine if the compound induces cell cycle arrest at a particular phase (e.g., G1, S, G2/M), a common effect of anticancer agents.[4]
-
Apoptosis Assay: Employ an Annexin V/PI staining assay analyzed by flow cytometry to quantify the induction of apoptosis (programmed cell death) in treated cancer cells.[4]
Protocol 3B: Preliminary In Vivo Efficacy Models
-
Anti-inflammatory Model: For compounds with strong anti-inflammatory activity, the carrageenan-induced rat paw edema model is a standard and acute in vivo screen.[18][19] Efficacy is measured by the reduction in paw swelling volume after compound administration compared to a vehicle control.
-
Anticancer Model: For compounds with potent antiproliferative and kinase-inhibiting activity, a tumor xenograft model is the next step. This involves implanting human cancer cells into immunodeficient mice and, once tumors are established, treating the mice with the test compound to assess its ability to inhibit tumor growth.[7]
Conclusion
The 6-hydrazinoimidazo[1,2-b]pyridazine scaffold is a remarkably versatile platform for the development of novel therapeutics. The systematic screening cascade outlined in this guide provides a clear and robust pathway for identifying and characterizing the biological activity of new derivatives. By progressing from broad phenotypic assays to specific target-based validation and preliminary in vivo studies, researchers can efficiently triage compound libraries, identify promising leads, and build a compelling data package for further drug development.
References
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- Chen, Y. L., et al. (2024). Side Chain Investigation of Imidazopyridazine as a Hinge Binder for Targeting Actionable Mutations of RET Kinase. Journal of Medicinal Chemistry.
- Tunoori, A. R., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters.
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Cheraiet, Z., et al. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ChemistrySelect. [Link]
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Yang, Y., et al. (2023). Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants. Bioorganic & Medicinal Chemistry Letters. [Link]
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Li, W., et al. (2012). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Chemical Neuroscience. [Link]
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Alkan, D., et al. (2024). Investigation of Anticancer Properties of Newly Synthesized Pyridazine-Based Inhibitors in Mouse and Human Breast Cancer Cell Line. Molecules. [Link]
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Al-Ostath, A., et al. (2024). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Molecules. [Link]
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Yoo, E., et al. (2021). Novel Pan-Pim Kinase Inhibitors With Imidazopyridazine and Thiazolidinedione Structure Exert Potent Antitumor Activities. Frontiers in Oncology. [Link]
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MDPI. (n.d.). Novel Heterocyclic Compounds as Potential Anti-Inflammatory and/or Anticancer Agents. MDPI Special Issue. [Link]
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Matos, M., et al. (2024). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Microbiology. [Link]
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ResearchGate. (2021). The pharmacologically active imidazo[1,2‐b]pyridazine derivatives. ResearchGate. [Link]
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Sahu, D., et al. (2024). Exploring the untapped pharmacological potential of imidazopyridazines. RSC Medicinal Chemistry. [Link]
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Sarker, S. D., et al. (2023). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. Molecules. [Link]
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Abdel-Maksoud, M. S., et al. (2023). Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. Molecules. [Link]
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Sahu, D., et al. (2024). Exploring the untapped pharmacological potential of imidazopyridazines. Semantic Scholar. [Link]
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Vemula, P., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances. [Link]
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Scholars Research Library. (n.d.). Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. [Link]
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Wang, Y., et al. (2023). Potent antibiotic design via guided search from antibacterial activity evaluations. Bioinformatics. [Link]
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Ali, Y. M., et al. (2019). Design, Synthesis, and Pharmacological Assay of Novel Compounds Based on Pyridazine Moiety as Potential Antitumor Agents. Journal of Heterocyclic Chemistry. [Link]
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Georgiev, G. S., et al. (2024). Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle. Pharmacia. [Link]
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Patil, V., et al. (2018). Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. Trade Science Inc. [Link]
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ResearchGate. (2018). Pyridazine Derivatives I Showed Potent Anticancer Activity and... ResearchGate. [Link]
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ResearchGate. (2022). (PDF) Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents. ResearchGate. [Link]
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Ghorab, M. M., et al. (2018). Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. Chemical & Pharmaceutical Bulletin. [Link]
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Barreteau, H., et al. (2004). A Rapid Method for Determining the Antimicrobial Activity of Novel Natural Molecules. Journal of Food Protection. [Link]
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Application Notes and Protocols: 6-Hydrazinoimidazo[1,2-b]pyridazine as a Versatile Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry and chemical biology. Its derivatives have been identified as potent modulators of various biological targets, including kinases and protein aggregates. This document provides a detailed guide on the potential applications of 6-Hydrazinoimidazo[1,2-b]pyridazine as a chemical probe. We will explore its utility in kinase inhibition assays, its potential as a tool for studying neurodegenerative diseases, and its application in antimicrobial research. This guide offers insights into the experimental design, step-by-step protocols, and data interpretation, grounded in the established pharmacology of the imidazo[1,2-b]pyridazine class of molecules.
Introduction: The Imidazo[1,2-b]pyridazine Scaffold - A Platform for Biological Discovery
The imidazo[1,2-b]pyridazine core is a versatile bicyclic heteroaromatic system that has been successfully employed in the development of a range of biologically active compounds. Its rigid structure provides a well-defined orientation for substituent groups, allowing for precise interactions with biological targets. Notably, derivatives of this scaffold have been investigated as:
-
Kinase Inhibitors: Targeting a variety of kinases involved in cancer and autoimmune diseases, such as PIM kinases, Tyk2, and TAK1.[1][2]
-
Amyloid Plaque Ligands: For the imaging and study of β-amyloid plaques associated with Alzheimer's disease.[3]
-
Antimicrobial Agents: Demonstrating activity against Mycobacterium tuberculosis.[4][5]
The introduction of a hydrazino group at the 6-position of the imidazo[1,2-b]pyridazine core in 6-Hydrazinoimidazo[1,2-b]pyridazine offers a unique chemical handle. The hydrazino moiety is a reactive nucleophile and can be used for covalent modification of target proteins or for conjugation to other molecules, such as fluorescent dyes or affinity tags. This functional group significantly expands the potential applications of the imidazo[1,2-b]pyridazine scaffold as a chemical probe.
Key Applications and Methodologies
Probing Kinase Activity: Targeting the ATP-Binding Site
Scientific Rationale:
Imidazo[1,2-b]pyridazine derivatives have been identified as potent inhibitors of several kinases, including PIM-1/2 and TAK1.[2][6] These kinases are crucial signaling nodes in various diseases, making them attractive targets for therapeutic intervention. 6-Hydrazinoimidazo[1,2-b]pyridazine can be employed as a chemical probe to study the function of these kinases, identify new inhibitors, and elucidate their downstream signaling pathways. The imidazo[1,2-b]pyridazine core can act as a scaffold that positions the hydrazino group for interaction with the target kinase.
Experimental Workflow: Kinase Inhibition Assay
Caption: Workflow for a typical in vitro kinase inhibition assay.
Protocol: In Vitro Kinase Inhibition Assay (e.g., PIM-1 Kinase)
Materials:
-
6-Hydrazinoimidazo[1,2-b]pyridazine
-
Recombinant human PIM-1 kinase
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
Peptide substrate (e.g., a BAD-derived peptide)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
-
Plate reader
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of 6-Hydrazinoimidazo[1,2-b]pyridazine in DMSO.
-
Perform serial dilutions in kinase buffer to obtain a range of concentrations (e.g., from 100 µM to 1 nM).
-
-
Assay Setup:
-
Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of PIM-1 kinase solution (final concentration, e.g., 1-5 ng/µL) to each well.
-
Incubate at room temperature for 15-30 minutes to allow for compound binding.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding 5 µL of a solution containing the peptide substrate and ATP (final concentrations, e.g., 100 µM and 10 µM, respectively).
-
Incubate at 30°C for 1 hour.
-
-
Detection:
-
Terminate the reaction and detect the amount of ADP produced according to the manufacturer's protocol for the ADP-Glo™ assay. This typically involves a two-step addition of reagents followed by luminescence measurement.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Expected Results and Interpretation:
A dose-dependent decrease in kinase activity with increasing concentrations of 6-Hydrazinoimidazo[1,2-b]pyridazine indicates that the compound is an inhibitor of the target kinase. The IC₅₀ value provides a quantitative measure of its potency.
| Compound | Target Kinase | IC₅₀ (nM) | Reference |
| Imidazo[1,2-b]pyridazine derivative (22m) | PIM-1 | 0.024 | [6] |
| Imidazo[1,2-b]pyridazine derivative (22m) | PIM-2 | 0.095 | [6] |
| Imidazo[1,2-b]pyridazine derivative (26) | TAK1 | 55 | [2] |
This table presents data for related imidazo[1,2-b]pyridazine derivatives to provide a reference for expected potency.
Investigating Neurodegenerative Diseases: A Probe for β-Amyloid Plaques
Scientific Rationale:
The accumulation of β-amyloid (Aβ) plaques is a pathological hallmark of Alzheimer's disease.[3] Chemical probes that can bind to these plaques are invaluable for their detection and for the development of diagnostic and therapeutic agents. Imidazo[1,2-b]pyridazine derivatives have been shown to bind to Aβ aggregates with high affinity.[3] The 6-hydrazino group on our probe can be used to attach imaging agents (e.g., fluorescent dyes or PET isotopes) for the visualization of Aβ plaques.
Experimental Workflow: In Vitro Binding to Aβ Aggregates
Caption: Workflow for an in vitro Aβ plaque binding assay.
Protocol: Competitive Binding Assay with Synthetic Aβ₁₋₄₂ Aggregates
Materials:
-
6-Hydrazinoimidazo[1,2-b]pyridazine
-
Synthetic Aβ₁₋₄₂ peptide
-
A known radiolabeled ligand for Aβ plaques (e.g., [³H]PIB)
-
Assay buffer (e.g., phosphate-buffered saline with 0.1% BSA)
-
Glass fiber filters
-
Scintillation fluid
-
Filter manifold and scintillation counter
Procedure:
-
Preparation of Aβ₁₋₄₂ Aggregates:
-
Dissolve synthetic Aβ₁₋₄₂ peptide in a suitable solvent (e.g., hexafluoroisopropanol), evaporate the solvent, and resuspend in buffer.
-
Incubate at 37°C for 24-48 hours to promote aggregation.
-
-
Competitive Binding Assay:
-
In a microcentrifuge tube, combine a fixed concentration of Aβ₁₋₄₂ aggregates, a fixed concentration of the radiolabeled ligand (e.g., 1-2 nM [³H]PIB), and varying concentrations of 6-Hydrazinoimidazo[1,2-b]pyridazine (e.g., from 1 nM to 10 µM).
-
Incubate at room temperature for 2-3 hours to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through glass fiber filters using a filter manifold.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Determine the Kᵢ value by fitting the data to a one-site competition binding equation.
-
Expected Results and Interpretation:
A low Kᵢ value indicates high binding affinity of 6-Hydrazinoimidazo[1,2-b]pyridazine for Aβ aggregates, suggesting its potential as a probe for Alzheimer's disease research.
| Compound | Binding Affinity (Kᵢ, nM) to Aβ₁₋₄₀ Aggregates | Reference |
| 2-(4'-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine | 11.0 | [3] |
| 2-dimethylaminophenyl imidazo[1,2-b]pyridazine derivatives | 10 - 50 | [3] |
This table shows the binding affinities of related imidazo[1,2-b]pyridazine derivatives for comparison.
Antimicrobial Drug Discovery: A Scaffold for Novel Anti-Tubercular Agents
Scientific Rationale:
The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of new anti-tubercular agents.[4] Imidazo[1,2-b]pyridazine derivatives have shown promising activity against this pathogen.[4][5] 6-Hydrazinoimidazo[1,2-b]pyridazine can be used as a chemical probe to identify the molecular targets of this class of compounds within the bacterium and to develop more potent analogs. The hydrazino group can be used to create covalent inhibitors or to attach reporter tags for target identification studies.
Protocol: Microplate Alamar Blue Assay (MABA) for Anti-Tubercular Activity
Materials:
-
6-Hydrazinoimidazo[1,2-b]pyridazine
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC
-
Alamar Blue reagent
-
96-well microplates
-
Standard anti-tubercular drugs (e.g., isoniazid, rifampicin) for positive controls
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of 6-Hydrazinoimidazo[1,2-b]pyridazine in DMSO.
-
Perform serial dilutions in 7H9 broth to achieve the desired concentration range.
-
-
Inoculum Preparation:
-
Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase.
-
Adjust the bacterial suspension to a McFarland standard of 1.0 and then dilute 1:20 in broth.
-
-
Assay Setup:
-
Add 100 µL of the diluted compound to the wells of a 96-well plate.
-
Add 100 µL of the bacterial inoculum to each well.
-
Include wells with bacteria only (growth control) and broth only (sterility control).
-
-
Incubation:
-
Incubate the plates at 37°C for 5-7 days.
-
-
Detection:
-
Add 20 µL of Alamar Blue reagent to each well.
-
Incubate for another 24 hours.
-
A color change from blue to pink indicates bacterial growth.
-
-
Data Analysis:
-
The minimum inhibitory concentration (MIC) is defined as the lowest concentration of the compound that prevents the color change.
-
Expected Results and Interpretation:
A low MIC value indicates potent anti-tubercular activity of 6-Hydrazinoimidazo[1,2-b]pyridazine.
| Compound Series | MIC against M. tuberculosis H37Rv (µg/mL) | Reference |
| Imidazo[1,2-b]pyridazine-benzohydrazide derivatives | As low as 1.6 | [4] |
| Imidazo[1,2-b]pyridazine-piperazine-morpholine derivatives | As low as 1.6 | [5] |
This table provides the MIC values for related imidazo[1,2-b]pyridazine derivatives as a benchmark.
Concluding Remarks
6-Hydrazinoimidazo[1,2-b]pyridazine represents a promising chemical probe with a wide range of potential applications in drug discovery and chemical biology. The imidazo[1,2-b]pyridazine core provides a privileged scaffold for targeting various biological macromolecules, while the 6-hydrazino group offers a versatile handle for covalent modification, conjugation, and further chemical elaboration. The protocols outlined in this guide provide a starting point for researchers to explore the utility of this compound in their specific areas of interest. As with any chemical probe, careful validation and the use of appropriate controls are essential for generating reliable and interpretable data.
References
-
Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. PubMed Central. [Link]
-
Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. TSI Journals. [Link]
-
Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. ResearchGate. [Link]
-
The pharmacologically active imidazo[1,2‐b]pyridazine derivatives. ResearchGate. [Link]
-
Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. PMC - NIH. [Link]
-
Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ResearchGate. [Link]
-
Structural analysis identifies imidazo[1,2-b]pyridazines as PIM kinase inhibitors with in vitro antileukemic activity. PubMed. [Link]
-
Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research. [Link]
-
Discovery of imidazopyridazines as potent Pim-1/2 kinase inhibitors. PubMed. [Link]
-
Discovery of imidazo[1,2- b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. PubMed. [Link]
Sources
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The Emerging Role of 6-Hydrazinoimidazo[1,2-b]pyridazine Derivatives in Advanced Bioorthogonal Chemistry
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction: A Novel Scaffold for Bioorthogonal Ligation
The field of chemical biology has been revolutionized by the advent of bioorthogonal chemistry, a set of reactions that can occur within living systems without interfering with native biochemical processes.[1][2] These reactions have become indispensable tools for real-time molecular imaging, drug target identification, and the construction of complex biomolecular conjugates. Among the pioneering bioorthogonal reactions, the formation of hydrazones and oximes through the condensation of hydrazines or aminooxy compounds with aldehydes and ketones has been widely adopted for its simplicity and specificity.[3] However, the reversible nature and potential instability of the hydrazone linkage under physiological conditions have prompted a search for more robust ligation strategies.[1][4]
This application note introduces the 6-Hydrazinoimidazo[1,2-b]pyridazine scaffold as a promising and versatile platform for advanced bioorthogonal reactions. The unique electronic properties of the imidazo[1,2-b]pyridazine core, a privileged scaffold in medicinal chemistry, offer the potential for finely tuned reactivity and stability in the resulting bioconjugates.[5] We will provide a comprehensive overview of the synthesis of these derivatives and detailed protocols for their application in two key bioorthogonal strategies: the classic hydrazone ligation and the more advanced, stability-enhancing Hydrazino-Pictet-Spengler (HIPS) ligation.[1][6]
The imidazo[1,2-b]pyridazine nucleus is a nitrogen-rich heterocyclic system that has been incorporated into a variety of biologically active molecules.[5] Its inherent properties make the 6-hydrazino derivative an attractive candidate for bioorthogonal chemistry. The hydrazine moiety provides the reactive handle for aldehyde and ketone ligation, while the fused bicyclic core can be further functionalized to modulate solubility, introduce reporter tags, or attach therapeutic payloads.
Synthetic Strategy: Accessing the 6-Hydrazinoimidazo[1,2-b]pyridazine Core
The synthesis of 6-hydrazinoimidazo[1,2-b]pyridazine derivatives is readily achievable from commercially available starting materials. A common and efficient route involves the nucleophilic substitution of a 6-chloro- or other 6-halo-imidazo[1,2-b]pyridazine precursor with hydrazine hydrate. The 6-chloro intermediate can be synthesized from 3-amino-6-chloropyridazine.[7][8]
The general synthetic workflow is depicted below:
Figure 1: General synthetic scheme for 6-Hydrazinoimidazo[1,2-b]pyridazine derivatives.
This two-step process provides a modular approach, allowing for the introduction of various substituents (R-groups) at the 2-position of the imidazo[1,2-b]pyridazine core to tailor the properties of the final bioorthogonal probe.
Application Protocol 1: Bioorthogonal Hydrazone Ligation
Hydrazone ligation is a cornerstone of bioorthogonal chemistry, enabling the conjugation of a hydrazine-modified molecule to an aldehyde- or ketone-tagged biomolecule, such as a protein or a cell-surface glycan.[3] The reaction proceeds readily under mild, near-physiological conditions.
Principle of the Reaction
The reaction involves the nucleophilic attack of the hydrazine on the carbonyl carbon of the aldehyde or ketone, followed by dehydration to form a stable C=N double bond (the hydrazone linkage). The reaction is often catalyzed by aniline at neutral pH to enhance the reaction rate.[2]
Figure 2: Schematic of hydrazone ligation.
Materials
-
6-Hydrazinoimidazo[1,2-b]pyridazine derivative stock solution: 10 mM in DMSO.
-
Aldehyde-tagged protein: 1-10 mg/mL in a suitable buffer (e.g., PBS, pH 7.4).
-
Aniline stock solution: 1 M in DMSO.
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Quenching solution (optional): Aminooxy-containing small molecule (e.g., hydroxylamine) to cap unreacted aldehydes.
-
Purification system: Size-exclusion chromatography (e.g., PD-10 desalting columns) or dialysis.
Step-by-Step Protocol for Protein Labeling
-
Preparation of the Reaction Mixture:
-
In a microcentrifuge tube, combine the aldehyde-tagged protein solution with the reaction buffer to a final protein concentration of 1-5 mg/mL.
-
Add the 6-Hydrazinoimidazo[1,2-b]pyridazine derivative stock solution to the protein solution. A 10- to 50-fold molar excess of the hydrazine derivative over the protein is recommended to ensure efficient labeling.
-
Add the aniline stock solution to a final concentration of 10-100 mM.
-
-
Incubation:
-
Gently mix the reaction components and incubate at room temperature (20-25°C) or 37°C for 1-4 hours. The optimal reaction time may need to be determined empirically.
-
-
Quenching (Optional):
-
To quench any unreacted aldehyde groups on the protein, a 100-fold molar excess of a quenching solution can be added and incubated for an additional 30 minutes.
-
-
Purification:
-
Remove the excess unreacted hydrazine derivative, aniline catalyst, and byproducts by size-exclusion chromatography or dialysis against PBS.
-
-
Characterization:
-
Confirm the successful conjugation and determine the labeling efficiency using techniques such as SDS-PAGE, mass spectrometry (ESI-MS), or UV-Vis spectroscopy if the imidazo[1,2-b]pyridazine derivative possesses a chromophore.
-
Data Interpretation and Considerations
| Parameter | Recommended Range | Rationale |
| pH | 6.5 - 7.4 | Balances reaction rate and protein stability. Lower pH can accelerate the reaction but may compromise protein integrity. |
| Molar Excess of Hydrazine | 10 - 50 fold | Drives the reaction equilibrium towards product formation. |
| Aniline Concentration | 10 - 100 mM | Catalyzes the reaction at neutral pH.[2] |
| Temperature | 20 - 37 °C | Higher temperatures can increase the reaction rate. |
| Reaction Time | 1 - 4 hours | Should be optimized for the specific protein and hydrazine derivative. |
Causality Behind Experimental Choices: The use of an aniline catalyst is crucial for achieving reasonable reaction rates at physiological pH.[2] The stability of the resulting hydrazone bond is pH-dependent, with increased stability at neutral pH and accelerated hydrolysis under acidic conditions.[1] This property can be exploited for designing pH-responsive drug delivery systems.
Application Protocol 2: Hydrazino-Pictet-Spengler (HIPS) Ligation for Enhanced Stability
While hydrazone ligation is widely used, the reversibility of the C=N bond can be a limitation in applications requiring long-term stability. The Hydrazino-Pictet-Spengler (HIPS) ligation offers a significant advantage by forming a stable, cyclic C-C bond, rendering the conjugation irreversible.[6]
Principle of the Reaction
The HIPS ligation is a variation of the classic Pictet-Spengler reaction. It involves the reaction of an aldehyde with a hydrazine that is part of an electron-rich aromatic system, such as an indole or, in this proposed case, the imidazo[1,2-b]pyridazine ring. The initial hydrazone formation is followed by an intramolecular electrophilic attack of the iminium ion on the electron-rich heterocyclic ring, leading to the formation of a stable, tricyclic product.[1] This reaction proceeds efficiently near neutral pH and results in a highly stable conjugate.[6]
Figure 3: Proposed mechanism of the HIPS ligation with a 6-Hydrazinoimidazo[1,2-b]pyridazine derivative.
Materials
The materials required are identical to those for the hydrazone ligation protocol. No additional catalyst is typically needed for the cyclization step.
Step-by-Step Protocol for Protein Labeling
The protocol for HIPS ligation is very similar to the hydrazone ligation, with the key difference being the spontaneous and irreversible nature of the second cyclization step.
-
Preparation of the Reaction Mixture:
-
Combine the aldehyde-tagged protein with the 6-Hydrazinoimidazo[1,2-b]pyridazine derivative in the reaction buffer (PBS, pH 7.4) as described in the hydrazone protocol. A 10- to 50-fold molar excess of the hydrazine probe is recommended.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 2-6 hours. The HIPS ligation may require slightly longer incubation times than a simple hydrazone formation to ensure complete cyclization.
-
-
Purification:
-
Remove the excess unreacted probe by size-exclusion chromatography or dialysis.
-
-
Characterization:
-
Confirm the formation of the stable conjugate using mass spectrometry. A characteristic mass shift corresponding to the addition of the hydrazine probe minus a molecule of water will be observed.
-
Advantages of HIPS Ligation over Standard Hydrazone Formation
| Feature | Standard Hydrazone Ligation | Hydrazino-Pictet-Spengler (HIPS) Ligation |
| Bond Stability | Reversible, susceptible to hydrolysis, especially at low pH.[1] | Irreversible C-C bond formation, highly stable in plasma.[6] |
| Reaction Conditions | pH ~6.5-7.4, often requires aniline catalyst.[2] | Proceeds quickly near neutral pH without a catalyst for cyclization.[6] |
| Applications | General protein labeling, pH-responsive systems. | Long-term in vivo imaging, stable antibody-drug conjugates. |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | - Inactive aldehyde on the biomolecule.- Insufficient molar excess of the hydrazine probe.- Suboptimal pH or temperature. | - Verify the presence and reactivity of the aldehyde tag.- Increase the molar excess of the hydrazine probe.- Optimize reaction pH and temperature. |
| Protein Precipitation | - High concentration of organic solvent (DMSO).- Protein instability under reaction conditions. | - Minimize the volume of DMSO stock solution.- Perform the reaction at a lower temperature or for a shorter duration. |
| Non-specific Binding | - Hydrophobic interactions of the probe. | - Include a mild non-ionic detergent (e.g., Tween-20) in the purification buffers.- Introduce hydrophilic modifications to the imidazo[1,2-b]pyridazine scaffold. |
Conclusion and Future Perspectives
The 6-Hydrazinoimidazo[1,2-b]pyridazine scaffold represents a valuable addition to the bioorthogonal chemistry toolbox. Its straightforward synthesis and versatile reactivity allow for its application in both traditional hydrazone ligations and the more robust HIPS ligation. The ability to form highly stable bioconjugates under mild conditions opens up new avenues for the development of next-generation antibody-drug conjugates, long-term in vivo imaging agents, and sophisticated tools for probing complex biological systems. Future work will focus on the synthesis of a broader library of 2-substituted derivatives to fine-tune the physicochemical properties of these probes for specific applications in drug discovery and diagnostics.
References
-
Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376. [Link]
-
El Akkaoui, A., Koubachi, J., Guillaumet, G., & El Kazzouli, S. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect, 6(34), 8985-9011. [Link]
- CN113479901A - Synthesis method of 6-chloroimidazo [1,2-b] pyridazine-3-carbonitrile. (n.d.).
- Hobbs, W. J. (2019). Synthesis and Characterization of Unique Pyridazines. Liberty University.
- Heinisch, G., & Matuszczak, B. (n.d.). Product Class 8: Pyridazines.
- Barlin, G. B., Davies, L. P., Ireland, S. J., Ngu, M. M. L., & Zhang, J. (1992). Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction. Australian Journal of Chemistry, 45(4), 731-750.
- Zhang, L., et al. (2019). Catalyst free hydrazone ligation for protein labeling and modification using electron-deficient benzaldehyde reagents.
-
Kalia, J., & Raines, R. T. (2007). Hydrolytic Stability of Hydrazones and Oximes. Organic Letters, 9(18), 3483–3486. [Link]
-
Gaines, C. S., et al. (2013). Hydrazide Reactive Peptide Tags for Site-Specific Protein Labeling. ACS Chemical Biology, 8(8), 1696–1701. [Link]
-
Agarwal, P., et al. (2013). Hydrazino-Pictet-Spengler ligation as a biocompatible method for the generation of stable protein conjugates. Bioconjugate Chemistry, 24(6), 846–851. [Link]
-
Cui, M. C., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Chemical Neuroscience, 1(10), 673–682. [Link]
-
Agarwal, P., & Rabuka, D. (2015). The Hydrazino-iso-Pictet-Spengler Ligation: a Versatile, Mild, and Efficient Aldehyde Conjugation Strategy to Generate Site-specific, Positionally Programmable Antibody-Drug Conjugates. American Pharmaceutical Review. [Link]
- Rashdan, S. M., et al. (2013). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling.
-
Söveges, B., et al. (2021). Bioorthogonal Chemistry and Its Applications. Chemical Reviews, 121(22), 14046–14131. [Link]
- Kovaříková, P., et al. (2004). Investigation of the stability of aromatic hydrazones in plasma and related biological material. Journal of Pharmaceutical and Biomedical Analysis, 36(3), 575-581.
- Agarwal, P., et al. (2013). Hydrazino-Pictet-Spengler Ligation as a Biocompatible Method for the Generation of Stable Protein Conjugates.
-
Science.gov. (n.d.). pH-sensitive hydrazone bond: Topics by Science.gov. [Link]
- Schwartz, B. A., & Gray, G. R. (1987). Hydrazino-Pictet-Spengler Ligation as a Biocompatible Method for the Generation of Stable Protein Conjugates. Archives of Biochemistry and Biophysics, 258(2), 478-486.
-
Wang, Y., et al. (2023). Designing Bioorthogonal Reactions for Biomedical Applications. Molecules, 28(14), 5438. [Link]
Sources
- 1. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Designing Bioorthogonal Reactions for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hydrazino-Pictet-Spengler ligation as a biocompatible method for the generation of stable protein conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN112321592B - Synthesis method of 6-chloroimidazo [1,2-b ] pyridazine-3-carbonitrile - Google Patents [patents.google.com]
- 8. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
6-Hydrazinoimidazo[1,2-b]pyridazine for fluorescent labeling of proteins
Application Note & Protocol
6-Hydrazinoimidazo[1,2-b]pyridazine: A Novel Fluorophore for Site-Specific Labeling of Glycoproteins
Audience: Researchers, scientists, and drug development professionals.
I. Introduction: The Potential of the Imidazo[1,2-b]pyridazine Scaffold in Bio-Imaging
The imidazo[1,2-b]pyridazine core is a nitrogen-rich heterocyclic system recognized for its significant role as a pharmacophore in medicinal chemistry.[1][2] Derivatives of this scaffold have been investigated as potent and selective inhibitors for various kinases and as ligands for imaging agents in neurodegenerative diseases.[3][4] Many of these derivatives exhibit intrinsic fluorescence, a property that can be harnessed for the development of novel probes for biological imaging.[5]
This application note introduces 6-Hydrazinoimidazo[1,2-b]pyridazine as a promising candidate for the fluorescent labeling of proteins. The key to its utility lies in the hydrazino (-NHNH₂) functional group, which provides a reactive handle for covalent attachment to proteins through well-established bioorthogonal chemistry. Specifically, the hydrazine moiety reacts efficiently and selectively with aldehyde or ketone groups to form a stable hydrazone linkage.
Fluorescent labeling is a cornerstone of modern biological research, enabling the visualization and quantification of proteins in cells, tissues, and in vitro assays.[] While numerous fluorescent dyes are commercially available, there is a continuous need for new fluorophores with unique spectral properties, smaller size, and versatile conjugation chemistries. The imidazo[1,2-b]pyridazine scaffold offers a compact, rigid structure that can lead to favorable photophysical properties such as high quantum yields and environmental sensitivity.
This document provides a comprehensive guide to the proposed use of 6-Hydrazinoimidazo[1,2-b]pyridazine for the site-specific labeling of glycoproteins. We will detail the underlying chemical principles, provide a step-by-step protocol for labeling, and discuss potential applications for the resulting fluorescently-tagged proteins.
II. Principle of Hydrazone Ligation for Glycoprotein Labeling
The strategy for labeling proteins with 6-Hydrazinoimidazo[1,2-b]pyridazine focuses on targeting carbohydrate moieties, making it particularly suitable for glycoproteins. This approach offers the advantage of site-specific labeling, as it modifies the glycan chains rather than amino acid residues within the polypeptide backbone, which could otherwise disrupt protein function.[7]
The overall process involves two key stages:
-
Generation of Aldehyde Groups on the Glycoprotein: The carbohydrate chains of glycoproteins, particularly sialic acid residues, contain cis-diol groups. These can be gently oxidized using sodium meta-periodate (NaIO₄) to cleave the diol bond and generate two reactive aldehyde groups.[8][9] This reaction is highly selective for glycans and can be performed under mild conditions that preserve the protein's integrity. By controlling the concentration of periodate, the oxidation can be targeted primarily to terminal sialic acids (using ~1 mM NaIO₄) or more broadly to other sugar residues like galactose and mannose at higher concentrations (>10 mM NaIO₄).[8]
-
Hydrazone Bond Formation: The newly generated aldehyde groups on the glycoprotein serve as chemical handles for conjugation. 6-Hydrazinoimidazo[1,2-b]pyridazine, with its nucleophilic hydrazine group, reacts with these aldehydes to form a stable covalent bond known as a hydrazone.[10][11] This reaction proceeds readily in aqueous buffers at a slightly acidic to neutral pH.
The resulting fluorescently labeled glycoprotein can then be purified from excess, unreacted dye and used in a variety of downstream applications.
Sources
- 1. High efficiency labeling of glycoproteins on living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Labeling of soybean agglutinin by oxidation with sodium periodate followed by reduction with sodium [3-H]borohydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. A practical method for preparing fluorescent-labeled glycans with a 9-fluorenylmethyl derivative to simplify a fluorimetric HPLC-based analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. interchim.fr [interchim.fr]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Hydrazinoimidazo[1,2-b]pyridazine
Welcome to the technical support center for the synthesis of 6-Hydrazinoimidazo[1,2-b]pyridazine. This guide is designed for researchers, medicinal chemists, and drug development professionals actively working with this important scaffold. Here, we address common challenges encountered during its synthesis, offering troubleshooting advice and in-depth explanations grounded in established chemical principles. Our goal is to provide you with the expertise to navigate the complexities of this synthesis with confidence.
Introduction: The Importance and Challenge of 6-Hydrazinoimidazo[1,2-b]pyridazine
6-Hydrazinoimidazo[1,2-b]pyridazine is a critical building block in medicinal chemistry, serving as a key intermediate for a wide range of pharmacologically active compounds, notably as potent kinase inhibitors. Its synthesis, while conceptually straightforward, is often plagued by challenges that can impact yield, purity, and scalability. The primary route involves the reaction of 3,6-dichloropyridazine with an aminoacetaldehyde equivalent to form the imidazo[1,2-b]pyridazine core, followed by a nucleophilic aromatic substitution (SNAr) with hydrazine. This guide will dissect the common failure points in this process and provide robust solutions.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the synthesis of 6-Hydrazinoimidazo[1,2-b]pyridazine.
FAQ 1: Low or No Yield of 6-Chloroimidazo[1,2-b]pyridazine (Intermediate)
Question: I am reacting 3,6-dichloropyridazine with aminoacetaldehyde dimethyl acetal, but I am observing very low conversion to the desired 6-chloroimidazo[1,2-b]pyridazine. What are the likely causes and how can I improve the yield?
Answer: This is a common and often frustrating issue in the initial cyclization step. The problem typically originates from one of several factors: inefficient hydrolysis of the acetal, suboptimal reaction conditions, or degradation of the starting materials.
-
Causality: The reaction proceeds via an initial SNAr of the amino group onto the pyridazine ring, followed by the in-situ formation of an aldehyde from the acetal under acidic conditions. This aldehyde then undergoes an intramolecular cyclization and subsequent dehydration to form the aromatic imidazo[1,2-b]pyridazine core. If the acid-catalyzed hydrolysis of the acetal is incomplete or too slow, the cyclization will not proceed efficiently. Furthermore, the aminoacetaldehyde intermediate is notoriously unstable and can polymerize if it accumulates in the reaction mixture.
-
Troubleshooting Steps:
-
Ensure Efficient Acetal Hydrolysis: The hydrolysis of aminoacetaldehyde dimethyl acetal requires careful control of pH. The reaction is typically performed in an alcoholic solvent (e.g., n-butanol, isopropanol) with a controlled amount of strong acid, such as concentrated HCl. If the acidity is too low, hydrolysis will be sluggish. If it's too high, you risk protonating the pyridazine ring, deactivating it towards nucleophilic attack. A slow, dropwise addition of the acid at an elevated temperature (e.g., 80-100 °C) is often optimal.
-
Solvent Choice is Critical: Higher-boiling point solvents like n-butanol are often preferred as they allow the reaction to be driven to completion by removing water, a byproduct of the dehydration step, via azeotropic distillation.
-
Monitor for Starting Material Degradation: Both 3,6-dichloropyridazine and aminoacetaldehyde dimethyl acetal can degrade. Ensure their purity before starting the reaction. It is advisable to use freshly distilled or high-purity reagents.
-
Consider a Stepwise Approach: In some cases, pre-hydrolyzing the acetal under carefully controlled conditions before adding the dichloropyridazine can offer more control, though this requires careful handling of the unstable aminoacetaldehyde.
-
Experimental Protocol: Optimized Synthesis of 6-Chloroimidazo[1,2-b]pyridazine
| Parameter | Value/Condition | Rationale |
| Solvent | n-Butanol | High boiling point allows for effective water removal and drives the reaction towards product formation. |
| Temperature | 100-110 °C | Ensures a sufficient reaction rate for both SNAr and cyclization/dehydration steps. |
| Acid Catalyst | Concentrated HCl (catalytic amount) | Provides the necessary acidic environment for acetal hydrolysis and cyclization. |
| Reaction Time | 12-24 hours | Allows the reaction to proceed to completion. Monitor by TLC or LC-MS. |
| Work-up | Neutralization with aq. NaHCO3, extraction with EtOAc | Standard procedure to isolate the neutral product from the acidic reaction mixture. |
FAQ 2: Formation of Dimeric and Polymeric Byproducts
Question: During the synthesis of the imidazo[1,2-b]pyridazine core, I am observing significant amounts of high molecular weight impurities that are difficult to remove. What are these byproducts and how can I prevent their formation?
Answer: The formation of dimeric and polymeric byproducts is a classic sign of uncontrolled polymerization of the aminoacetaldehyde intermediate.
-
Causality: As mentioned previously, free aminoacetaldehyde is unstable and can readily undergo self-condensation or polymerization, especially under the heated, acidic conditions of the reaction. This side reaction competes directly with the desired intramolecular cyclization, leading to a complex mixture of oligomers and a reduction in the yield of the target molecule.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for byproduct formation.
-
Preventative Measures:
-
Controlled Generation of the Aldehyde: The key is to generate the aminoacetaldehyde in situ at a rate that it is consumed by the intramolecular cyclization, preventing its accumulation. This is best achieved by the slow, dropwise addition of either the aminoacetaldehyde dimethyl acetal or the acid catalyst to the reaction mixture at the reaction temperature.
-
Optimize Temperature: While higher temperatures favor the desired cyclization, excessively high temperatures can accelerate the rate of polymerization. An optimal temperature balance must be found, typically in the range of 90-110 °C.
-
Stoichiometry: Ensure the stoichiometry is accurate. An excess of the aminoacetaldehyde acetal can increase the likelihood of self-condensation.
-
FAQ 3: Incomplete Hydrazinolysis or Formation of Bis-Substituted Byproducts
Question: When I react 6-chloroimidazo[1,2-b]pyridazine with hydrazine, the reaction is either incomplete, or I form a significant amount of a bis-hydrazino byproduct. How can I achieve selective and complete monosubstitution?
Answer: This is a delicate SNAr reaction where selectivity is paramount. The challenges arise from the reactivity of both the starting material and the product.
-
Causality: The chlorine atom at the C6 position of the imidazo[1,2-b]pyridazine ring is activated towards nucleophilic substitution. Hydrazine is a potent nucleophile. Incomplete reaction is often due to insufficient temperature or reaction time. The formation of bis-substituted products can occur if a second molecule of 6-chloroimidazo[1,2-b]pyridazine reacts with the product, 6-hydrazinoimidazo[1,2-b]pyridazine, which itself can act as a nucleophile.
-
Reaction Mechanism and Side Reaction:
Caption: Desired vs. side reaction in hydrazinolysis.
-
Troubleshooting and Optimization:
-
Use a Large Excess of Hydrazine: To favor the desired reaction and minimize the product acting as a nucleophile, a large excess of hydrazine hydrate (5-10 equivalents) is typically used. This ensures that the concentration of hydrazine is always significantly higher than the concentration of the product.
-
Control the Temperature: The reaction is often performed at elevated temperatures (e.g., 80-100 °C) to ensure a reasonable reaction rate. However, excessively high temperatures can lead to decomposition.
-
Solvent Selection: Ethanol or isopropanol are common solvents for this reaction as they readily dissolve both the starting material and hydrazine hydrate.
-
Monitor Reaction Progress: Use TLC or LC-MS to monitor the disappearance of the starting material. The reaction is typically complete within a few hours. Pushing the reaction for an extended period after completion can sometimes lead to byproduct formation.
-
Experimental Protocol: Selective Hydrazinolysis
| Parameter | Value/Condition | Rationale |
| Reagent Stoichiometry | 5-10 equivalents of Hydrazine Hydrate | A large excess of hydrazine outcompetes the product as a nucleophile, preventing the formation of bis-substituted byproducts. |
| Solvent | Ethanol or Isopropanol | Good solvency for both reactants and allows for heating under reflux. |
| Temperature | Reflux (typically 80-100 °C) | Provides sufficient thermal energy to overcome the activation barrier for the SNAr reaction without causing significant degradation. |
| Work-up | Cool, dilute with water, and filter the precipitated product. Wash with cold water. | The product is often a solid that precipitates upon cooling and dilution. This provides a simple and effective method of isolation. |
Part 2: Concluding Remarks
The synthesis of 6-Hydrazinoimidazo[1,2-b]pyridazine, while presenting several challenges, can be reliably executed with careful attention to reaction parameters and an understanding of the underlying chemical mechanisms. The key to success lies in controlling the in-situ generation of the unstable aminoacetaldehyde intermediate during the cyclization step and leveraging a significant excess of hydrazine to ensure selective monosubstitution in the final step. By implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the yield, purity, and reproducibility of this valuable synthetic intermediate.
References
-
General Synthetic Strategies for Imidazo[1,2-b]pyridazines: This source provides a broad overview of the synthesis of the imidazo[1,2-b]pyridazine core, which is relevant to the initial cycliz
- Title: Imidazo[1,2-b]pyridazines
- Source: Science of Synthesis
-
URL: [Link]
- Application in Kinase Inhibitors: This patent highlights the use of 6-hydrazinoimidazo[1,2-b]pyridazine derivatives as kinase inhibitors, underscoring the importance of this scaffold in drug discovery.
Technical Support Center: Optimizing the Synthesis of 6-Hydrazinoimidazo[1,2-b]pyridazine
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 6-Hydrazinoimidazo[1,2-b]pyridazine. This key intermediate is crucial for the development of various pharmacologically active molecules, including kinase inhibitors.[1] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you overcome common synthetic challenges and improve your reaction yields.
Synthesis Overview & Key Challenges
The most common and direct route to 6-Hydrazinoimidazo[1,2-b]pyridazine involves a two-stage process. First, the imidazo[1,2-b]pyridazine core is constructed, typically forming a 6-halo-substituted intermediate. This intermediate then undergoes a nucleophilic aromatic substitution (SNAr) reaction with hydrazine.
The primary challenge in this synthesis is achieving a high yield in the final hydrazinolysis step. Issues such as incomplete conversion, side-product formation, and difficulties in purification can significantly impact the overall efficiency. This guide focuses on diagnosing and solving these specific problems.
Caption: General workflow for the synthesis of 6-Hydrazinoimidazo[1,2-b]pyridazine.
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.
Question: My yield for the final hydrazinolysis step is consistently low (<50%). What are the likely causes and how can I fix this?
Answer: Low yield in the conversion of 6-chloroimidazo[1,2-b]pyridazine to 6-hydrazinoimidazo[1,2-b]pyridazine is a frequent problem. The root cause can typically be traced to one of three areas: the quality of the starting material, suboptimal reaction conditions, or product degradation/loss during workup.
Potential Cause A: Purity of the 6-Chloro- Precursor
The success of the nucleophilic substitution is highly dependent on the purity of your starting material, 6-chloroimidazo[1,2-b]pyridazine. Impurities from the initial cyclization can interfere with the reaction.
-
How to Diagnose:
-
Melting Point: A broad melting point range suggests impurities.
-
TLC Analysis: Use a suitable solvent system (e.g., Ethyl Acetate/Hexane) to check for multiple spots.
-
Spectroscopic Analysis: Confirm the structure and purity with ¹H NMR and MS analysis.
-
-
Corrective Actions:
-
Recrystallize the Precursor: Purify the 6-chloroimidazo[1,2-b]pyridazine intermediate before use. Common solvents for recrystallization include ethanol or ethyl acetate/hexane mixtures.
-
Validate Synthesis of Precursor: Ensure the cyclization reaction to form the imidazo[1,2-b]pyridazine ring goes to completion. The formation of this ring is often achieved by reacting a 3-amino-6-halopyridazine with an α-bromoketone.[2] The presence of a halogen on the pyridazine ring is crucial as it deactivates the adjacent nitrogen, directing alkylation to the desired ring nitrogen and ensuring good yield of the bicyclic product.[2]
-
Potential Cause B: Suboptimal Reaction Conditions
The hydrazinolysis step is sensitive to temperature, solvent, and reactant stoichiometry.
-
How to Diagnose: Monitor the reaction progress using TLC. If the starting material spot persists after the expected reaction time, the conditions are likely suboptimal.
-
Corrective Actions:
-
Increase Reaction Temperature: The C6-Cl bond in the imidazo[1,2-b]pyridazine ring is relatively unreactive. The reaction often requires heating to reflux in a suitable solvent to proceed at a reasonable rate.
-
Optimize the Solvent: The choice of solvent is critical. Alcohols like ethanol or n-butanol are commonly used as they effectively dissolve hydrazine hydrate and the substrate, and their higher boiling points facilitate the reaction.
-
Adjust Hydrazine Hydrate Equivalents: While an excess of hydrazine hydrate is needed to drive the reaction to completion, a very large excess can sometimes complicate purification. Start with 5-10 equivalents and optimize from there.
-
Increase Reaction Time: If the reaction is proceeding cleanly but is slow, simply increasing the reaction time can improve conversion. Monitor by TLC every few hours.
-
Data Summary: Impact of Reaction Conditions on Yield
| Parameter | Condition A (Suboptimal) | Condition B (Optimized) | Rationale & Causality |
| Solvent | Ethanol | n-Butanol | n-Butanol has a higher boiling point (118°C vs 78°C), allowing for a higher reaction temperature which significantly increases the rate of SNAr. |
| Temperature | 80°C (Reflux) | 110-120°C (Reflux) | The higher thermal energy helps overcome the activation barrier for the nucleophilic attack on the electron-deficient pyridazine ring. |
| Hydrazine Hydrate | 2-3 equivalents | 5-10 equivalents | Le Chatelier's principle; a higher concentration of the nucleophile pushes the equilibrium towards the product side, ensuring complete conversion of the starting material. |
| Typical Yield | 30-50% | 75-90% | The combination of higher temperature and sufficient nucleophile concentration ensures a more complete and efficient reaction. |
Potential Cause C: Product Loss During Workup and Purification
The hydrazino group can make the final product more polar and potentially more water-soluble than the starting material.
-
How to Diagnose: Low isolated yield despite TLC analysis showing complete conversion of the starting material.
-
Corrective Actions:
-
Workup Procedure: After the reaction, cooling the mixture often causes the product to precipitate. If it does not, carefully concentrate the solvent under reduced pressure. Avoid overly aggressive heating which can decompose the product.
-
Purification Method:
-
Trituration/Washing: The crude solid can often be purified by washing with a solvent in which the product is sparingly soluble but impurities are, such as diethyl ether or cold ethanol.
-
Recrystallization: If further purification is needed, recrystallization from a suitable solvent like ethanol or an ethanol/water mixture is effective.
-
Avoid Aqueous Extraction if Possible: Due to the potential for product loss to the aqueous layer, direct crystallization from the reaction mixture is often preferred over an aqueous workup.[3]
-
-
Caption: Troubleshooting decision tree for low yield diagnosis.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the reaction between 6-chloroimidazo[1,2-b]pyridazine and hydrazine? A1: The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the nitrogen atoms in the pyridazine ring makes the C6 position electron-deficient and susceptible to attack by the nucleophilic hydrazine. The reaction involves the formation of a Meisenheimer complex intermediate, followed by the elimination of the chloride leaving group to restore aromaticity.
Q2: Can I use other halogenated precursors, like 6-bromo or 6-fluoroimidazo[1,2-b]pyridazine? A2: Yes. While the 6-chloro derivative is most common due to the availability of 3-amino-6-chloropyridazine[4], other halogens can be used. Reactivity for SNAr in this system generally follows F > Cl > Br. A 6-fluoro precursor would be more reactive and may require milder conditions, while a 6-bromo derivative might require slightly more forcing conditions than the chloro analogue. An efficient method for C-6 amination of 3-bromo-6-chloroimidazo[1,2-b]pyridazine has been reported, highlighting the utility of different halogenated precursors.[5]
Q3: My final product appears as a colored oil instead of a solid. What should I do? A3: An oily product often indicates the presence of residual solvent or impurities. Try co-evaporating the oil with a non-polar solvent like toluene or hexane under reduced pressure to remove residual high-boiling solvents (like n-butanol or DMSO). Afterwards, attempt to induce crystallization by scratching the flask with a glass rod or by adding a small amount of a non-polar solvent (like diethyl ether) and triturating. If it remains an oil, purification by column chromatography may be necessary.
Q4: Are there any safety precautions I should take when working with hydrazine hydrate? A4: Absolutely. Hydrazine hydrate is toxic and a suspected carcinogen. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. Avoid heating hydrazine hydrate to high temperatures in a closed system.
Validated Experimental Protocols
Protocol 4.1: Synthesis of 6-Chloroimidazo[1,2-b]pyridazine (Precursor)
This protocol is adapted from established literature procedures for the cyclization of 3-amino-6-chloropyridazine.[2]
-
Setup: To a round-bottom flask equipped with a reflux condenser, add 3-amino-6-chloropyridazine (1.0 eq).
-
Solvent: Add anhydrous ethanol (approx. 10 mL per gram of aminopyridazine).
-
Reagent Addition: Add chloroacetaldehyde (1.1 eq, typically supplied as a 50 wt.% solution in water) dropwise to the stirred suspension.
-
Reaction: Heat the mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction's completion by TLC.
-
Workup: Cool the reaction mixture to room temperature, then cool further in an ice bath for 30 minutes.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold ethanol and then with diethyl ether.
-
Drying: Dry the product under vacuum to yield 6-chloroimidazo[1,2-b]pyridazine as a solid. The typical yield is 70-85%.
Protocol 4.2: Optimized Synthesis of 6-Hydrazinoimidazo[1,2-b]pyridazine
This optimized protocol is designed to maximize yield and purity.
-
Setup: To a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 6-chloroimidazo[1,2-b]pyridazine (1.0 eq).
-
Solvent: Add n-butanol (approx. 15 mL per gram of the starting material).
-
Reagent Addition: Add hydrazine hydrate (8.0 eq) to the suspension.
-
Reaction: Heat the reaction mixture to reflux (approx. 115-120°C) under a nitrogen atmosphere. Maintain reflux for 8-12 hours. The mixture should become a clear solution before a new precipitate forms. Monitor reaction completion by TLC (the starting material spot should be completely consumed).
-
Workup: Cool the reaction mixture to room temperature, then place it in an ice bath for 1 hour to maximize precipitation.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake thoroughly with diethyl ether to remove residual n-butanol and any non-polar impurities.
-
Drying: Dry the resulting solid under high vacuum. The expected yield of 6-Hydrazinoimidazo[1,2-b]pyridazine is 80-90%. Characterize the final product by ¹H NMR, ¹³C NMR, and MS.
References
-
El Akkaoui, A., Koubachi, J., Guillaumet, G., & El Kazzouli, S. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ChemistrySelect, 6(34), 8985–9011. [Link]
-
Hobbs, W. J. (2020). Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]
-
Zhen, J., et al. (2007). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. Journal of Medicinal Chemistry, 50(15), 3486–3497. [Link]
-
Rathod, V. D., et al. (2018). Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. ResearchGate. [Link]
- Google Patents. (n.d.). Synthesis method of 6-chloroimidazo [1,2-b] pyridazine-3-carbonitrile.
-
Bobbili, K. K., et al. (2017). Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. Trade Science Inc. [Link]
- Google Patents. (n.d.). Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof.
-
Moslin, R. J., et al. (2017). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters, 8(11), 1152-1157. [Link]
-
Iorkula, T. H., Tolman, B. A., Burt, S. R., & Peterson, M. A. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Synthetic Communications, 54(2), 121-132. [Link]
-
Stanovnik, B., & Tisler, M. (2004). Product Class 8: Pyridazines. Science of Synthesis. [Link]
-
Gobec, S., & Mlinaric-Rascan, I. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113828. [Link]
-
Gregory, G., et al. (1993). Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction. Journal of Heterocyclic Chemistry, 30(5), 1379-1383. [Link]
-
ResearchGate. (n.d.). Some synthetic routes to imidazo[1,2-b]pyridazines. Retrieved from [Link]
Sources
- 1. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2013134219A1 - Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof - Google Patents [patents.google.com]
- 4. tsijournals.com [tsijournals.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Purification of 6-Hydrazinoimidazo[1,2-b]pyridazine Derivatives
Prepared by: Gemini, Senior Application Scientist
This guide serves as a dedicated technical resource for researchers, medicinal chemists, and drug development professionals engaged in the synthesis and purification of 6-hydrazinoimidazo[1,2-b]pyridazine derivatives. The unique electronic and structural properties of this scaffold, particularly the basicity conferred by the multiple nitrogen atoms, present distinct challenges during purification. This document provides in-depth troubleshooting guides, validated protocols, and expert-driven insights to navigate these challenges effectively.
Section 1: Core Troubleshooting Guide (Question & Answer Format)
This section directly addresses the most common and frustrating issues encountered during the purification of 6-hydrazinoimidazo[1,2-b]pyridazine derivatives.
Issues in Column Chromatography
Question: My compound is producing long streaks or "tailing" on my silica gel TLC plate and column, leading to poor separation. What is the cause and how can I resolve it?
Answer: This is the most frequent issue and is almost always caused by the interaction between the basic nitrogen atoms in your molecule (on the pyridazine ring, the imidazole ring, and the hydrazine moiety) and the acidic silanol (Si-OH) groups on the surface of standard silica gel. This strong, non-specific binding prevents clean elution, causing the compound to slowly "bleed" down the column, resulting in streaking and broad peaks.
Causality: The lone pairs on the nitrogen atoms act as Lewis bases, while the silica surface protons are acidic. This acid-base interaction is strong enough to interfere with the desired partitioning of the compound between the stationary and mobile phases.
Solutions:
-
Mobile Phase Modification (Preferred Method): The most effective solution is to neutralize the acidic sites on the silica gel. Add a small amount of a volatile base to your eluent system.
-
Triethylamine (Et₃N): Add 0.1-1% triethylamine to your mobile phase (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol). The triethylamine is more basic than your compound and will preferentially bind to the acidic silica sites, effectively "masking" them and allowing your compound to elute symmetrically.[1]
-
Ammonia Solution: Using a solvent system containing methanol with a small percentage of ammonium hydroxide (e.g., DCM/MeOH/NH₄OH 95:5:0.5) can also be highly effective.
-
-
Alternative Stationary Phases: If base modification is unsuccessful or incompatible with your molecule, consider a different stationary phase.
-
Neutral or Basic Alumina: Alumina is available in acidic, neutral, and basic grades. Basic or neutral alumina will not have the acidic protons that cause streaking with basic compounds.[1]
-
Reversed-Phase (C18) Silica: For highly polar derivatives, reversed-phase chromatography using water/acetonitrile or water/methanol gradients can be an excellent alternative.
-
Question: I'm struggling to separate my desired product from a closely-related impurity. Adjusting the solvent ratio (e.g., from 70:30 to 60:40 Hexane/EtOAc) isn't improving the separation (ΔRf). What should I do?
Answer: When simple polarity adjustments fail, you need to change the selectivity of the chromatographic system. Different solvents interact with your compounds in unique ways (e.g., hydrogen bonding, dipole-dipole interactions).
Solutions:
-
Change Solvent Class: Keep the polarity similar but change the solvent composition entirely. This is often more effective than small ratio adjustments. For example, if you are using a hexane/ethyl acetate system, try:
-
Dichloromethane (DCM) / Methanol (MeOH)
-
Toluene / Acetone
-
Dichloromethane / Diethyl Ether The goal is to find a system where the solvent's specific interactions with the product and impurity are different, thus enhancing separation.[1]
-
-
Check for Column Overloading: Loading too much crude material onto the column is a common cause of poor separation. The bands broaden significantly and overlap. A general rule of thumb is to load no more than 1-5% of crude material relative to the mass of the silica gel (e.g., 100-500 mg of sample on a 10 g column).[1]
Challenges in Recrystallization
Question: During my attempt at recrystallization, my compound separated from the solution as an oil instead of forming solid crystals. How can I fix this "oiling out" phenomenon?
Answer: "Oiling out" typically occurs when the solution is supersaturated or when the boiling point of the solvent is higher than the melting point of your compound. The compound melts instead of dissolving and then separates as an immiscible liquid upon cooling. It can also be caused by the presence of impurities that depress the melting point.
Solutions:
-
Re-dissolve and Cool Slowly: Add more hot solvent to the mixture until the oil completely dissolves. Then, ensure the solution cools as slowly as possible. Insulate the flask with glass wool or place it in a warm bath that is allowed to cool to room temperature overnight. Slow cooling is critical for forming a proper crystal lattice.[2]
-
Induce Crystallization: If slow cooling doesn't work, induce crystallization at a temperature just below the point where it oiled out.
-
Scratch the Flask: Use a glass rod to vigorously scratch the inner surface of the flask at the air-solvent interface. The microscopic imperfections in the glass provide nucleation sites for crystal growth.[2]
-
Add a Seed Crystal: If you have a tiny amount of the pure solid, add a single crystal to the cooled, supersaturated solution. This provides a perfect template for further crystallization.[2]
-
-
Use a Lower-Boiling Solvent: If the issue persists, your compound's melting point may be too low for the chosen solvent. Select a solvent with a lower boiling point.
Section 2: Frequently Asked Questions (FAQs)
-
Q1: What are the most common starting points for purification of 6-hydrazinoimidazo[1,2-b]pyridazine derivatives?
-
A1: Typically, flash column chromatography is the first choice for initial purification to remove major impurities, especially for non-crystalline crude products.[3][4] If the product is obtained as a solid and is relatively pure (>85-90%), recrystallization is an excellent second step to achieve high purity.
-
-
Q2: How do I choose between column chromatography and recrystallization?
-
A2: Use chromatography when dealing with complex mixtures containing multiple components, when impurities have similar solubility to your product, or when the product is an oil. Use recrystallization for solids that are already substantially pure and when you need to remove small amounts of impurities, especially for final purification on a larger scale.
-
-
Q3: What are the common impurities I should anticipate?
-
A3: Common impurities include unreacted starting materials (e.g., the parent 3-amino-6-chloropyridazine), reagents from the hydrazinolysis step, and potential regioisomers formed during the initial cyclization. Monitoring your reaction by TLC or LC-MS can help you identify these.[5]
-
-
Q4: How can I definitively confirm the purity of my final product?
-
A4: Purity should be assessed by multiple methods. A single sharp spot on a TLC plate in different solvent systems is a good indicator. A sharp melting point is characteristic of a pure crystalline solid.[6] For definitive confirmation, use analytical techniques like ¹H and ¹³C NMR to ensure structural integrity and absence of impurity signals, and LC-MS or ESI-MS to confirm the correct molecular weight and assess purity chromatographically.[7][8]
-
Section 3: Standardized Purification Protocols
These protocols provide a validated, step-by-step approach to the most common purification techniques for this class of compounds.
Protocol 3.1: Flash Column Chromatography with Base Modifier
This protocol is designed for basic, nitrogen-containing heterocyclic compounds that are prone to streaking on silica gel.
-
TLC Analysis & Solvent System Selection:
-
Dissolve a small amount of your crude material in a suitable solvent (e.g., DCM or EtOAc).
-
Spot on a silica gel TLC plate and elute with various solvent systems (e.g., Hexane/EtOAc, DCM/MeOH).
-
Identify a system that gives your product an Rf value of approximately 0.2-0.4.
-
Prepare your bulk mobile phase by adding 0.5% triethylamine (Et₃N) to the chosen solvent system.
-
-
Column Packing (Slurry Method):
-
Choose an appropriately sized column (aim for a silica gel mass that is 50-100 times the mass of your crude sample).
-
In a beaker, mix the silica gel (e.g., 230-400 mesh) with your prepared mobile phase to form a uniform slurry.[3][4]
-
Pour the slurry into the column and use gentle pressure (air or nitrogen) to pack the bed, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of DCM or the mobile phase.
-
Alternatively (for better resolution): Dissolve the crude product in a suitable solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to dryness. This "dry loading" method often results in sharper bands.
-
Carefully add the sample to the top of the packed silica bed.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the base-modified mobile phase, collecting fractions.
-
Monitor the elution process by TLC, spotting every few fractions to track the separation of your product from impurities.
-
-
Product Isolation:
-
Combine the pure fractions (as determined by TLC).
-
Remove the solvent and triethylamine using a rotary evaporator. The resulting solid or oil is your purified product.
-
Protocol 3.2: Recrystallization from a Two-Solvent System
This method is ideal when no single solvent has the perfect solubility profile for recrystallization.
-
Solvent Pair Selection:
-
Find a "soluble" solvent in which your compound is highly soluble, even at room temperature (e.g., DCM, Methanol).
-
Find a "non-soluble" or "anti-solvent" in which your compound is poorly soluble, even when hot (e.g., Hexane, Diethyl Ether, Water).
-
The two solvents must be miscible with each other.
-
-
Dissolution:
-
Place your crude solid in a flask and add the "soluble" solvent dropwise at room temperature, with stirring, until the solid just dissolves. Use the absolute minimum amount of solvent.
-
-
Induce Precipitation:
-
Slowly add the "non-soluble" solvent dropwise to the solution while stirring.
-
Continue adding the anti-solvent until the solution becomes faintly and persistently cloudy (turbid). This is the point of saturation.
-
-
Re-dissolve and Crystallize:
-
Add a few drops of the "soluble" solvent back into the cloudy mixture until it becomes clear again.
-
Cover the flask and allow it to stand undisturbed at room temperature. Slow cooling and evaporation will promote the growth of high-purity crystals. If necessary, place it in a refrigerator overnight.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals on the filter paper with a small amount of the cold "non-soluble" solvent to remove any residual soluble impurities.
-
Dry the crystals under vacuum.
-
Section 4: Data & Visualizations
Data Tables
Table 1: Common Eluent Systems for Chromatography of Imidazo[1,2-b]pyridazines
| Polarity | Eluent System | Modifier (if needed) | Target Compound Characteristics |
| Low to Medium | Hexane / Ethyl Acetate | 0.5% Et₃N | Less polar derivatives, good for initial separation. |
| Medium to High | Dichloromethane / Methanol | 0.5% Et₃N | More polar derivatives, strong eluting power. |
| Medium | Toluene / Acetone | 0.5% Et₃N | Alternative selectivity for difficult separations. |
| High (Reversed-Phase) | Water / Acetonitrile | 0.1% TFA or Formic Acid | Highly polar, water-soluble derivatives. |
Visual Workflows
Caption: Troubleshooting workflow for column chromatography issues.
Caption: Decision guide for selecting the primary purification method.
Section 5: References
-
El Akkaoui, A., Koubachi, J., Guillaumet, G., & El Kazzouli, S. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect, 6(34), 8985–9011. [Link]
-
Gundla, R., et al. (n.d.). Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. TSI Journals. [Link]
-
Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. organic-chemistry.org. [Link]
-
ResearchGate. (2018). (PDF) Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. [Link]
-
Hobbs, W. J. (2022). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]
-
Bairagani, S. R., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 37051–37059. [Link]
-
Zheng, Q.-H., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters, 1(4), 160–164. [Link]
-
Stanovnik, B., & Tišler, M. (n.d.). Product Class 8: Pyridazines. [Link]
-
Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867. [Link]
-
MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. [Link]
-
Moslin, R., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters, 10(4), 596–601. [Link]
-
MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. [Link]
-
ResearchGate. (n.d.). How to Purify an organic compound via recrystallization or reprecipitation? [Link]
-
Moslin, R., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters, 10(4), 596–601. [Link]
-
Spivey, A. (n.d.). Heterocyclic Chemistry - TUTORIAL PROBLEMS. Imperial College London. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. tsijournals.com [tsijournals.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 7. researchgate.net [researchgate.net]
- 8. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Solubility of Imidazo[1,2-b]pyridazine Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the imidazo[1,2-b]pyridazine scaffold. This versatile heterocyclic system is a cornerstone in the development of numerous therapeutic agents, particularly kinase inhibitors.[1] However, its predominantly rigid, planar, and lipophilic nature frequently leads to significant challenges in aqueous solubility, hindering both early-stage screening and late-stage formulation development.
This guide is structured as a series of troubleshooting questions and in-depth answers, designed to provide both immediate practical solutions and long-term strategic guidance. We will explore the causal mechanisms behind these solubility issues and provide validated, step-by-step protocols to overcome them.
Section 1: Early-Stage Discovery & In Vitro Assay Troubleshooting
Researchers often first encounter solubility problems during in vitro screening, where compound precipitation can lead to inconsistent data, false negatives, and an inaccurate understanding of structure-activity relationships (SAR).
Q1: My imidazo[1,2-b]pyridazine compound is precipitating in my aqueous assay buffer upon dilution from a DMSO stock. How can I resolve this for reliable IC50 determination?
A1: This is a classic challenge stemming from the abrupt solvent shift from a highly organic stock (DMSO) to a primarily aqueous environment. The key is to maintain the compound in solution at the final assay concentration. Here are several approaches, from immediate fixes to more robust solutions.
Causality: The imidazo[1,2-b]pyridazine core contains basic nitrogen atoms.[2] The predicted pKa of the parent scaffold is approximately 5.3.[3][4] By lowering the pH of your assay buffer to at least one pH unit below the pKa, you can protonate these nitrogens, forming a more soluble salt in situ. This ionization dramatically increases the compound's interaction with water.[5][6]
Step-by-Step Protocol: pH Adjustment Feasibility Test
-
Determine pKa: If not known, use computational tools (e.g., MarvinSketch, Chemicalize) to predict the pKa of your specific analogue.
-
Prepare Buffers: Prepare a series of your standard assay buffer, adjusting the pH downwards in 0.5-unit increments (e.g., from pH 7.4 down to 6.0, 5.5, 5.0).
-
Kinetic Solubility Test: Add a small amount of your DMSO stock solution to each buffer to reach the highest desired final concentration.
-
Visual & Spectroscopic Inspection: Incubate for 1-2 hours at the assay temperature. Visually inspect for precipitation. For a more quantitative measure, centrifuge the samples and measure the concentration of the supernatant via UV-Vis spectrophotometry or HPLC.
-
Select Optimal pH: Choose the lowest pH that maintains solubility without compromising the biological integrity of your assay (e.g., enzyme activity, cell viability).
Diagram: Protonation of Imidazo[1,2-b]pyridazine
Caption: pH-dependent equilibrium of the imidazo[1,2-b]pyridazine scaffold.
Causality: While DMSO is an excellent solvent for stock solutions, its concentration in the final assay medium is often limited to <1% to avoid artifacts. Using a mixture of co-solvents can sometimes improve solubility without increasing toxicity. Co-solvents work by reducing the polarity of the aqueous medium, making it more favorable for the lipophilic compound.[7][8]
| Co-Solvent | Typical Starting % (v/v) in Final Assay | Considerations |
| DMSO | 0.1 - 1% | Standard, but potent. Check for assay interference. |
| Ethanol | 1 - 5% | Can be effective but may affect protein stability or cell membranes at higher concentrations. |
| PEG 400 | 1 - 10% | Generally well-tolerated by cells; can significantly enhance solubility. |
| Glycerol | 1 - 10% | Increases viscosity; can be useful for stabilizing proteins. |
Step-by-Step Protocol: Co-Solvent Screening
-
Prepare Co-Solvent Stocks: Create concentrated stocks of your compound in various co-solvents (e.g., 10 mM in Ethanol, 10 mM in PEG 400).
-
Establish Maximum Tolerable Concentration: Before testing compound solubility, determine the highest percentage of each co-solvent your assay can tolerate without affecting the biological readout (e.g., run a cell viability assay with just the co-solvents).
-
Test Solubility: Prepare serial dilutions of your compound in assay buffer containing the maximum tolerable percentage of each co-solvent.
-
Observe and Quantify: Assess solubility as described in the pH adjustment protocol (Section 1.1).
Section 2: Lead Optimization & Preclinical Formulation
As a compound progresses, the need for higher concentrations for in vivo studies makes solubility a critical bottleneck. Simple co-solvents are often insufficient or unsuitable for animal dosing.
Q2: I have a promising lead compound, but I can't achieve the required concentration for my animal efficacy studies using simple vehicles. What advanced formulation strategies should I consider?
A2: At this stage, you need to move beyond simple vehicles to more sophisticated formulation technologies designed to significantly enhance aqueous solubility and support oral or parenteral administration.
Causality: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[9] They can encapsulate poorly soluble "guest" molecules, like the imidazo[1,2-b]pyridazine core, forming an inclusion complex.[10][11][12] This complex effectively shields the lipophilic drug from the aqueous environment, presenting a new, water-soluble entity to the solution.[9][10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high water solubility and low toxicity.[11]
Diagram: Cyclodextrin Encapsulation Workflow
Caption: Step-by-step workflow for preparing a drug-cyclodextrin complex.
Step-by-Step Protocol: Phase-Solubility Study with HP-β-CD
-
Prepare CD Solutions: Create a series of HP-β-CD solutions in water or a relevant buffer (e.g., 0, 5, 10, 15, 20, 30, 40% w/v).
-
Add Excess Compound: Add an excess amount of your solid imidazo[1,2-b]pyridazine compound to vials containing each CD solution. Ensure enough solid is present that some will remain undissolved at equilibrium.
-
Equilibrate: Seal the vials and shake or stir them at a constant temperature (e.g., 25°C or 37°C) for 48-72 hours to ensure equilibrium is reached.
-
Separate and Analyze: After equilibration, filter each sample through a 0.22 µm filter to remove the undissolved solid.
-
Quantify: Dilute the filtrate appropriately and determine the concentration of the dissolved compound using a validated HPLC-UV method.
-
Plot and Evaluate: Plot the concentration of the dissolved compound (y-axis) against the concentration of HP-β-CD (x-axis). The slope of this phase-solubility diagram indicates the efficiency of complexation and helps determine the required CD concentration for your target dose.
Causality: Many imidazo[1,2-b]pyridazine derivatives are highly crystalline solids. The strong, ordered crystal lattice requires significant energy to break apart, which contributes to low solubility. An Amorphous Solid Dispersion (ASD) is a strategy where the crystalline drug is converted into a high-energy, amorphous state and molecularly dispersed within a polymer matrix (e.g., PVP, HPMC-AS).[13][14][15] This amorphous form dissolves much more readily than the stable crystalline form.[16] This is a particularly powerful technique for kinase inhibitors.[17][18]
Common ASD Preparation Methods [13]
-
Spray Drying: Both the drug and polymer are dissolved in a common solvent, which is then rapidly evaporated by spraying into a hot gas stream.
-
Hot-Melt Extrusion (HME): The drug and polymer are mixed and heated until molten, then extruded. This is a solvent-free method.
Step-by-Step Protocol: Feasibility Screening for a Spray-Dried ASD
-
Polymer & Solvent Selection: Identify a suitable polymer (e.g., HPMCP, PVP-VA) and a volatile solvent (e.g., acetone, methanol, dichloromethane) that dissolves both your compound and the polymer.
-
Prepare Solutions: Create solutions with varying drug-to-polymer ratios (e.g., 10%, 25%, 40% drug loading).
-
Spray Drying: Using a lab-scale spray dryer, process the solutions under optimized conditions (inlet temperature, feed rate, gas flow) to generate a solid powder.
-
Characterization:
-
Differential Scanning Calorimetry (DSC): Confirm the absence of a melting peak for the drug, which indicates it is amorphous.
-
Powder X-Ray Diffraction (PXRD): Confirm the absence of sharp diffraction peaks, indicating a lack of crystallinity.
-
-
Dissolution Testing: Perform dissolution tests on the resulting ASD powder compared to the unformulated crystalline drug. The ASD should show a significantly faster dissolution rate and achieve a higher, supersaturated concentration.
Section 3: Medicinal Chemistry & Structural Modification
When formulation strategies are insufficient or undesirable, modifying the chemical structure itself is the most fundamental approach to improving solubility.
Q3: My compound series is plagued by poor solubility across the board. What rational, structure-based modifications can I make during lead optimization to intrinsically improve this property?
A3: This requires a medicinal chemistry approach focused on altering the physicochemical properties of the molecule. The goal is to either increase polarity or disrupt the crystal lattice energy without sacrificing potency. [19]
Causality: The primary cause of low aqueous solubility is the molecule's hydrophobicity. By strategically introducing polar functional groups, you can increase the molecule's ability to form favorable hydrogen bonds with water.
Effective Structural Modifications:
-
Basic Amines: Adding groups like piperazine, morpholine, or N,N-dimethylaminoethyl can be highly effective. These groups are basic and will be protonated at physiological pH, drastically increasing aqueous solubility. Research on haspin kinase inhibitors showed that switching a pyrrolidine for a more polar morpholine group improved activity.[20]
-
Hydroxyl or Methoxy Groups: Adding -OH or -OCH3 groups can increase polarity and provide additional hydrogen bond donors/acceptors.
-
Prodrugs: A prodrug approach involves attaching a highly soluble moiety (e.g., a phosphate or an amino acid) to the parent drug.[8] This moiety is cleaved in vivo to release the active compound.
Causality: The flat, rigid nature of the imidazo[1,2-b]pyridazine core promotes efficient stacking in a crystal lattice. This high lattice energy must be overcome for dissolution to occur. Introducing non-planar or bulky groups can disrupt this efficient packing, leading to a lower melting point and improved solubility.[19]
Effective Structural Modifications:
-
Introduce a Chiral Center: Moving from an achiral to a chiral molecule can disrupt symmetry and weaken crystal packing.
-
Add Bulky/Ortho-Substituents: Adding a substituent like a tert-butyl group or an ortho-substituent on an adjacent phenyl ring can force a twist in the molecule's conformation, breaking planarity.
-
"Escape from Flatland": Systematically replace flat aromatic rings with saturated, three-dimensional bioisosteres (e.g., replace a phenyl ring with a bicyclo[1.1.1]pentane).
References
-
Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. (2021). ResearchGate. [Link]
-
Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. [Link]
-
Formulation strategies for poorly soluble drugs. (2023). ResearchGate. [Link]
-
Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation. (2020). National Institutes of Health (NIH). [Link]
-
Salt formation to improve drug solubility. (2007). PubMed. [Link]
-
Imidazo(1,2-b)pyridazine | C6H5N3. PubChem, National Institutes of Health (NIH). [Link]
-
Supramolecular cyclodextrin complexes of biologically active nitrogen heterocycles. (2024). ResearchGate. [Link]
-
Polymeric Amorphous Solid Dispersions of Dasatinib: Formulation and Ecotoxicological Assessment. (2024). National Institutes of Health (NIH). [Link]
-
Supramolecular cyclodextrin complexes of biologically active nitrogen heterocycles. Chemical Bulletin of Kazakh National University. [Link]
-
Increasing the Bioavailability of Oncology Drugs with Amorphous Solid Dosage Formulations. (2023). Lonza. [Link]
-
Solubilization techniques used for poorly water-soluble drugs. (2023). PubMed Central, National Institutes of Health (NIH). [Link]
-
Innovative medicinal chemistry strategies for enhancing drug solubility. (2024). PubMed. [Link]
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2022). MDPI. [Link]
-
Acid-base interactions in amorphous solid dispersions: Formulation strategy for tyrosine kinase inhibitors. (2015). Purdue e-Pubs. [Link]
-
5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. [Link]
-
Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. (2022). MDPI. [Link]
-
Why salt formation of weak acid increases the drug solubility? (2023). ResearchGate. [Link]
-
Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. (2020). National Institutes of Health (NIH). [Link]
-
Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. (2019). PubMed Central, National Institutes of Health (NIH). [Link]
-
Formulation Tactics for the Delivery of Poorly Soluble Drugs. Innovare Academic Sciences. [Link]
-
ACID-BASE INTERACTIONS IN AMORPHOUS SOLID DISPERSIONS: FORMULATION STRATEGY FOR TYROSINE KINASE INHIBITORS. (2015). CORE. [Link]
-
Novel Approaches to Enhance Solubility Medicine: Pharmaceutical sciences- Industrial pharmacy. (2023). ResearchGate. [Link]
-
Imidazo[1,2-b]pyridazine. ChemBK. [Link]
-
A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. (2014). PubMed Central, National Institutes of Health (NIH). [Link]
-
Increasing The Bioavailability Of Oncology Drugs With Amorphous Solid Dosage Formulations. Capsugel. [Link]
-
Imidazo-1,2-B-Pyridazine. Sinochem Nanjing Corporation. [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. (2024). World Pharma Today. [Link]
-
Pharmaceutical salts: a formulation trick or a clinical conundrum?. European Respiratory Society. [Link]
-
Special Issue : New Approaches to Enhance Drug Solubility and Bioavailability. MDPI. [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. (2018). RSC Publishing. [Link]
-
Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]
-
The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. (2023). MDPI. [Link]
Sources
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- 2. Imidazo-1,2-B-Pyridazine: Chemical Properties, Synthesis, Applications & Supplier Information China [sinochem-nanjing.com]
- 3. Imidazo[1,2-b]pyridazine | 766-55-2 [chemicalbook.com]
- 4. Imidazo[1,2-b]pyridazine [chembk.com]
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- 8. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. "Acid-base interactions in amorphous solid dispersions: Formulation str" by Yang Song [docs.lib.purdue.edu]
- 19. Innovative medicinal chemistry strategies for enhancing drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Imidazo[1,2-b]pyridazine Synthesis
Welcome to the technical support center for the synthesis of imidazo[1,2-b]pyridazines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the common challenges and optimize your reaction conditions for a successful synthesis.
Introduction: The Synthetic Challenge
The imidazo[1,2-b]pyridazine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] While several synthetic routes exist, the most common and accessible method involves the condensation of a 3-aminopyridazine with an α-haloketone.[3] Although seemingly straightforward, this reaction is nuanced, and achieving high yields of the desired product requires careful control over starting materials and reaction conditions. This guide will focus primarily on optimizing this classical approach and will also touch upon alternative strategies.
Frequently Asked Questions (FAQs)
Q1: My reaction is giving a very low yield or no product at all. What are the most likely causes?
A1: Low or no yield in this synthesis is a common issue that can often be traced back to a few key factors:
-
Incorrect Regioselectivity: The initial alkylation of the 3-aminopyridazine may be occurring on the wrong nitrogen atom, preventing the subsequent cyclization.
-
Poor Quality Starting Materials: The stability of the α-haloketone is critical; decomposition can significantly impact the reaction's success. Similarly, impurities in the 3-aminopyridazine can interfere with the reaction.
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature are all crucial and highly dependent on the specific substrates being used.
Q2: I've isolated a product, but I'm not sure if it's the correct imidazo[1,2-b]pyridazine isomer. How can I be sure, and how do I prevent this in the future?
A2: The formation of the incorrect isomer is a well-documented challenge. The key to controlling regioselectivity lies in the electronic properties of the 3-aminopyridazine. In an unsubstituted 3-aminopyridazine, the ring nitrogen not adjacent to the amino group is often more nucleophilic.[3] To ensure the reaction proceeds to the desired imidazo[1,2-b]pyridazine, it is highly recommended to use a 3-aminopyridazine with a halogen substituent at the 6-position (e.g., 3-amino-6-chloropyridazine). This halogen significantly reduces the nucleophilicity of the adjacent nitrogen, thereby directing the initial alkylation to the desired ring nitrogen next to the amino group.[3]
Q3: My α-bromoketone starting material seems to be degrading over time. What is the best way to handle and store it?
A3: α-haloketones are potent alkylating agents and can be sensitive to moisture, light, and heat.[4] It is best to:
-
Store them in a cool, dark, and dry place, preferably under an inert atmosphere (nitrogen or argon).
-
Use them as fresh as possible after preparation or purchase.
-
If you suspect degradation, you can purify it by recrystallization or rapid column chromatography before use.
Q4: What are the best methods for purifying my final imidazo[1,2-b]pyridazine product?
A4: The purification method will depend on the physical properties of your specific derivative. Common and effective techniques include:
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) is often the most effective way to obtain highly pure material.
-
Flash Column Chromatography: For oils or solids that are difficult to recrystallize, silica gel column chromatography is the standard method.[5] A gradient of ethyl acetate in hexanes is a common eluent system.[5]
Troubleshooting Guide
This section provides a more detailed breakdown of common problems, their probable causes, and actionable solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Incorrect Regioselectivity: Alkylation on the wrong nitrogen of the aminopyridazine. | - Use a 3-amino-6-halopyridazine to direct the reaction to the correct isomer.[3] |
| 2. Decomposition of α-haloketone: The α-haloketone has degraded due to improper storage or handling. | - Use freshly prepared or purified α-haloketone. - Store α-haloketones in a cool, dark, and dry environment. | |
| 3. Base is too strong/weak: A strong base can lead to side reactions of the α-haloketone, while a weak base may not facilitate the reaction sufficiently. | - Start with a mild base like sodium bicarbonate (NaHCO₃). - If the reaction is slow, consider a slightly stronger base like potassium carbonate (K₂CO₃). | |
| 4. Inappropriate Solvent: The solvent may not be suitable for the solubility of the starting materials or the reaction temperature. | - Ethanol is a good starting point for many substrates. - For less reactive starting materials, a higher boiling point solvent like DMF may be necessary. | |
| Multiple Spots on TLC | 1. Formation of Regioisomers: As discussed, alkylation on both ring nitrogens can lead to a mixture of products. | - Employ a 6-halo-substituted 3-aminopyridazine.[3] |
| 2. Side Reactions of α-haloketone: α-haloketones can undergo self-condensation or other side reactions, especially in the presence of a strong base.[6] | - Use a mild base (e.g., NaHCO₃). - Add the α-haloketone slowly to the reaction mixture. | |
| 3. Incomplete Reaction: The reaction has not gone to completion, leaving unreacted starting materials. | - Increase the reaction time or temperature. - Monitor the reaction by TLC until the starting material is consumed. | |
| Product is Difficult to Purify | 1. Product is an Oil: The final product may not be a crystalline solid, making recrystallization impossible. | - Use flash column chromatography on silica gel.[5] |
| 2. Product is Tarry or a Dark Color: This can indicate decomposition during the reaction or workup. | - Ensure the reaction temperature is not too high. - Consider performing the reaction under an inert atmosphere. - Purify by column chromatography, potentially using a different stationary phase (e.g., alumina) if the product is unstable on silica. |
Experimental Protocols
General Protocol for the Synthesis of 6-Chloro-2-phenylimidazo[1,2-b]pyridazine
This protocol is a general starting point and may require optimization for different substrates.
Materials:
-
3-amino-6-chloropyridazine
-
2-bromoacetophenone (an α-bromoketone)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol, anhydrous
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-amino-6-chloropyridazine (1.0 eq) and sodium bicarbonate (1.5 eq).
-
Add anhydrous ethanol to the flask to create a suspension (approximately 10 mL of solvent per gram of aminopyridazine).
-
Begin stirring the mixture at room temperature.
-
In a separate vial, dissolve 2-bromoacetophenone (1.1 eq) in a minimal amount of anhydrous ethanol.
-
Add the 2-bromoacetophenone solution dropwise to the stirring suspension of the aminopyridazine.
-
Heat the reaction mixture to reflux (approximately 80°C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after 4-12 hours, as indicated by the disappearance of the starting materials), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield the crude product.
Standard Purification Protocol: Flash Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel, using a slurry method with the initial mobile phase (e.g., 100% hexanes).
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.
-
Elute the Column: Begin eluting with a non-polar solvent (e.g., hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). Collect fractions and monitor them by TLC.
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified imidazo[1,2-b]pyridazine.
Visualizing the Process
Reaction Mechanism
The following diagram illustrates the generally accepted mechanism for the synthesis of imidazo[1,2-b]pyridazines from a 3-aminopyridazine and an α-haloketone.
Caption: General reaction mechanism for imidazo[1,2-b]pyridazine synthesis.
Troubleshooting Workflow
This flowchart provides a systematic approach to diagnosing and solving common issues in your synthesis.
Caption: A workflow for troubleshooting low-yield reactions.
References
-
Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. PubMed Central. Available at: [Link]
-
Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry. Available at: [Link]
-
Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review | Request PDF. ResearchGate. Available at: [Link]
-
WO/2023/143496 METHOD FOR SYNTHESIZING INTERMEDIATE OF IMIDAZO[1,2-B] PYRIDAZINE COMPOUND. WIPO Patentscope. Available at: [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. Available at: [Link]
-
(PDF) Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. ResearchGate. Available at: [Link]
-
Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ResearchGate. Available at: [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. Available at: [Link]
-
Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. Available at: [Link]
-
Imidazo[1,2-a]pyridine synthesis. Organic Chemistry Portal. Available at: [Link]
-
The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. PubMed Central. Available at: [Link]
-
Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents. ACS Publications. Available at: [Link]
-
Regiospecific Synthesis of 3‐Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrimidines, and Imidazo[1,2‐c]pyrimidine. Sci-Hub. Available at: [Link]
-
α-Halo ketone. Wikipedia. Available at: [Link]
-
Synthetic Access to Aromatic α-Haloketones. MDPI. Available at: [Link]
-
Synthesis of α,β-Unsaturated α′-Haloketones through the Chemoselective Addition of Halomethyllithiums to Weinreb Amides. Organic Chemistry Portal. Available at: [Link]
Sources
- 1. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction | MDPI [mdpi.com]
- 6. α-Halo ketone - Wikipedia [en.wikipedia.org]
Technical Support Center: Navigating Off-Target Effects of Imidazo[1,2-b]pyridazine Inhibitors
This resource is structured to provide both foundational knowledge through our FAQs and actionable solutions in our in-depth Troubleshooting Guides.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the selectivity of imidazo[1,2-b]pyridazine inhibitors.
Q1: What are the known off-target liabilities for imidazo[1,2-b]pyridazine inhibitors?
A: The imidazo[1,2-b]pyridazine core typically binds to the hinge region of protein kinases.[1] While substitutions at various positions on the ring system dictate potency and selectivity, certain off-target patterns have emerged.[1] For example, inhibitors targeting DYRK1A from this class have shown cross-reactivity with other CMGC group kinases, such as DYRK1B, DYRK2, and CLK kinases.[4] Another study identified Phosphodiesterase 4 (PDE4) as a potential off-target for a series of TYK2 pseudokinase inhibitors based on this scaffold.[5] It is crucial to consult literature specific to your compound's substitution pattern, but a broad kinase panel screening is always the most definitive method for identifying off-target interactions.[6]
Q2: Why is my inhibitor's activity in cells (IC50) different from its activity in a biochemical assay (Ki)?
A: This is a common and important observation. Several factors contribute to this discrepancy:
-
ATP Concentration: Biochemical assays are often run at an ATP concentration close to the Km of the kinase, which optimizes for measuring intrinsic affinity.[7] In contrast, cellular ATP concentrations are typically much higher (millimolar range), which can lead to a rightward shift in potency (higher IC50) for ATP-competitive inhibitors.[7]
-
Cellular Uptake and Efflux: The inhibitor must cross the cell membrane to reach its target. Poor membrane permeability or active removal by efflux pumps will lower the intracellular concentration, resulting in a weaker apparent potency.
-
Metabolism: The compound may be metabolized by the cell into less active or inactive forms.
-
Off-Target Engagement: In a cellular context, the inhibitor can bind to numerous off-targets. This "target dilution" can reduce the effective concentration of the inhibitor available to bind the intended target.
Q3: What is a "chemical probe" and how does it differ from a generic inhibitor?
A: A chemical probe is a small molecule that is well-characterized and highly selective for a specific target, used to interrogate the biological function of that target.[8] Unlike a generic inhibitor, a high-quality chemical probe should have:
-
Potency: Typically, an in-cell IC50 < 100 nM.
-
Selectivity: Well-documented activity against a broad panel of potential off-targets, with a significant window (e.g., >30-fold) between the on-target and off-target potencies.[9]
-
A Negative Control: A structurally similar but inactive analogue is essential to confirm that the observed phenotype is due to inhibition of the intended target and not an off-target effect or compound artifact.[10]
Q4: How can I quickly assess the potential for off-target effects before starting a large experiment?
A: While no substitute for experimental profiling, computational methods can provide an initial assessment. Techniques like comparing the binding site microenvironments of your target with other proteins can predict potential off-target interactions.[13] Additionally, ligand-based approaches, such as comparing the chemical similarity of your compound to known inhibitors with established off-target profiles, can offer valuable clues.[14] Several public and commercial databases exist that can help in this preliminary analysis.[14]
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides structured workflows to address specific experimental challenges related to off-target effects.
Guide 1: Problem - My phenotypic results are inconsistent or do not align with the known function of the primary target.
This is a classic sign that an off-target effect may be dominating the observed cellular response. The following workflow is designed to deconvolve on-target versus off-target effects.
Caption: Workflow for deconvoluting on-target vs. off-target effects.
Step 1: Confirm On-Target Engagement in Intact Cells
-
Rationale: Before attributing a phenotype to your inhibitor, you must prove it is engaging the intended target within the cell at the concentrations that produce the phenotype. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this.[15][16] It relies on the principle that ligand binding stabilizes a protein against thermal denaturation.[15][17]
-
Protocol: See Protocol 1: Cellular Thermal Shift Assay (CETSA) below.
Step 2: Employ an Orthogonal Chemical Probe
-
Rationale: Use a structurally distinct inhibitor that is also potent and selective for your target.[10] If two different chemical scaffolds produce the same phenotype, it significantly increases confidence that the effect is on-target, as it is less likely they share the same off-target profile.[10]
-
Action: Obtain a validated probe from a different chemical class and repeat the key phenotypic experiment.
Step 3: Genetic Validation
-
Rationale: The "gold standard" for target validation. Using techniques like siRNA, shRNA, or CRISPR to reduce or eliminate the target protein should phenocopy the effect of the inhibitor.[3]
-
Action: Perform a target knockdown or knockout experiment. If the resulting phenotype matches that of your imidazo[1,2-b]pyridazine inhibitor, the effect is very likely on-target.
If these steps indicate an off-target effect, the next step is broad selectivity profiling to identify the responsible protein(s). Commercial services offer screening against hundreds of kinases.[18]
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol provides a general framework for confirming that your inhibitor binds to its intended target in intact cells.[19]
Materials:
-
Cells expressing the target protein.
-
Your imidazo[1,2-b]pyridazine inhibitor and vehicle (e.g., DMSO).
-
PBS with protease and phosphatase inhibitors.
-
PCR tubes or 96-well PCR plate.
-
Thermocycler.
-
Apparatus for cell lysis (e.g., sonicator, freeze-thaw cycles).
-
Centrifuge capable of >15,000 x g.
-
Reagents for protein quantification (e.g., BCA assay) and detection (e.g., Western blot antibodies, SDS-PAGE equipment).
Methodology:
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with your inhibitor at various concentrations (and a vehicle control) for a sufficient time to allow for cell penetration and binding (e.g., 1-2 hours at 37°C).[20]
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS with inhibitors to a specific cell density.
-
Aliquoting: Aliquot the cell suspension from each treatment condition into separate PCR tubes for each temperature point to be tested.
-
Thermal Challenge: Place the tubes in a thermocycler. Heat the samples for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments), followed by cooling to room temperature for 3 minutes.[20] One aliquot per treatment condition should be kept at room temperature as the non-heated control.
-
Cell Lysis: Lyse the cells. A common method is three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Separation: Pellet the precipitated/aggregated proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
Analysis: Carefully collect the supernatant, which contains the soluble, non-denatured protein. Quantify the amount of your specific target protein in the soluble fraction using Western blot or another suitable detection method.
-
Data Interpretation: Plot the relative amount of soluble target protein as a function of temperature for each inhibitor concentration. A shift of the melting curve to a higher temperature in the presence of the inhibitor confirms target engagement and stabilization.[17]
Guide 2: Problem - Unexpected Cellular Toxicity is Observed.
Toxicity can arise from potent on-target inhibition (on-target toxicity) or from engagement of an unintended protein (off-target toxicity). Distinguishing between these is critical.
Step 1: Analyze the Dose-Response Curve
-
Rationale: Compare the dose-response curve for target inhibition (e.g., from CETSA or a downstream signaling assay) with the dose-response curve for cytotoxicity.
-
Interpretation:
-
If the curves overlap (i.e., the EC50 for target inhibition is similar to the EC50 for toxicity), the toxicity is likely on-target .
-
If the toxicity only occurs at concentrations significantly higher than those required to inhibit the target, it is likely an off-target effect.
-
Step 2: Perform a Rescue Experiment
-
Rationale: If the toxicity is on-target, it may be possible to "rescue" the cells by providing a downstream product of the inhibited pathway.
-
Example: If your target kinase is essential for producing metabolite 'X', adding exogenous 'X' to the culture medium might rescue the cells from inhibitor-induced death. If the rescue is successful, it strongly implicates on-target toxicity.
Step 3: Utilize a Structurally Related, Inactive Control
-
Rationale: An ideal negative control is a molecule that is structurally very similar to your active inhibitor but does not bind the primary target.[8]
-
Action: Treat cells with the inactive control at the same concentrations as your active compound. If the cells still exhibit toxicity, this points to an off-target effect or non-specific compound toxicity related to the chemical scaffold itself.
Data Presentation & Visualization
To properly characterize an inhibitor, its selectivity must be quantified. A selectivity profile is typically presented in a table format.
Table 1: Example Selectivity Profile for a Hypothetical Imidazo[1,2-b]pyridazine Inhibitor (Compound Y)
| Target | IC50 (nM) | Selectivity vs. Target X (Fold) |
| Target X (On-Target) | 5 | 1 |
| Kinase A (Off-Target) | 250 | 50 |
| Kinase B (Off-Target) | >10,000 | >2,000 |
| DYRK1A (Off-Target) | 85 | 17 |
| CLK1 (Off-Target) | 150 | 30 |
| PDE4 (Off-Target) | 8,000 | 1,600 |
This table clearly shows that while Compound Y is potent against its intended target, it has moderate off-target activity against DYRK1A and CLK1, which must be considered when interpreting phenotypic data.
Caption: Off-target binding can trigger unintended signaling cascades.
References
-
Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. National Institutes of Health. [Link]
-
Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. National Institutes of Health, National Center for Biotechnology Information. [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. National Institutes of Health, National Center for Biotechnology Information. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Institutes of Health, National Center for Biotechnology Information. [Link]
-
Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. ResearchGate. [Link]
-
Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. Royal Society of Chemistry. [Link]
-
Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
-
Probing the Probes: Fitness Factors For Small Molecule Tools. National Institutes of Health, National Center for Biotechnology Information. [Link]
-
Off Target Effect. Massive Bio. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
Exploring the untapped pharmacological potential of imidazopyridazines. National Institutes of Health, National Center for Biotechnology Information. [Link]
-
Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ResearchGate. [Link]
-
Use combined chemical probe resources to select best tools for biomedical research and drug discovery, scientists urge. The Institute of Cancer Research, London. [Link]
-
Imidazo[1,2- b ]pyridazines as inhibitors of DYRK kinases. Cardiff University ORCA. [Link]
-
Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research, London. [Link]
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). National Institutes of Health, National Center for Biotechnology Information. [Link]
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Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
-
Dos and Don'ts of Chemical Probes. ResearchGate. [Link]
-
Profiling the kinetic selectivity of kinase marketed drugs. Enzymlogic. [Link]
-
Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. [Link]
-
Computational analysis of kinase inhibitor selectivity using structural knowledge. Oxford Academic. [Link]
-
Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. [Link]
-
Best Practices: Chemical Probes Webinar. YouTube. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. National Institutes of Health, National Center for Biotechnology Information. [Link]
-
Encountering unpredicted off-target effects of pharmacological inhibitors. Oxford Academic. [Link]
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Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. [Link]
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Technical Support Center: Enhancing the Bioavailability of Imidazo[1,2-b]pyridazine Drug Candidates
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals actively working with the promising imidazo[1,2-b]pyridazine scaffold. The inherent therapeutic potential of this heterocyclic system is often challenged by suboptimal pharmacokinetic properties, primarily poor oral bioavailability.[1][2] This document provides a structured, in-depth resource for troubleshooting common experimental hurdles and systematically enhancing the in vivo performance of your drug candidates.
Part 1: Frequently Asked Questions (FAQs) - Foundational Concepts
This section addresses the fundamental questions researchers encounter when initiating a bioavailability enhancement program for an imidazo[1,2-b]pyridazine-based compound.
Question 1: My imidazo[1,2-b]pyridazine candidate shows excellent in vitro potency but very low oral bioavailability in our first animal studies. What are the primary barriers I should investigate?
Answer: This is a classic and critical challenge in drug discovery. The journey from a potent molecule in a petri dish to an effective oral drug involves overcoming several physiological barriers. For a lipophilic, heterocyclic scaffold like imidazo[1,2-b]pyridazine, the primary culprits for poor oral bioavailability are typically a combination of:
-
Poor Aqueous Solubility: The compound must first dissolve in the gastrointestinal (GI) fluids to be absorbed. Many imidazo[1,2-b]pyridazine derivatives are crystalline and have low water solubility, making the dissolution rate a limiting factor for absorption.[3]
-
Low Intestinal Permeability: After dissolving, the drug must pass through the intestinal epithelium to enter the bloodstream. This can be hindered by the molecule's physicochemical properties (e.g., high polarity, large size) or by active removal from the intestinal cells.
-
Efflux by Transporters: The intestinal epithelium is armed with efflux transporter proteins, such as P-glycoprotein (P-gp, or ABCB1) and Breast Cancer Resistance Protein (BCRP), which act as cellular "bouncers."[4] These transporters can recognize your compound as a foreign substance and actively pump it back into the GI lumen, drastically reducing net absorption.[5][6]
-
First-Pass Metabolism: After absorption into the portal circulation, the drug travels directly to the liver before reaching the rest of the body. The liver is rich in metabolic enzymes (e.g., Cytochrome P450s) that can extensively modify and inactivate the drug, a process known as first-pass metabolism. Some imidazo[1,2-b]pyridazine series have shown susceptibility to metabolic instability.[7]
A systematic investigation should begin with quantifying the compound's fundamental properties: aqueous solubility and permeability.
Question 2: What is the "Biopharmaceutics Classification System" (BCS) and why is it relevant for my compound?
Answer: The BCS is a scientific framework that categorizes drug substances based on two key parameters that govern oral absorption: solubility and intestinal permeability . It is an essential tool for predicting a drug's in vivo performance and selecting an appropriate bioavailability enhancement strategy.
| BCS Class | Solubility | Permeability | Primary Absorption Barrier | Example Enhancement Strategy |
| Class I | High | High | None | Conventional immediate-release dosage form. |
| Class II | Low | High | Dissolution Rate | Particle size reduction, solid dispersions, lipid-based formulations. |
| Class III | High | Low | Permeability | Permeation enhancers, prodrugs to target uptake transporters. |
| Class IV | Low | Low | Dissolution & Permeability | Complex strategies, often combining solubility and permeability enhancement (e.g., nanoformulations with permeation enhancers). |
Most novel imidazo[1,2-b]pyridazine candidates with bioavailability issues fall into BCS Class II or BCS Class IV . Determining your compound's class is the first step in rational formulation design.
Part 2: Troubleshooting Guides & Experimental Solutions
This section is formatted as a series of common problems followed by expert analysis and recommended actions.
Scenario 1: "My compound is a 'brick dust'—practically insoluble in aqueous media. How can I improve its solubility?"
Analysis: Low aqueous solubility is the most common hurdle. The energy required to break the compound's crystal lattice is greater than the energy released when it interacts with water. Our goal is to disrupt this stable crystalline state or modify the molecule to make it more water-friendly.
Troubleshooting Workflow:
Caption: Decision workflow for addressing poor solubility.
Recommended Actions:
-
Salt Formation: If your molecule has a basic nitrogen (common in this scaffold), salt formation is the most straightforward approach. By creating a salt (e.g., hydrochloride, sulfate), you significantly increase the dissolution rate in the stomach's acidic environment and the small intestine.[8][9][10] The choice of the counter-ion is critical and can impact stability and manufacturability.[8]
-
Causality: A salt of a weak base and a strong acid will have a much lower pH in the diffusion layer surrounding the dissolving particle. This "micro-pH" environment keeps the drug ionized and highly soluble, driving a steeper concentration gradient for dissolution.[9]
-
-
Amorphous Solid Dispersions (ASDs): If salt formation is not viable or insufficient, converting the crystalline drug into a high-energy amorphous state can provide a significant solubility advantage. This is typically achieved by dispersing the drug in a polymer matrix.
-
Techniques: Spray drying and hot-melt extrusion are common methods for producing ASDs.[11][12]
-
Causality: The amorphous form lacks a crystal lattice, so no energy is needed to break it. This allows the drug to dissolve more rapidly, often achieving a "supersaturated" concentration that maximizes absorption potential. The polymer's role is to prevent the drug from recrystallizing back to its low-solubility state.
-
-
Particle Size Reduction: Reducing particle size increases the surface area available for dissolution, which can enhance the dissolution rate according to the Noyes-Whitney equation.[13]
Scenario 2: "My compound's solubility is now acceptable, but permeability is low according to our Caco-2 assay."
Analysis: Low permeability suggests the molecule cannot efficiently cross the lipid membrane of intestinal cells. This can be due to its intrinsic properties (e.g., too polar, too many hydrogen bond donors) or because it's being actively pumped out by efflux transporters.
Troubleshooting Workflow:
Caption: Diagnostic workflow for low intestinal permeability.
Recommended Actions:
-
Determine the Efflux Ratio: The first step is to distinguish between poor passive permeability and active efflux. This is done using a bidirectional Caco-2 assay, measuring permeability from the apical (A) to basolateral (B) side and vice-versa (B to A).
-
Interpretation: An Efflux Ratio (ER) = Papp(B-A) / Papp(A-B) greater than 2 is a strong indicator that your compound is a substrate for an efflux transporter.[5]
-
-
If Efflux is Confirmed (ER > 2):
-
Medicinal Chemistry: The most robust solution is to modify the molecule to reduce its recognition by transporters. This can sometimes be achieved by masking hydrogen bond donors or subtly altering the molecule's shape. One study on imidazo[1,2-b]pyridazines found that creating a structure capable of forming intramolecular hydrogen bonds significantly enhanced Caco-2 permeability.[7]
-
Inhibitor Co-dosing (for preclinical studies): To confirm that efflux is the in vivo barrier, you can co-administer your compound with a known P-gp or BCRP inhibitor (e.g., verapamil) in animal models. A significant increase in exposure confirms efflux as the primary issue. Note: This is a tool, not a therapeutic strategy.
-
-
If Efflux is Not a Factor (ER < 2):
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance permeability.[3][11]
-
Causality: SEDDS form fine oil-in-water nanoemulsions in the gut.[17] The drug, dissolved in the lipid droplets, can be absorbed via the lymphatic pathway, bypassing the liver and avoiding first-pass metabolism. The surfactants used in these formulations can also fluidize the cell membrane and inhibit efflux transporters, further boosting absorption.[11]
-
Part 3: Key Experimental Protocols
Protocol 1: Bidirectional Caco-2 Permeability Assay to Determine Efflux Ratio
This protocol provides a framework for assessing a compound's intestinal permeability and identifying potential interactions with efflux transporters.
Objective: To measure the apparent permeability coefficients (Papp) in the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions across a Caco-2 cell monolayer and calculate the Efflux Ratio (ER).
Materials:
-
Caco-2 cells (passage 25-45)
-
Transwell® permeable supports (e.g., 12-well, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Lucifer Yellow (monolayer integrity marker)
-
LC-MS/MS system for quantification
Methodology:
-
Cell Culture: Seed Caco-2 cells onto Transwell® inserts at a density of ~60,000 cells/cm². Culture for 21-25 days to allow for differentiation and formation of a tight monolayer.
-
Monolayer Integrity Test: Before the experiment, measure the transepithelial electrical resistance (TEER). Values >250 Ω·cm² are typically acceptable. Confirm low permeability of Lucifer Yellow (<1% per hour).
-
Preparation of Dosing Solutions: Prepare fresh dosing solutions of the test compound (e.g., 10 µM final concentration) in pre-warmed HBSS. The final DMSO concentration should be ≤1%.
-
A→B Permeability Measurement:
-
Wash the Caco-2 monolayers twice with warm HBSS.
-
Add the dosing solution to the apical (A) chamber (e.g., 0.5 mL).
-
Add fresh HBSS to the basolateral (B) chamber (e.g., 1.5 mL).
-
Incubate at 37°C with gentle shaking (50 rpm).
-
At specified time points (e.g., 30, 60, 90, 120 min), take a sample from the receiver (B) chamber and replace it with fresh HBSS. Take a sample from the donor (A) chamber at t=0 and t=120 min.
-
-
B→A Permeability Measurement:
-
Simultaneously, on a separate plate, perform the reverse experiment.
-
Add the dosing solution to the basolateral (B) chamber.
-
Add fresh HBSS to the apical (A) chamber.
-
Sample from the apical (A) chamber at the same time points.
-
-
Quantification: Analyze the concentration of the test compound in all samples using a validated LC-MS/MS method.
-
Calculations:
-
Calculate the rate of transport (dQ/dt) from the slope of the cumulative amount transported versus time.
-
Calculate Papp using the formula: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt = transport rate (nmol/s)
-
A = surface area of the insert (cm²)
-
C0 = initial concentration in the donor chamber (nmol/mL)
-
-
Calculate the Efflux Ratio: ER = Papp(B→A) / Papp(A→B)
-
Self-Validation & Interpretation:
-
Run control compounds with known permeability and efflux properties (e.g., Propranolol for high permeability, Digoxin for P-gp substrate) in parallel.
-
An ER > 2 strongly suggests the compound is a substrate for an efflux transporter.
-
This result validates proceeding with inhibitor studies or medicinal chemistry efforts to circumvent efflux.[5]
References
- Lin, X. et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters.
- ResearchGate. (n.d.). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review.
- Zhang, M. et al. (2023). Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants. European Journal of Medicinal Chemistry.
- Wang, Y. et al. (2025). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry.
- ResearchGate. (n.d.). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions.
- PubMed. (2025). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors.
- Choi, H. et al. (2015). Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity. Journal of Medicinal Chemistry.
- Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Pharmaceutics & Drug Delivery Research.
- PubMed. (2011). Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 2: improvement of potency in vitro and in vivo. Bioorganic & Medicinal Chemistry Letters.
- PubMed. (2015). Overcoming ABCG2-mediated drug resistance with imidazo-[1,2-b]-pyridazine-based Pim1 kinase inhibitors. Cancer Chemotherapy and Pharmacology.
- National Institutes of Health (NIH). (2021). Combined Methodologies for Determining In Vitro Bioavailability of Drugs and Prediction of In Vivo Bioequivalence From Pharmaceutical Oral Formulations. Frontiers in Pharmacology.
- National Institutes of Health (NIH). (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics.
- National Institutes of Health (NIH). (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. AAPS PharmSciTech.
- MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules.
- National Institutes of Health (NIH). (2024). Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs. International Journal of Nanomedicine.
- Sigma-Aldrich. (n.d.). The Role of Intestinal Efflux Transporters In Drug Absorption.
- MDPI. (n.d.). Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs, 2nd Edition. Pharmaceutics.
- Dr. Oracle. (2025). What is the significance of different salt forms of medications, specifically regarding their pharmaceutical formulation?.
- Bentham Science Publishers. (2024). Nanotechnology in Drug Delivery: Overcoming Poor Solubility Challenges through Nanoformulations. Current Pharmaceutical Design.
- ResearchGate. (2016). Nanotechnology-a promising drug delivery for poorly soluble drugs. Journal of Drug Delivery and Therapeutics.
- ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility?.
- bioRxiv. (2024). Evaluation of common in vitro assays for the prediction of oral bioavailability and hepatic metabolic clearance in humans.
- MDPI. (n.d.). Bioavailability Enhancement and Formulation Technologies of Oral Mucosal Dosage Forms: A Review. Pharmaceutics.
- ResearchGate. (n.d.). Strategies for enhancing oral bioavailability of poorly soluble drugs.
- UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability.
- Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation.
- National Institutes of Health (NIH). (n.d.). Efflux transporters- and cytochrome P-450-mediated interactions between drugs of abuse and antiretrovirals. Expert Opinion on Drug Metabolism & Toxicology.
- ResearchGate. (n.d.). Cell-based in vitro models for predicting drug permeability.
- Journal of Applied Pharmaceutical Science. (n.d.). Engineered Nanocrystals for Poorly Soluble Drug Delivery: A Review.
- Pharmaceutical Technology. (n.d.). Salt Selection in Drug Development.
- National Institutes of Health (NIH). (n.d.). A prediction model for oral bioavailability of drugs using physicochemical properties by support vector machine. Journal of Biological Research.
- MDPI. (n.d.). Nanoemulsion-Based Drug Delivery System for Poorly Soluble Drugs. Pharmaceutics.
- Drug Hunter. (2022). Solid Form Strategies for Increasing Oral Bioavailability.
- National Institutes of Health (NIH). (n.d.). EFFLUX TRANSPORTERS: Newly Appreciated Roles in Protection against Pollutants. Environmental Health Perspectives.
- National Institutes of Health (NIH). (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics.
- Semantic Scholar. (n.d.). Cell-based in vitro models for predicting drug permeability. Expert Opinion on Drug Discovery.
- PubMed. (n.d.). Segmental dependent transport of low permeability compounds along the small intestine due to P-glycoprotein: the role of efflux transport in the oral absorption of BCS class III drugs. Molecular Pharmaceutics.
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Validation & Comparative
A Comparative Guide to 6-Substituted Imidazo[1,2-b]pyridazines as Kinase Inhibitors
For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a continuous journey. The imidazo[1,2-b]pyridazine scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of numerous kinase inhibitors with diverse therapeutic potential.[1][2] This guide provides an in-depth comparison of a representative 6-substituted imidazo[1,2-b]pyridazine derivative with other well-characterized kinase inhibitors, offering insights into its performance backed by experimental data. While direct kinase inhibitory data for 6-hydrazinoimidazo[1,2-b]pyridazine is not extensively available in public literature, we will utilize a well-documented, potent 6-substituted derivative from this class as our primary subject for a robust scientific comparison.
Introduction to the Imidazo[1,2-b]pyridazine Scaffold
The imidazo[1,2-b]pyridazine core is a bicyclic heteroaromatic system that has proven to be a versatile template for the design of kinase inhibitors. Its rigid structure provides a solid anchor for substituents that can be tailored to interact with specific features of the ATP-binding pocket of various kinases. One of the most notable drugs featuring this scaffold is Ponatinib, a multi-targeted kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[3][4] The success of Ponatinib has spurred further exploration of imidazo[1,2-b]pyridazine derivatives for a range of therapeutic applications, including anti-inflammatory, antibacterial, and antiviral agents.[1][2]
For the purpose of this guide, we will focus on a highly potent and selective Tyrosine Kinase 2 (Tyk2) pseudokinase (JH2) domain inhibitor, hereafter referred to as IZP-Tyk2i , a 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino)imidazo[1,2-b]pyridazine analog.[5] This compound serves as an excellent representative of the therapeutic potential of 6-substituted imidazo[1,2-b]pyridazines due to its unique allosteric mechanism of inhibition and high selectivity.
Comparative Kinase Inhibition Profile
To understand the potency and selectivity of IZP-Tyk2i, it is essential to compare its inhibitory profile with that of other well-known kinase inhibitors. For this comparison, we have selected:
-
Ponatinib: A multi-targeted inhibitor with the same imidazo[1,2-b]pyridazine core.[3]
-
Dasatinib: A potent, second-generation tyrosine kinase inhibitor used in the treatment of CML.[6][7]
-
Staurosporine: A natural product known for its broad-spectrum, potent inhibition of a wide range of kinases.[8][9]
| Kinase Inhibitor | Primary Target(s) | IC50 (nM) | Mechanism of Action | Key References |
| IZP-Tyk2i | Tyk2 (JH2 domain) | Ki = 0.015 - 0.035 | Allosteric | [5] |
| Ponatinib | BCR-ABL, VEGFR, FGFR, PDGFR, SRC | BCR-ABL (T315I): 2.0 | ATP-competitive | [3][4] |
| Dasatinib | BCR-ABL, SRC family, c-KIT, PDGFR | BCR-ABL: <1.0 | ATP-competitive | [6][10] |
| Staurosporine | Broad Spectrum (PKC, PKA, etc.) | PKC: ~3.0, PKA: ~7.0 | ATP-competitive | [8][9][11] |
Table 1: Comparative inhibitory data of IZP-Tyk2i and other selected kinase inhibitors. IC50 and Ki values represent the concentration of the inhibitor required to reduce kinase activity by 50% or the inhibition constant, respectively.
The data clearly illustrates the distinct profile of IZP-Tyk2i. While Ponatinib, Dasatinib, and Staurosporine are potent inhibitors of the catalytic activity of their target kinases, IZP-Tyk2i exhibits high affinity for the non-catalytic pseudokinase domain of Tyk2, leading to allosteric inhibition of the kinase.[5] This unique mechanism contributes to its remarkable selectivity, with over 10,000-fold selectivity for Tyk2 JH2 over a panel of 230 other kinases.[5]
Signaling Pathway and Mechanism of Action
To visualize the point of intervention for these inhibitors, let's consider a simplified signaling pathway involving Tyk2. Tyk2 is a member of the Janus kinase (JAK) family and is crucial for signaling downstream of receptors for cytokines like IL-12, IL-23, and type I interferons.
Figure 1: Simplified Tyk2 signaling pathway. This diagram illustrates the activation of STAT transcription factors by Tyk2 downstream of cytokine receptor stimulation and the distinct inhibitory mechanisms of IZP-Tyk2i and Dasatinib.
Experimental Protocols for Comparative Analysis
To empirically compare the performance of 6-substituted imidazo[1,2-b]pyridazines with other kinase inhibitors, a series of well-established assays can be employed.
In Vitro Kinase Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
This assay quantitatively measures the enzymatic activity of a kinase and the potency of inhibitors in a high-throughput format.
Principle: A terbium (Tb)-labeled antibody that specifically recognizes the phosphorylated substrate is used. When the substrate is phosphorylated by the kinase, the proximity of the Tb-labeled antibody to a fluorescently labeled substrate results in FRET upon excitation.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Dilute the kinase to the desired concentration in kinase buffer.
-
Prepare a solution of the fluorescently labeled substrate and ATP in kinase buffer.
-
Prepare serial dilutions of the test inhibitors (e.g., IZP-Tyk2i, Dasatinib) in DMSO and then dilute in kinase buffer.
-
-
Assay Procedure:
-
Add 2.5 µL of the inhibitor dilutions to the wells of a 384-well plate.
-
Add 2.5 µL of the kinase solution to each well.
-
Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 10 µL of a stop solution containing EDTA and the Tb-labeled phosphospecific antibody.[12]
-
Incubate for at least 30 minutes at room temperature to allow for antibody binding.[12]
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-compatible plate reader.
-
Calculate the ratio of the emission signals of the acceptor and donor fluorophores.
-
Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Figure 2: Workflow for a typical TR-FRET based in vitro kinase assay.
Cell-Based Assay: Western Blotting for Phospho-Protein Analysis
This technique allows for the assessment of an inhibitor's effect on a specific signaling pathway within a cellular context.
Principle: Cells are treated with the inhibitor, and the phosphorylation status of a downstream target of the kinase of interest is assessed by separating proteins by size via gel electrophoresis, transferring them to a membrane, and probing with antibodies specific for the phosphorylated and total protein.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the kinase inhibitors for a specified duration.
-
Include appropriate positive and negative controls (e.g., vehicle-treated, stimulated with a known activator).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.[13]
-
Clarify the lysate by centrifugation.
-
Determine the protein concentration of the supernatant using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein samples to the same concentration and add Laemmli sample buffer.
-
Denature the samples by heating at 95-100°C for 5 minutes.[13]
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Signal Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a digital imaging system.
-
Strip the membrane and re-probe with an antibody for the total protein as a loading control.
-
Quantify the band intensities and normalize the phospho-protein signal to the total protein signal.
-
Conclusion
The imidazo[1,2-b]pyridazine scaffold represents a highly valuable starting point for the development of potent and selective kinase inhibitors. The representative compound, IZP-Tyk2i, showcases how modifications to the 6-position of this core can lead to compounds with unique mechanisms of action and high selectivity, such as allosteric inhibition of the Tyk2 pseudokinase domain.[5] When compared to multi-targeted inhibitors like Ponatinib and Dasatinib, and the broad-spectrum inhibitor Staurosporine, the 6-substituted imidazo[1,2-b]pyridazines can be engineered to exhibit a more refined inhibitory profile. The experimental protocols outlined in this guide provide a robust framework for researchers to conduct their own comparative analyses, enabling the identification and characterization of novel kinase inhibitors for various therapeutic applications.
References
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Moslin, R. et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
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El Akkaoui, A. et al. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect. Available at: [Link]
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Manjula, S. N. et al. (2017). Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. Trade Science Inc. Available at: [Link]
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Tanramluk, D. et al. (2009). Protein kinase inhibition of clinically important staurosporine analogues. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. Available at: [Link]
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Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Available at: [Link]
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Harrison, S. C. et al. (2015). Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. ACS Chemical Biology. Available at: [Link]
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Garrido, A. et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry. Available at: [Link]
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Li, J. et al. (2019). Ponatinib: a novel multi-tyrosine kinase inhibitor against human malignancies. Journal of Hematology & Oncology. Available at: [Link]
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Tanimura, H. et al. (2015). Kinase Activity-Tagged Western Blotting Assay. Communicative & Integrative Biology. Available at: [Link]
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Quintás-Cardama, A. et al. (2009). The new tyrosine-kinase inhibitor and anticancer drug dasatinib reversibly affects platelet activation in vitro and in vivo. Blood. Available at: [Link]
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Chan, W. W. et al. (2017). Reengineering Ponatinib to Minimize Cardiovascular Toxicity. Cancer Research. Available at: [Link]
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Zhang, W. et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. Journal of Medicinal Chemistry. Available at: [Link]
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BMG Labtech. (n.d.). Binding kinetics: high throughput assay for kinase inhibitors. Available at: [Link]
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Pogacic, V. et al. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research. Available at: [Link]
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ResearchGate. (n.d.). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. Available at: [Link]
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ResearchGate. (n.d.). Comparison of kinase inhibition profiles for imatinib and dasatinib. Available at: [Link]
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de Oliveira, P. A. et al. (2022). Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development. Pharmaceuticals. Available at: [Link]
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Rix, U. et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood. Available at: [Link]
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Validating 6-Hydrazinoimidazo[1,2-b]pyridazine as a Therapeutic Target: A Comparative Guide to Experimental Validation
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-b]pyridazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1][2][3] Derivatives of this versatile heterocyclic system have demonstrated a broad spectrum of therapeutic potential, including applications in oncology, immunology, and infectious diseases.[1][2][3] Notable examples include the FDA-approved multi-kinase inhibitor Ponatinib, which features this core structure.[1] The therapeutic promiscuity of the imidazo[1,2-b]pyridazine core, targeting entities from kinases to microbial enzymes, underscores the critical need for a rigorous and systematic approach to validate novel derivatives as targeted therapeutic agents.[1][2][4]
This guide provides a comprehensive framework for the experimental validation of a novel derivative, 6-Hydrazinoimidazo[1,2-b]pyridazine , as a therapeutic agent. We will explore a hypothetical scenario where preliminary screening suggests its potential as a kinase inhibitor and outline a multi-tiered validation process. This document will serve as a comparative guide to various experimental strategies, elucidating the rationale behind each methodological choice and providing detailed protocols to ensure scientific rigor.
The Imidazo[1,2-b]pyridazine Scaffold: A Platform for Diverse Bioactivity
The imidazo[1,2-b]pyridazine core has been successfully exploited to develop inhibitors for a range of protein kinases, including Tyrosine Kinase 2 (Tyk2) for autoimmune diseases and Anaplastic Lymphoma Kinase (ALK) in non-small cell lung cancer.[5][6] Beyond kinase inhibition, derivatives have shown promise as anti-tubercular agents and as ligands for β-amyloid plaques in the context of Alzheimer's disease.[4][7][8] This chemical tractability allows for strategic modifications to modulate potency, selectivity, and pharmacokinetic properties.[1]
Hypothetical Target: A Novel Serine/Threonine Kinase (STK-X)
For the purpose of this guide, we will hypothesize that initial screening has identified 6-Hydrazinoimidazo[1,2-b]pyridazine as a potential inhibitor of a novel serine/threonine kinase, hereafter referred to as STK-X , implicated in a specific cancer signaling pathway. The subsequent sections will detail the necessary steps to validate this hypothesis.
Tier 1: Initial Target Engagement and Potency Assessment
The primary step in validating a new therapeutic agent is to confirm its direct interaction with the intended target and to quantify its potency.
Comparative Methodologies for Target Engagement
| Method | Principle | Advantages | Disadvantages |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of the compound to the target protein. | Provides a complete thermodynamic profile of the interaction (Kd, ΔH, ΔS). Label-free. | Requires large amounts of pure, soluble protein. Low throughput. |
| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at the surface of a sensor chip when the compound binds to the immobilized target. | Real-time kinetics (kon, koff). High sensitivity. Label-free. | Requires protein immobilization, which may affect its conformation. |
| Microscale Thermophoresis (MST) | Measures the directed movement of molecules in a microscopic temperature gradient, which changes upon binding. | Low sample consumption. Can be performed in complex biological liquids. | Requires fluorescent labeling of the target or ligand. |
| Biochemical Kinase Assay | Measures the enzymatic activity of the kinase in the presence of the inhibitor. | Directly assesses functional inhibition (IC50). High throughput. | Does not directly measure binding affinity. Prone to interference. |
Recommended Protocol: Biochemical Kinase Assay (Luminescence-Based)
This assay is a robust and high-throughput method to determine the half-maximal inhibitory concentration (IC50) of 6-Hydrazinoimidazo[1,2-b]pyridazine against STK-X.
Principle: The assay quantifies the amount of ATP remaining after the kinase reaction. A lower kinase activity results in more ATP remaining, leading to a higher luminescence signal.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 2X solution of recombinant STK-X protein and its specific substrate peptide in kinase buffer.
-
Serially dilute 6-Hydrazinoimidazo[1,2-b]pyridazine in DMSO to create a range of concentrations. Further dilute in kinase buffer to a 10X concentration.
-
Prepare a 10X ATP solution in kinase buffer.
-
-
Assay Plate Setup:
-
Add 5 µL of the 10X compound dilutions to the wells of a 384-well plate. Include wells with DMSO only as a negative control.
-
Add 20 µL of the 2X STK-X and substrate solution to each well.
-
Incubate at room temperature for 10 minutes to allow for compound binding.
-
-
Kinase Reaction Initiation:
-
Add 5 µL of the 10X ATP solution to each well to start the reaction.
-
Incubate the plate at 30°C for 1 hour.
-
-
Signal Detection:
-
Add 30 µL of a commercial luminescence-based ATP detection reagent to each well.
-
Incubate at room temperature for 10 minutes to stabilize the signal.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data to the positive (no enzyme) and negative (DMSO) controls.
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.
-
Tier 2: Cellular Target Engagement and Pathway Analysis
Confirming that the compound interacts with its target in a cellular context and modulates the downstream signaling pathway is a critical validation step.
Visualizing the Workflow
Caption: Workflow for cellular validation of a therapeutic target.
Recommended Protocol: Western Blot for Pathway Modulation
This protocol assesses the effect of 6-Hydrazinoimidazo[1,2-b]pyridazine on the phosphorylation of a known downstream substrate of STK-X.
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Plate cancer cells known to express STK-X and its signaling pathway.
-
Treat the cells with increasing concentrations of 6-Hydrazinoimidazo[1,2-b]pyridazine for a predetermined time (e.g., 2 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the STK-X substrate overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe with an antibody for the total form of the substrate and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Quantify the band intensities to determine the dose-dependent inhibition of substrate phosphorylation.
-
Tier 3: Selectivity and Off-Target Profiling
A crucial aspect of validating a therapeutic target is to assess the selectivity of the compound and identify potential off-target effects that could lead to toxicity.
Comparative Methodologies for Selectivity Profiling
| Method | Principle | Advantages | Disadvantages |
| Kinome-wide Panel Screening | The compound is tested against a large panel of recombinant kinases. | Comprehensive assessment of kinase selectivity. | In vitro results may not always translate to the cellular context. |
| Chemical Proteomics | Uses affinity-based probes or compound-coated beads to pull down binding partners from cell lysates. | Identifies direct and indirect targets in a cellular context. | Can be technically challenging and may miss low-affinity interactions. |
| Phenotypic Screening in Knockout/Knockdown Cells | The effect of the compound is compared in wild-type cells versus cells where the target or potential off-targets have been genetically removed. | Provides functional validation of on-target and off-target effects. | Labor-intensive and requires genetically modified cell lines. |
Data Presentation: Kinome Selectivity Profile
The results of a kinome-wide panel screen can be effectively summarized in a table.
| Kinase Family | Kinase Target | % Inhibition at 1 µM |
| Serine/Threonine Kinase | STK-X | 95% |
| STK-Y | 20% | |
| STK-Z | 5% | |
| Tyrosine Kinase | TK-A | 10% |
| TK-B | 2% |
Tier 4: In Vivo Target Validation and Efficacy
The final stage of preclinical validation involves assessing the compound's ability to engage the target and exert a therapeutic effect in a living organism.
Visualizing the In Vivo Validation Pathway
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A Comparative Analysis of Imidazo[1,2-b]pyridazine Analogs: From Oncology to Neurodegeneration and Autoimmune Disorders
The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating remarkable versatility across a spectrum of therapeutic areas. This guide provides a detailed comparative analysis of three distinct analogs, each tailored for a specific biological target and disease indication: Ponatinib, a multi-targeted kinase inhibitor for oncology; an amyloid-β plaque imaging agent for neurodegenerative diseases; and a selective TYK2 inhibitor for autoimmune disorders. Through an in-depth examination of their synthesis, biological activity, and underlying mechanisms, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the structure-activity relationships that govern the diverse pharmacological profiles of this remarkable heterocyclic system.
Introduction to the Imidazo[1,2-b]pyridazine Scaffold
The imidazo[1,2-b]pyridazine core is a fused bicyclic heterocycle that has garnered significant attention in drug discovery due to its ability to serve as a versatile template for the design of potent and selective modulators of various biological targets. Its rigid structure and the presence of multiple nitrogen atoms provide opportunities for diverse substitution patterns, enabling the fine-tuning of physicochemical properties and target engagement. The clinical success of Ponatinib, a potent pan-BCR-ABL inhibitor, has further solidified the importance of this scaffold and spurred the exploration of its potential in other disease areas.[1] This guide will delve into the chemical and biological nuances of three exemplary imidazo[1,2-b]pyridazine-based molecules, highlighting the adaptability of this core structure.
Ponatinib: A Pan-Kinase Inhibitor for Resistant Cancers
Ponatinib (AP24534) is a potent, orally bioavailable multi-targeted tyrosine kinase inhibitor. It was designed to overcome the resistance of chronic myeloid leukemia (CML) to other tyrosine kinase inhibitors, particularly the T315I "gatekeeper" mutation in the BCR-ABL kinase domain.[2]
Synthesis of Ponatinib
The synthesis of Ponatinib is a multi-step process that involves the construction of the core imidazo[1,2-b]pyridazine ring followed by coupling with the side chains. The following is a representative synthetic route.
Experimental Protocol: Synthesis of Ponatinib [3][4]
-
Step 1: Synthesis of 3-iodoimidazo[1,2-b]pyridazine. Imidazo[1,2-b]pyridazine is iodinated using N-iodosuccinimide (NIS) and iodine in acetonitrile at 80°C.
-
Step 2: Sonogashira coupling. The resulting 3-iodoimidazo[1,2-b]pyridazine is coupled with a protected acetylene derivative via a palladium-catalyzed Sonogashira reaction.
-
Step 3: Deprotection. The protecting group on the acetylene is removed using a reagent such as tetrabutylammonium fluoride (TBAF).
-
Step 4: Amide bond formation. A separate benzoyl chloride intermediate is synthesized and then coupled with 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline to form the amide bond.
-
Step 5: Final Sonogashira coupling. The product from Step 4 is coupled with the deprotected ethynyl-imidazo[1,2-b]pyridazine from Step 3 in a final Sonogashira reaction to yield Ponatinib.
-
Step 6: Salt formation. The free base of Ponatinib is converted to its hydrochloride salt for improved solubility and stability.[1]
Biological Activity and Mechanism of Action
Ponatinib is a pan-inhibitor of BCR-ABL, showing activity against both the native and all tested mutant forms of the kinase.[5] Its mechanism of action involves binding to the ATP-binding site of the kinase, thereby blocking its catalytic activity and inhibiting downstream signaling pathways that drive cancer cell proliferation.[5]
Experimental Protocol: In Vitro BCR-ABL Kinase Assay (HTRF) [6][7][8]
A Homogeneous Time-Resolved Fluorescence (HTRF) assay can be used to determine the in vitro inhibitory activity of compounds against BCR-ABL kinase.
-
Reagents: Recombinant BCR-ABL kinase, biotinylated peptide substrate, ATP, HTRF detection reagents (europium-labeled anti-phosphotyrosine antibody and streptavidin-XL665).
-
Procedure: a. Dispense the test compound at various concentrations into a 384-well plate. b. Add the BCR-ABL kinase and the biotinylated substrate. c. Initiate the kinase reaction by adding ATP. d. Incubate at room temperature for a defined period (e.g., 60 minutes). e. Stop the reaction and add the HTRF detection reagents. f. Incubate to allow for binding of the detection reagents. g. Read the plate on an HTRF-compatible reader, measuring the fluorescence at 665 nm and 620 nm.
-
Data Analysis: The HTRF ratio (665 nm/620 nm) is proportional to the amount of phosphorylated substrate. IC50 values are calculated by plotting the HTRF ratio against the logarithm of the inhibitor concentration.
Table 1: Kinase Selectivity Profile of Ponatinib [5][9]
| Kinase | IC50 (nM) |
| BCR-ABL (native) | 0.37 |
| BCR-ABL (T315I) | 2.0 |
| VEGFR2 | 1.5 |
| FGFR1 | 2.2 |
| PDGFRα | 1.1 |
| SRC | 5.4 |
| KIT | 13 |
| FLT3 | 13 |
-
This table showcases Ponatinib's potent inhibition of BCR-ABL and its activity against other key kinases involved in cancer progression.
Signaling Pathway Diagram: Ponatinib Inhibition of BCR-ABL Signaling
Caption: Ponatinib inhibits the constitutively active BCR-ABL kinase, blocking downstream signaling pathways.
An Imidazo[1,2-b]pyridazine Analog for Amyloid-β Plaque Imaging
The deposition of amyloid-β (Aβ) plaques in the brain is a hallmark of Alzheimer's disease. Imidazo[1,2-b]pyridazine derivatives have been developed as potential imaging agents for the in vivo detection of these plaques using Positron Emission Tomography (PET). One such promising analog is 2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine .[10]
Synthesis of 2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine
The synthesis of this analog typically involves the condensation of a substituted aminopyridazine with an α-haloketone.
Experimental Protocol: Synthesis of 2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine [10]
-
Step 1: Synthesis of 3-amino-6-(methylthio)pyridazine. This starting material can be prepared from commercially available precursors.
-
Step 2: Synthesis of 2-bromo-1-(4-(dimethylamino)phenyl)ethan-1-one. 4-Dimethylaminoacetophenone is brominated to yield the corresponding α-bromoketone.
-
Step 3: Condensation reaction. 3-amino-6-(methylthio)pyridazine and 2-bromo-1-(4-(dimethylamino)phenyl)ethan-1-one are refluxed in a solvent such as ethanol to afford the desired imidazo[1,2-b]pyridazine derivative.
-
Step 4: Purification. The crude product is purified by column chromatography on silica gel.
Biological Activity and Mechanism of Action
This class of compounds exhibits high binding affinity for Aβ aggregates. Their mechanism of action for imaging relies on their ability to cross the blood-brain barrier and selectively bind to Aβ plaques, allowing for their visualization by PET when radiolabeled (e.g., with Carbon-11 or Fluorine-18).
Experimental Protocol: In Vitro Competitive Binding Assay for Aβ Plaques [11][12]
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to Aβ aggregates.
-
Reagents: Synthetic Aβ1-42 peptide, a radiolabeled Aβ ligand (e.g., [3H]PIB), test compound, and filtration buffer.
-
Procedure: a. Prepare Aβ1-42 aggregates by incubating the peptide solution. b. In a multi-well plate, incubate the Aβ aggregates with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound. c. After incubation, rapidly filter the mixture through a glass fiber filtermat to separate bound from free radioligand. d. Wash the filters with ice-cold buffer. e. Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Table 2: Binding Affinities of Imidazo[1,2-b]pyridazine Analogs to Aβ Aggregates [10]
| Compound | Substitution at position 6 | Ki (nM) |
| Analog 1 | -SMe | 11.0 |
| Analog 2 | -OMe | 25.3 |
| Analog 3 | -Cl | 45.7 |
| Analog 4 | -H | 150.2 |
-
This table illustrates the structure-activity relationship, showing that a methylthio group at the 6-position enhances binding affinity.
Workflow Diagram: Aβ Plaque Imaging with a PET Tracer
Caption: Workflow for PET imaging of Aβ plaques using a radiolabeled imidazo[1,2-b]pyridazine tracer.
A Selective TYK2 JH2 Inhibitor for Autoimmune Diseases
Tyrosine kinase 2 (TYK2) is a member of the Janus kinase (JAK) family and plays a crucial role in cytokine signaling pathways implicated in autoimmune and inflammatory diseases. Selective inhibition of TYK2 is a promising therapeutic strategy. Imidazo[1,2-b]pyridazine derivatives have been developed as potent and selective allosteric inhibitors that bind to the pseudokinase (JH2) domain of TYK2.[13][14] A representative example is a molecule with a 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino)imidazo[1,2-b]pyridazine scaffold.[15]
Synthesis of a Representative TYK2 JH2 Inhibitor
The synthesis of these complex molecules involves several key coupling reactions to assemble the different fragments.
Experimental Protocol: Synthesis of a TYK2 JH2 Inhibitor [15]
-
Step 1: Synthesis of the imidazo[1,2-b]pyridazine core. This is typically achieved through the condensation of a substituted 3-aminopyridazine with an α-haloketone.
-
Step 2: Synthesis of the 2-oxo-1-substituted-1,2-dihydropyridin-3-amine side chain. This multi-step synthesis involves the construction of the substituted pyridone ring.
-
Step 3: Buchwald-Hartwig amination. The imidazo[1,2-b]pyridazine core is coupled with the aminopyridone side chain using a palladium catalyst to form the key C-N bond.
-
Step 4: Further functionalization. Additional groups can be introduced at other positions of the imidazo[1,2-b]pyridazine ring through reactions like Suzuki or Sonogashira couplings.
-
Step 5: Purification. The final compound is purified by preparative HPLC.
Biological Activity and Mechanism of Action
These compounds act as allosteric inhibitors by binding to the TYK2 JH2 domain. This binding stabilizes an inactive conformation of the enzyme, preventing the activation of the catalytic JH1 domain and subsequent downstream signaling.[9] This allosteric mechanism provides high selectivity for TYK2 over other JAK family members.[16]
Experimental Protocol: TYK2 JH2 Kinase Binding Assay (LanthaScreen) [17][18]
The LanthaScreen™ Eu Kinase Binding Assay is a TR-FRET-based assay to measure the binding of inhibitors to the TYK2 JH2 domain.
-
Reagents: Recombinant TYK2 JH2 protein, a europium-labeled anti-tag antibody, an Alexa Fluor™ 647-labeled tracer, and the test compound.
-
Procedure: a. Dispense the test compound at various concentrations into a 384-well plate. b. Add a pre-mixed solution of the TYK2 JH2 protein and the europium-labeled antibody. c. Add the Alexa Fluor™ 647-labeled tracer. d. Incubate at room temperature for 1 hour. e. Read the plate on a TR-FRET-compatible reader, measuring the emission at two wavelengths.
-
Data Analysis: The TR-FRET ratio is calculated, which is proportional to the amount of tracer bound to the kinase. IC50 values are determined by plotting the TR-FRET ratio against the logarithm of the inhibitor concentration.
Table 3: Selectivity Profile of a Representative Imidazo[1,2-b]pyridazine TYK2 JH2 Inhibitor [14][16]
| Kinase Domain | IC50 (nM) | Selectivity vs. TYK2 JH2 |
| TYK2 JH2 | 1.5 | - |
| JAK1 JH2 | >10,000 | >6600-fold |
| JAK2 JH2 | >10,000 | >6600-fold |
| JAK3 JH2 | >10,000 | >6600-fold |
-
This table highlights the exceptional selectivity of the imidazo[1,2-b]pyridazine-based inhibitor for the TYK2 JH2 domain over other JAK family pseudokinase domains.
Signaling Pathway Diagram: Allosteric Inhibition of TYK2 Signaling
Caption: Allosteric inhibition of TYK2 by binding to the JH2 domain prevents activation and downstream STAT signaling.
Comparative Discussion and Future Perspectives
This comparative analysis of three distinct imidazo[1,2-b]pyridazine analogs underscores the remarkable adaptability of this chemical scaffold. By strategically modifying the substitution patterns at various positions of the heterocyclic core, medicinal chemists have successfully developed compounds with highly diverse pharmacological profiles, targeting distinct protein families and addressing a wide range of diseases.
-
Ponatinib exemplifies a "brute-force" approach, where broad-spectrum kinase inhibition is leveraged to overcome drug resistance in oncology. Its design focuses on accommodating the bulky gatekeeper mutation in BCR-ABL while maintaining potency against a range of other kinases.
-
The amyloid-β plaque imaging agent showcases the utility of the imidazo[1,2-b]pyridazine core in developing diagnostic tools for neurodegenerative diseases. Here, the key is to achieve high binding affinity and selectivity for the target protein aggregate while maintaining appropriate physicochemical properties for brain penetration.
-
The TYK2 JH2 inhibitor represents a sophisticated "precision-targeting" strategy. By engaging an allosteric site, it achieves exceptional selectivity for its target, minimizing off-target effects and offering a potentially safer therapeutic option for chronic autoimmune conditions.
The future of drug discovery with the imidazo[1,2-b]pyridazine scaffold is bright. The continued exploration of novel substitution patterns, guided by a deeper understanding of target biology and structure-based drug design, will undoubtedly lead to the development of new and improved therapeutics. The insights gained from the comparative analysis presented here can serve as a valuable guide for researchers in this exciting field, facilitating the design of next-generation imidazo[1,2-b]pyridazine-based drugs with enhanced efficacy and safety profiles.
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A Comparative Guide to the Efficacy of 6-Hydrazinoimidazo[1,2-b]pyridazine Derivatives in Cell-Based Assays
For researchers and drug development professionals navigating the complex landscape of kinase inhibitor discovery, the imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure, forming the core of several clinically relevant molecules.[1] This guide provides an in-depth, objective comparison of the efficacy of 6-hydrazinoimidazo[1,2-b]pyridazine derivatives and related analogues in common cell-based assays. We will delve into the mechanistic rationale behind their activity, compare their performance against established kinase inhibitors, and provide detailed protocols for key experimental workflows to empower your research endeavors.
The Imidazo[1,2-b]pyridazine Scaffold: A Versatile Platform for Kinase Inhibition
The imidazo[1,2-b]pyridazine core is a bicyclic heteroaromatic system that has garnered significant attention in medicinal chemistry due to its ability to serve as a potent ATP-competitive inhibitor of various kinases.[1][2] Its rigid structure and potential for diverse substitutions allow for the fine-tuning of selectivity and potency against specific kinase targets. Notably, the blockbuster drug Ponatinib, a multi-targeted kinase inhibitor, features this core scaffold, underscoring its therapeutic potential.[1][3]
The 6-position of the imidazo[1,2-b]pyridazine ring is a key vector for chemical modification, influencing the compound's pharmacokinetic and pharmacodynamic properties. The introduction of a hydrazino (-NHNH2) group at this position offers a reactive handle for further derivatization, enabling the synthesis of diverse compound libraries. Moreover, the hydrazino moiety itself can participate in crucial hydrogen bonding interactions within the kinase ATP-binding pocket, potentially enhancing inhibitory activity. While extensive public data on a wide range of 6-hydrazino derivatives is still emerging, the broader class of 6-substituted imidazo[1,2-b]pyridazines has shown significant promise in targeting key signaling pathways implicated in cancer and other diseases.
Targeting Key Oncogenic Signaling Pathways
Many imidazo[1,2-b]pyridazine derivatives exert their anticancer effects by inhibiting protein kinases that are critical components of oncogenic signaling pathways. One such pivotal pathway is the PI3K/AKT/mTOR pathway, which is frequently hyperactivated in various cancers, leading to uncontrolled cell growth, proliferation, and survival.[4]
Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition by imidazo[1,2-b]pyridazine derivatives.
Comparative Efficacy in Cell-Based Assays
To provide a clear comparison, we have compiled data on the in vitro activity of representative imidazo[1,2-b]pyridazine derivatives and established kinase inhibitors. The data is presented in the following tables, focusing on anti-proliferative and kinase inhibitory activities.
Table 1: Anti-Proliferative Activity of Imidazo[1,2-b]pyridazine Derivatives and Comparator Drugs in Cancer Cell Lines
| Compound/Drug | Target(s) | Cell Line | Assay Type | IC50 (µM) | Reference |
| Derivative 13k | PI3Kα | HCC827 (Lung) | Anti-proliferative | 0.09 | [4] |
| A549 (Lung) | Anti-proliferative | 0.15 | [4] | ||
| MCF-7 (Breast) | Anti-proliferative | 0.43 | [4] | ||
| Ponatinib | BCR-ABL, SRC, etc. | K562 (CML) | Anti-proliferative | 0.005 | [3][5] |
| Imatinib | BCR-ABL, c-KIT | K562 (CML) | Anti-proliferative | 0.25 | [6][7] |
| Bosutinib | SRC, ABL | K562 (CML) | Anti-proliferative | 0.04 | [8][9] |
Table 2: Kinase Inhibitory Activity of Imidazo[1,2-b]pyridazine Derivatives and Comparator Drugs
| Compound/Drug | Target Kinase | Assay Type | IC50 (nM) | Reference |
| Derivative 13k | PI3Kα | Enzymatic | 1.94 | [4] |
| Ponatinib | BCR-ABL (native) | Enzymatic | 0.37 | [3][10] |
| BCR-ABL (T315I) | Enzymatic | 2.0 | [3][10] | |
| Imatinib | ABL | Enzymatic | 37.5 | [7] |
| Bosutinib | SRC | Enzymatic | 1.2 | [8] |
| ABL | Enzymatic | 2.2 | [8] |
From the data, it is evident that imidazo[1,2-b]pyridazine derivatives can be highly potent, with some exhibiting sub-micromolar IC50 values against cancer cell lines and low nanomolar IC50 values in enzymatic assays.[4] Their efficacy is comparable to, and in some cases exceeds, that of established drugs like Imatinib.
Experimental Workflows for Efficacy Evaluation
A systematic approach is crucial for the robust evaluation of novel compounds. The following workflow outlines the key cell-based assays for characterizing the efficacy of 6-hydrazinoimidazo[1,2-b]pyridazine derivatives.
Caption: A streamlined experimental workflow for evaluating the efficacy of novel kinase inhibitors.
Detailed Experimental Protocols
To ensure reproducibility and scientific rigor, we provide detailed, step-by-step protocols for the key assays mentioned in the workflow.
Cell Proliferation Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell viability and proliferation.[11][12][13]
Principle: Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 6-hydrazinoimidazo[1,2-b]pyridazine derivatives and control compounds in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only wells as a negative control. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay: Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[14][15][16][17][18]
Principle: The assay provides a proluminescent caspase-3/7 substrate that is cleaved by active caspases 3 and 7, releasing a substrate for luciferase and generating a luminescent signal that is proportional to caspase activity.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Incubation: Gently mix the contents on a plate shaker for 30-60 seconds and then incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Normalize the luminescence signal to the vehicle-treated control to determine the fold-increase in caspase activity.
Kinase Activity Assay: ADP-Glo™ Kinase Assay
This is a universal, luminescent kinase assay that measures the amount of ADP produced during a kinase reaction.[19][20][21][22][23]
Principle: The assay is a two-step process. First, the kinase reaction is stopped, and the remaining ATP is depleted. In the second step, the ADP produced is converted to ATP, which is then quantified in a luciferase-based reaction.
Protocol:
-
Kinase Reaction Setup: In a 96-well plate, set up the kinase reaction containing the kinase, substrate, ATP, and the test compound (6-hydrazinoimidazo[1,2-b]pyridazine derivative or control) in a suitable kinase buffer.
-
Kinase Reaction: Incubate the reaction at the optimal temperature for the kinase (usually 30°C or 37°C) for a defined period (e.g., 60 minutes).
-
ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Detection: Add Kinase Detection Reagent to each well to convert the ADP to ATP and initiate the luminescence reaction. Incubate for 30-60 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Generate a standard curve with known ADP concentrations to convert the luminescence signal to the amount of ADP produced. Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Conclusion and Future Directions
The imidazo[1,2-b]pyridazine scaffold continues to be a highly valuable starting point for the development of potent and selective kinase inhibitors. The 6-hydrazino functional group, in particular, offers a promising avenue for creating novel derivatives with enhanced biological activity. The cell-based assays detailed in this guide provide a robust framework for evaluating the efficacy of these compounds and identifying promising lead candidates for further preclinical and clinical development. As our understanding of the complex signaling networks that drive disease progresses, the continued exploration and optimization of this versatile chemical scaffold will undoubtedly lead to the discovery of next-generation therapeutics.
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A Senior Application Scientist's Guide to the In Vivo Validation of 6-Hydrazinoimidazo[1,2-b]pyridazine Activity
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the in vivo validation of novel therapeutic compounds, using a putative PIM kinase inhibitor, 6-Hydrazinoimidazo[1,2-b]pyridazine (designated herein as "H-IP"), as a central case study. We will navigate the critical steps from preclinical rationale to comparative efficacy analysis, grounding our discussion in established methodologies and contrasting H-IP's hypothetical performance against well-characterized pan-PIM kinase inhibitors, GDC-0339 and AZD1208.
The imidazo[1,2-b]pyridazine scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2] Its versatility allows for strategic modifications that can fine-tune potency, selectivity, and pharmacokinetic properties. This guide is designed not as a rigid template, but as a dynamic, logic-driven narrative to empower researchers in designing robust, self-validating in vivo studies.
Part 1: Preclinical Rationale & Mechanism of Action
The PIM Kinase Signaling Axis: A Prime Target in Oncology
The Proviral Integration site for Moloney leukemia virus (PIM) kinases are a family of three highly homologous serine/threonine kinases (PIM1, PIM2, and PIM3).[3] They are key downstream effectors of numerous cytokine and growth factor signaling pathways, most notably the JAK/STAT pathway.[4] Unlike many other kinases, PIM kinases are constitutively active upon expression and their activity is primarily regulated at the level of transcription and protein stability. Their overexpression is a hallmark of many hematological malignancies (like Acute Myeloid Leukemia and Multiple Myeloma) and various solid tumors.[5][6] PIM kinases promote cell survival and proliferation by phosphorylating a range of downstream targets, including the pro-apoptotic protein BAD and regulators of protein synthesis like 4EBP1.[3][7] This central role in tumor cell homeostasis makes them a compelling target for therapeutic intervention.[4]
Step 1: Animal Model Selection
Causality: The choice of animal model is paramount and must reflect the clinical indication. For a PIM kinase inhibitor targeting hematological cancers, a human tumor xenograft model using an established cancer cell line implanted in immunocompromised mice is the gold standard.
-
Model: Female BALB/c nude mice. The lack of a thymus prevents rejection of human tumor cells.
-
Cell Line: MOLM-16 (human acute myeloid leukemia). This cell line expresses high levels of PIM-1 and is a direct transcriptional target of STAT5, making it highly sensitive to PIM inhibition. [7]Its use in validating other PIM inhibitors like AZD1208 provides a strong historical benchmark. [7][8]* Implantation: Subcutaneous injection of 5-10 million MOLM-16 cells into the right flank. This creates a solid, measurable tumor, simplifying the primary endpoint analysis (tumor volume).
Step 2: Pharmacokinetic (PK) Profiling
Causality: An efficacy study is meaningless without understanding the drug's exposure. PK profiling determines how the animal model Absorbs, Distributes, Metabolizes, and Excretes (ADME) the compound. This data directly informs the dose and schedule required to maintain therapeutic concentrations in the blood and, by extension, the tumor.
-
Animal Acclimation: Acclimate male CD-1 mice (or a similar strain) for at least 3 days.
-
Dosing Groups:
-
Group 1 (n=3): Intravenous (IV) administration via tail vein at a low dose (e.g., 2 mg/kg) to determine absolute bioavailability.
-
Group 2 (n=3): Oral gavage (PO) administration at the planned therapeutic dose (e.g., 40 mg/kg). [9]3. Formulation: Formulate H-IP in a suitable vehicle (e.g., 10% Polysorbate 20 in water) to ensure solubility and stability. [9]4. Blood Sampling: Collect sparse blood samples (approx. 50 µL) via tail-nick or submandibular bleed at multiple time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
-
Sample Processing: Immediately process blood to plasma by centrifugation and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of H-IP in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis: Use software like Phoenix WinNonlin to calculate key PK parameters.
Table 2: Comparative Pharmacokinetic Parameters in Mice
| Parameter | H-IP (Hypothetical) | GDC-0339 [10] | AZD1208 [8] | Significance |
|---|---|---|---|---|
| Oral Bioavailability (%) | 45% | Good | Good | Percentage of oral dose that reaches systemic circulation. Higher is generally better. |
| Tₘₐₓ (hours) | 1.0 | 1.0 | 2.0 | Time to reach maximum plasma concentration. |
| Cₘₐₓ (ng/mL) @ 50 mg/kg PO | 2500 | >2000 | >3000 | Maximum plasma concentration; should exceed cellular IC₅₀ by a significant margin. |
| AUC₀₋₂₄ (ng·h/mL) | 15000 | High | High | Total drug exposure over 24 hours. |
| t₁/₂ (hours) | 6.5 | ~8 | ~7 | Elimination half-life; informs dosing frequency (e.g., once or twice daily). |
Data for GDC-0339 and AZD1208 are inferred from published pre-clinical data. H-IP data is hypothetical.
Step 3: Efficacy Study Design & Protocol
Causality: This is the definitive test of the compound's anti-tumor activity. The experiment must be designed with a clear hypothesis, adequate controls, and statistically relevant group sizes to yield an unambiguous result.
-
Tumor Implantation: As described in Step 1, implant MOLM-16 cells.
-
Tumor Staging: Allow tumors to grow to an average volume of 150-200 mm³.
-
Randomization: Randomize mice into treatment groups (n=8-10 per group) to ensure equal average tumor volumes at the start.
-
Treatment Groups:
-
Group 1: Vehicle Control (e.g., 10% Polysorbate 20), dosed orally once daily (QD).
-
Group 2: H-IP, 25 mg/kg, PO, QD.
-
Group 3: H-IP, 50 mg/kg, PO, QD.
-
Group 4: Positive Control (e.g., AZD1208, 30 mg/kg, PO, QD). [7]5. Dosing & Monitoring: Administer treatments daily for 21-28 days.
-
Measure tumor volume with digital calipers 2-3 times per week. (Volume = 0.5 x Length x Width²).
-
Measure mouse body weight 2-3 times per week as a primary indicator of toxicity.
-
-
Endpoint: The study is terminated when tumors in the vehicle group reach a predetermined size (~1500 mm³) or after the planned treatment duration.
Step 4: Pharmacodynamic (PD) & Biomarker Analysis
Causality: Efficacy (tumor shrinkage) alone is not enough; we must prove that the effect is caused by the intended mechanism of action—PIM kinase inhibition. PD analysis provides this crucial link by measuring target engagement in the tumor tissue itself.
-
Tissue Collection: At the study endpoint, euthanize mice and excise tumors. Collect samples approximately 2-4 hours after the final dose to capture peak drug effect.
-
Sample Processing: Flash-freeze a portion of each tumor in liquid nitrogen for Western blot analysis. Fix another portion in formalin for immunohistochemistry (IHC) if desired.
-
Protein Extraction: Homogenize frozen tumor tissue in lysis buffer containing protease and phosphatase inhibitors to create tumor lysates.
-
Western Blotting:
-
Separate proteins from the lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe membranes with primary antibodies against key biomarkers:
-
p-BAD (Ser112): A direct substrate of PIM kinase. A decrease in this signal indicates target inhibition. [8] * Total BAD: To ensure changes in p-BAD are not due to changes in total protein.
-
p-4EBP1 (Thr37/46): A downstream marker of mTORC1 signaling, which is regulated by PIM.
-
GAPDH or β-Actin: A loading control to ensure equal protein amounts were loaded in each lane.
-
-
Incubate with secondary antibodies and visualize bands using chemiluminescence.
-
-
Quantification: Densitometrically quantify band intensity to measure the percent reduction in phosphorylation of target proteins relative to the vehicle control.
Part 3: Comparative Performance Analysis
The final step is to synthesize all collected data into a coherent story. By objectively comparing H-IP to established inhibitors, we can assess its potential as a clinical candidate.
Table 3: Comparative In Vivo Efficacy in MOLM-16 Xenograft Model
| Treatment Group | Dose & Schedule | Tumor Growth Inhibition (TGI%) | Mean Body Weight Change (%) | Interpretation |
|---|---|---|---|---|
| Vehicle Control | N/A | 0% | +2% | Baseline for comparison. |
| H-IP (Hypothetical) | 50 mg/kg, PO, QD | 75% | -3% | Demonstrates strong, dose-dependent anti-tumor activity with good tolerability. |
| AZD1208[7] | 30 mg/kg, PO, QD | ~80% | < -5% | High efficacy, serving as a robust positive control. |
| GDC-0339[11][12] | 100 mg/kg, PO, QD | ~70% (in MM model) | Well-tolerated | Efficacious in multiple myeloma models, providing a relevant benchmark. |
-
Tumor Growth Inhibition (TGI%) is calculated as: 100 * (1 - [ΔT / ΔC]), where ΔT is the change in mean tumor volume for the treated group and ΔC is for the control group.
PK/PD Relationship Analysis: A successful study will demonstrate a clear correlation: higher doses of H-IP lead to greater plasma exposure (PK), which in turn results in a more significant reduction of p-BAD in tumor tissue (PD), ultimately causing stronger tumor growth inhibition (Efficacy). This trifecta of data provides a powerful, self-validating argument for the compound's mechanism-driven in vivo activity.
Conclusion & Future Directions
Future work should focus on exploring H-IP in combination therapies, as PIM inhibitors have shown synergistic potential with other targeted agents. [6][12]Additionally, testing in other relevant preclinical models, such as patient-derived xenografts (PDX), would further strengthen its clinical translation potential.
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Kung, M-P., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters. [Link]
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Kaur, H. & Kumar, V. (2024). The pharmacologically active imidazo[1,2‐b]pyridazine derivatives. ResearchGate. [Link]
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Keeton, E.K., et al. (2014). AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia. Blood. [Link]
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Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profiling of 6-Hydrazinoimidazo[1,2-b]pyridazine Inhibitors
For researchers, scientists, and drug development professionals engaged in the discovery of novel kinase inhibitors, the imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure, yielding potent inhibitors against a range of therapeutically relevant kinases.[1][2] However, the promise of potency must be tempered with a thorough understanding of selectivity. Off-target effects can lead to unforeseen toxicities and a narrow therapeutic window. This guide provides an in-depth comparison of the cross-reactivity profiles of 6-Hydrazinoimidazo[1,2-b]pyridazine inhibitors, offering insights into their selectivity and outlining robust experimental methodologies for their comprehensive profiling.
The 6-Hydrazinoimidazo[1,2-b]pyridazine core has been successfully exploited to develop inhibitors for several key kinases implicated in inflammatory diseases and cancer, including Tyrosine Kinase 2 (Tyk2), Bruton's Tyrosine Kinase (BTK), and Transforming Growth Factor-β-Activated Kinase 1 (TAK1).[3][4][5] This guide will delve into the selectivity of representative compounds from this class and compare them against established alternative inhibitors, providing a framework for informed decision-making in drug discovery pipelines.
The Imperative of Cross-Reactivity Profiling
In an era of targeted therapies, the ideal kinase inhibitor would exhibit exquisite selectivity for its intended target. However, the high degree of structural conservation within the ATP-binding site of the human kinome presents a significant challenge. Consequently, many kinase inhibitors exhibit polypharmacology, binding to multiple kinases with varying affinities. While in some instances this can be therapeutically advantageous, unintended off-target inhibition is a primary driver of adverse drug reactions.
Therefore, comprehensive cross-reactivity profiling is not merely a regulatory requirement but a critical step in understanding the true biological activity of a compound. It enables the early identification of potential liabilities and provides a clearer picture of the signaling pathways a compound may modulate.
Methodologies for Comprehensive Cross-Reactivity Assessment
A multi-pronged approach is essential for a thorough evaluation of inhibitor selectivity. Here, we detail two gold-standard techniques: broad-panel enzymatic screening (Kinome Scanning) and target engagement validation in a cellular context (Cellular Thermal Shift Assay).
Kinome Scanning: A Global View of Selectivity
Large-scale kinase inhibitor profiling, often referred to as kinome scanning, provides a panoramic view of a compound's interaction with a large panel of purified kinases. This high-throughput screening method is invaluable for identifying both primary targets and off-targets early in the drug discovery process. One widely used platform is the KINOMEscan™, which employs a competition binding assay to quantify the interaction of a test compound with hundreds of kinases.[6][7]
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, providing a robust method for determining inhibitor potency (IC50).[8][9]
Step-by-Step Methodology:
-
Kinase Reaction Setup:
-
Prepare a reaction mixture containing the kinase of interest, its specific substrate, and ATP in a suitable kinase buffer.
-
Add the 6-Hydrazinoimidazo[1,2-b]pyridazine inhibitor at varying concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Initiate the kinase reaction by adding ATP and incubate at the optimal temperature for the specific kinase (typically 30°C or 37°C). The reaction time will depend on the enzyme's activity.
-
-
ATP Depletion:
-
Following the kinase reaction incubation, add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP.
-
Incubate for 40 minutes at room temperature.[10]
-
-
ADP to ATP Conversion and Signal Generation:
-
Add the Kinase Detection Reagent. This reagent contains an enzyme that converts the ADP generated in the kinase reaction into ATP, and also contains luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP.[9]
-
Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[11]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Workflow for in vitro kinase inhibition assay.
Cellular Thermal Shift Assay (CETSA®): Confirming Target Engagement in a Physiological Context
While in vitro assays are powerful, they do not fully recapitulate the complex cellular environment. The Cellular Thermal Shift Assay (CETSA®) is a biophysical method that allows for the assessment of target engagement by a compound within intact cells or cell lysates.[12][13] The principle is based on the ligand-induced stabilization of a target protein against thermal denaturation.[14]
This protocol describes a typical CETSA workflow followed by protein detection using Western blotting.
Step-by-Step Methodology:
-
Cell Treatment:
-
Culture cells to an appropriate density.
-
Treat the cells with the 6-Hydrazinoimidazo[1,2-b]pyridazine inhibitor at the desired concentration. Include a vehicle-treated control.
-
Incubate the cells under normal culture conditions for a sufficient time to allow for compound uptake and target binding (e.g., 1-2 hours).
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures using a thermal cycler for a defined period (e.g., 3 minutes).[12] A typical temperature gradient would be from 37°C to 70°C.
-
After heating, cool the samples to room temperature.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).[15]
-
-
Protein Analysis by Western Blot:
-
Collect the supernatant (soluble fraction).
-
Denature the protein samples by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Probe the membrane with a primary antibody specific for the target kinase.
-
Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate and image the blot.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Plot the relative amount of soluble protein as a function of temperature for both the vehicle- and inhibitor-treated samples. A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.
-
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Comparative Cross-Reactivity Profiles
Here, we present a comparative analysis of the cross-reactivity profiles of specific 6-Hydrazinoimidazo[1,2-b]pyridazine inhibitors against their respective primary targets and compare them with alternative, well-characterized inhibitors.
Tyk2 Inhibition: A Case Study in Selectivity
Tyk2 is a member of the Janus kinase (JAK) family and a key mediator of cytokine signaling.[3] A novel 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino)imidazo[1,2-b]pyridazine derivative, herein referred to as Compound 1 , has been identified as a potent and selective Tyk2 inhibitor.[3]
Selectivity Profile of Compound 1:
When profiled against a panel of 230 kinases, Compound 1 demonstrated remarkable selectivity for the Tyk2 pseudokinase (JH2) domain.[3] It exhibited over 10,000-fold selectivity against a diverse range of kinases, including other JAK family members (JAK1, JAK2, JAK3).[3] The only notable off-target interaction was with HIPK4, where the selectivity was approximately 480-fold.[3]
Alternative Tyk2 Inhibitor: Deucravacitinib
Deucravacitinib is a first-in-class, oral, selective, allosteric Tyk2 inhibitor.[16][17] It also targets the pseudokinase (JH2) domain, leading to a highly selective inhibition profile.[16]
Comparative Analysis:
| Inhibitor | Primary Target | Selectivity Profile | Key Off-Targets (if any) |
| Compound 1 | Tyk2 (JH2) | >10,000-fold selective over 230 kinases | HIPK4 (~480-fold)[3] |
| Deucravacitinib | Tyk2 (JH2) | Highly selective over JAK1, JAK2, and JAK3[16] | Minimal off-target activity reported at therapeutic doses.[16] |
Both Compound 1 and deucravacitinib achieve high selectivity by targeting the less conserved pseudokinase domain of Tyk2. This allosteric inhibition mechanism is a key strategy to avoid the off-target effects commonly associated with ATP-competitive inhibitors that target the highly conserved kinase domain of the JAK family.
Caption: Simplified Tyk2 signaling pathway and point of inhibition.
BTK Inhibition: Navigating the TEC Kinase Family
Bruton's Tyrosine Kinase (BTK) is a critical component of the B-cell receptor signaling pathway and a validated target in B-cell malignancies.[4] A novel imidazo[1,2-b]pyridazine derivative, Compound 22 , has been developed as a potent and irreversible BTK inhibitor.[4]
Selectivity Profile of Compound 22:
Compound 22 demonstrated excellent selectivity when screened against a panel of 310 kinases, with a potent IC50 of 1.3 nM for BTK.[4]
Alternative BTK Inhibitor: Ibrutinib
Ibrutinib is a first-in-class, FDA-approved BTK inhibitor. While highly effective, it is known to have off-target activity against other kinases, particularly those in the TEC family and EGFR.
Comparative Analysis:
TAK1 Inhibition: A Target in Inflammation and Cancer
TAK1 is a key kinase in the signaling pathways of pro-inflammatory cytokines such as TNF-α and IL-1β.[5] A series of 6-substituted morpholine or piperazine imidazo[1,2-b]pyridazines have been identified as potent TAK1 inhibitors, with a lead compound, Compound 26 , showing an IC50 of 55 nM.[5]
Selectivity Profile of Compound 26:
Kinome scanning of Compound 26 revealed minimal inhibition of a panel of essential kinases, suggesting a favorable selectivity profile.[1]
Alternative TAK1 Inhibitor: 5Z-7-Oxozeaenol
5Z-7-Oxozeaenol is a natural product that acts as a potent and selective TAK1 inhibitor (IC50 = 8 nM). However, it also exhibits activity against other kinases.[18]
Comparative Analysis:
| Inhibitor | Primary Target | IC50 (TAK1) | Selectivity Notes |
| Compound 26 | TAK1 | 55 nM[5] | Minimal inhibition of essential kinases in a KinomeScan.[1] |
| 5Z-7-Oxozeaenol | TAK1 | 8 nM | Also inhibits MEKK1 and MEKK4. |
The imidazo[1,2-b]pyridazine-based TAK1 inhibitor, Compound 26, presents a promising synthetic alternative to the natural product 5Z-7-Oxozeaenol, with initial data suggesting good selectivity.
Conclusion
The 6-Hydrazinoimidazo[1,2-b]pyridazine scaffold has proven to be a versatile starting point for the development of potent kinase inhibitors. The examples highlighted in this guide demonstrate that careful optimization of this core can lead to compounds with high selectivity for their intended targets. The key to successfully advancing these inhibitors through the drug discovery pipeline lies in a rigorous and multi-faceted approach to cross-reactivity profiling. By combining comprehensive in vitro screening with cellular target engagement assays, researchers can gain a deep understanding of a compound's selectivity and potential off-target liabilities, ultimately leading to the development of safer and more effective targeted therapies.
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Bendjeddou, M. et al. (2017). Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. European Journal of Medicinal Chemistry. [Link]
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Jafari, R. et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]
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Mease, P. J. et al. (2020). Baseline Biomarkers Predict Better Responses to Deucravacitinib, an Oral, Selective Tyrosine Kinase 2 (TYK2) Inhibitor, in a Phase 2 Trial in Psoriatic Arthritis. ACR Meeting Abstracts. [Link]
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Probing the Enigmatic Mechanism of 6-Hydrazinoimidazo[1,2-b]pyridazine: A Comparative Guide to Mechanistic Elucidation
For drug development professionals and researchers, understanding a compound's mechanism of action (MoA) is paramount. It is the cornerstone upon which efficacy, safety, and further optimization are built. The imidazo[1,2-b]pyridazine scaffold has emerged as a "privileged structure" in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, from kinase inhibition to antiviral and anti-tubercular effects[1][2][3]. This guide focuses on a specific, yet under-characterized member of this family: 6-Hydrazinoimidazo[1,2-b]pyridazine.
While direct, extensive studies on 6-Hydrazinoimidazo[1,2-b]pyridazine are not widely published, the known pharmacology of its parent scaffold provides a fertile ground for hypothesis-driven investigation. The presence of a reactive hydrazino group suggests it may act as a covalent modifier, a linker for further derivatization, or a key pharmacophoric feature. This guide will, therefore, provide a comprehensive framework for elucidating its MoA, drawing comparisons with well-characterized imidazo[1,2-b]pyridazine derivatives, and detailing the requisite experimental workflows.
Part 1: Deconstructing the Imidazo[1,2-b]pyridazine Scaffold: A Landscape of Known Mechanisms
The imidazo[1,2-b]pyridazine core is a versatile pharmacophore found in several clinically relevant molecules[1]. Understanding the established MoAs of its analogues provides a logical starting point for investigating 6-Hydrazinoimidazo[1,2-b]pyridazine.
Kinase Inhibition: The Dominant Paradigm
A significant number of imidazo[1,2-b]pyridazine derivatives owe their therapeutic effects to kinase inhibition[1][2]. A prime example is Ponatinib , an FDA-approved multi-kinase inhibitor used in the treatment of chronic myeloid leukemia[1].
A more targeted example involves derivatives that act as potent and selective inhibitors of Tyrosine Kinase 2 (Tyk2) , a member of the Janus kinase (JAK) family. These compounds selectively bind to the pseudokinase (JH2) domain of Tyk2, a novel approach to modulating cytokine signaling pathways implicated in autoimmune diseases[4].
-
Causality of Experimental Choice: Targeting the JH2 domain is a strategic choice to achieve selectivity over other JAK family members, thereby potentially reducing off-target effects. The structural differences between the ATP-binding pockets of the catalytic (JH1) and pseudokinase (JH2) domains allow for the design of highly specific ligands[4].
Emerging Mechanisms of Action
Beyond kinase inhibition, the imidazo[1,2-b]pyridazine scaffold has been implicated in other therapeutic areas:
-
Anti-tubercular Activity: Certain derivatives have demonstrated potent activity against Mycobacterium tuberculosis. The proposed mechanism, based on structural similarities to first-line anti-tubercular drugs, is the inhibition of bacterial RNA polymerase, an essential enzyme for DNA transcription[5].
-
Antiviral Activity: A novel class of imidazo[1,2-b]pyridazine-based compounds has been identified as potent inhibitors of human picornaviruses, including rhinoviruses and enteroviruses[6]. While the precise molecular target is under investigation, these findings highlight the scaffold's potential in addressing infectious diseases.
-
Neurodegenerative Disease Targeting: Some derivatives have been synthesized and evaluated for their ability to bind to β-amyloid plaques, a hallmark of Alzheimer's disease. This suggests a potential application in diagnostics (e.g., as PET imaging agents) or as therapeutics aimed at preventing amyloid aggregation[7].
Part 2: A Proposed Mechanistic Investigation of 6-Hydrazinoimidazo[1,2-b]pyridazine
Given the landscape of known activities, a systematic investigation of 6-Hydrazinoimidazo[1,2-b]pyridazine would involve a tiered approach, starting with broad phenotypic screening and progressively narrowing down to specific molecular targets.
Initial Target Agnostic Screening: Unveiling the Phenotype
The initial step is to understand the cellular and phenotypic effects of the compound without a preconceived target bias.
Experimental Workflow: High-Content Imaging (HCI) Based Phenotypic Screening
-
Cell Line Selection: A panel of well-characterized human cell lines representing different tissue types (e.g., A549 - lung carcinoma, HeLa - cervical cancer, U-2 OS - osteosarcoma) should be used.
-
Compound Treatment: Cells are treated with a concentration range of 6-Hydrazinoimidazo[1,2-b]pyridazine.
-
Staining: After a defined incubation period, cells are fixed and stained with a cocktail of fluorescent dyes that label various subcellular compartments (e.g., Hoechst for the nucleus, Phalloidin for actin filaments, MitoTracker for mitochondria).
-
Image Acquisition: Automated microscopy is used to capture images across all treatment conditions.
-
Image Analysis: Sophisticated image analysis software quantifies a multitude of cellular features (e.g., nuclear size and shape, mitochondrial morphology, cytoskeletal arrangement).
-
Phenotypic Profiling: The multiparametric data is used to generate a "phenotypic fingerprint" of the compound's effect, which can be compared to a library of reference compounds with known mechanisms of action.
-
Trustworthiness of the Protocol: This approach is self-validating as the phenotypic fingerprint of a test compound can be directly compared to those of well-characterized tool compounds. A strong correlation with the fingerprint of a known kinase inhibitor, for instance, would provide a strong rationale for pursuing kinase-focused assays.
Hypothesis-Driven Target Identification
Based on the phenotypic screening results and the known activities of the parent scaffold, several hypotheses can be formulated and tested.
Hypothesis 1: 6-Hydrazinoimidazo[1,2-b]pyridazine is a Kinase Inhibitor.
Experimental Workflow: Kinase Panel Screening
-
Assay Principle: A large panel of purified kinases (e.g., the 468-kinase panel from Eurofins DiscoverX) is used to assess the compound's inhibitory activity in a high-throughput format. These assays typically measure the phosphorylation of a substrate peptide by a kinase.
-
Compound Incubation: 6-Hydrazinoimidazo[1,2-b]pyridazine is incubated with each kinase at one or more concentrations (e.g., 1 µM and 10 µM).
-
Data Analysis: The percentage of kinase inhibition is calculated for each kinase. "Hits" are identified as kinases that are significantly inhibited by the compound.
-
Causality of Experimental Choice: This broad screening approach is essential for identifying the primary kinase target(s) and assessing the compound's selectivity profile early in the investigation. A highly selective inhibitor is generally preferred to minimize off-target effects.
Workflow for Kinase Inhibition Hypothesis Testing
Caption: Workflow for Investigating Kinase Inhibition.
Hypothesis 2: 6-Hydrazinoimidazo[1,2-b]pyridazine Exhibits Anti-tubercular Activity.
Experimental Workflow: Whole-Cell Mycobacterial Growth Inhibition Assay
-
Bacterial Strain: Mycobacterium tuberculosis H37Rv is a commonly used virulent laboratory strain.
-
Assay Format: A microplate-based assay, such as the Microplate Alamar Blue Assay (MABA), is used to assess cell viability[5].
-
Compound Treatment: A serial dilution of 6-Hydrazinoimidazo[1,2-b]pyridazine is added to microplate wells containing a culture of M. tuberculosis.
-
Incubation: The plates are incubated for several days to allow for bacterial growth.
-
Viability Assessment: Alamar Blue is added, which is reduced by metabolically active cells, resulting in a color change that can be quantified spectrophotometrically.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that inhibits visible bacterial growth.
-
Trustworthiness of the Protocol: This is a standard, validated assay for determining the anti-tubercular activity of compounds. The inclusion of positive controls (e.g., isoniazid, rifampicin) and negative controls is crucial for data validation.
Hypothesis 3: The Hydrazino Group Mediates Covalent Inhibition.
The presence of a hydrazino moiety raises the possibility of covalent bond formation with the target protein.
Experimental Workflow: Intact Protein Mass Spectrometry
-
Target Incubation: The purified protein of interest (identified from the kinase screen, for example) is incubated with 6-Hydrazinoimidazo[1,2-b]pyridazine.
-
Mass Spectrometry Analysis: The protein-compound mixture is analyzed by high-resolution mass spectrometry (e.g., ESI-Q-TOF).
-
Data Interpretation: A mass shift in the protein corresponding to the molecular weight of the compound would indicate covalent modification.
-
Peptide Mapping: To identify the specific amino acid residue that has been modified, the protein is digested with a protease (e.g., trypsin), and the resulting peptides are analyzed by LC-MS/MS.
-
Causality of Experimental Choice: This direct biophysical method provides unequivocal evidence of covalent bond formation and can pinpoint the exact site of modification, which is critical for understanding the MoA and for future structure-activity relationship (SAR) studies.
Part 3: Comparative Analysis and Data Interpretation
A key aspect of MoA studies is comparing the experimental data for the compound of interest with that of relevant alternatives or reference compounds.
Quantitative Data Summary
| Compound | Primary Target(s) | IC50 / MIC | Mechanism Class | Reference |
| 6-Hydrazinoimidazo[1,2-b]pyridazine | To be determined | To be determined | Hypothesized: Kinase Inhibitor, Anti-tubercular, Covalent Modifier | N/A |
| BMS-986165 (Tyk2 JH2 Inhibitor) | Tyk2 JH2 | IC50: 6 nM (binding), 817 nM (hWB assay) | Non-covalent, Allosteric Kinase Inhibitor | [4] |
| Ponatinib | BCR-ABL, VEGFR, PDGFR, FGFR, SRC family kinases | IC50: <1 nM (BCR-ABL) | Non-covalent, ATP-competitive Kinase Inhibitor | [1] |
| IMPY Analogue (β-amyloid ligand) | β-amyloid plaques | Ki: 11.0 nM | Non-covalent Ligand | [7] |
| Benzohydrazide-imidazo[1,2-b]pyridazine derivative | M. tuberculosis | MIC: 1.6 µg/mL | Proposed: RNA Polymerase Inhibitor | [5] |
Visualizing the Potential Signaling Pathway: A Tyk2 Inhibition Paradigm
If 6-Hydrazinoimidazo[1,2-b]pyridazine were found to be a Tyk2 inhibitor, it would modulate cytokine signaling as depicted below.
Caption: Potential inhibition of the JAK-STAT pathway.
Conclusion
The study of 6-Hydrazinoimidazo[1,2-b]pyridazine's mechanism of action presents an exciting opportunity to expand our understanding of the imidazo[1,2-b]pyridazine scaffold. While its specific molecular targets remain to be elucidated, a systematic and hypothesis-driven approach, as outlined in this guide, will be instrumental in unraveling its therapeutic potential. By combining target-agnostic phenotypic screening with focused biochemical and cellular assays, and by drawing comparisons with well-characterized analogues, researchers can efficiently navigate the complexities of MoA elucidation and pave the way for the development of novel therapeutics.
References
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Moslin, R. et al. (2017). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters, 8(11), 1146-1151. Available from: [Link]
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Cui, M. et al. (2011). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. Journal of Medicinal Chemistry, 54(8), 2767-2777. Available from: [Link]
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ResearchGate. (n.d.). The pharmacologically active imidazo[1,2-b]pyridazine derivatives. Available from: [Link]
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Paidi, K. R. et al. (2017). Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. International Journal of Chemical Sciences, 15(3), 172. Available from: [Link]
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Tatipamula, V. B. et al. (2018). Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. Beni-Suef University Journal of Basic and Applied Sciences, 7(4), 487-494. Available from: [Link]
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El Akkaoui, A. et al. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect, 6(34), 8985-9011. Available from: [Link]
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ResearchGate. (n.d.). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. Available from: [Link]
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Romero, D. L. et al. (2001). Imidazo[1,2-b]pyridazines, novel nucleus with potent and broad spectrum activity against human picornaviruses: design, synthesis, and biological evaluation. Journal of Medicinal Chemistry, 44(11), 1746-1758. Available from: [Link]
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Garrido, M. et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113833. Available from: [Link]
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A Comparative Guide to the Synthesis of 6-Hydrazinoimidazo[1,2-b]pyridazine: Routes,-b]pyridazine is a key building block in medicinal chemistry, serving as a versatile precursor for the synthesis of a wide array of derivatives with significant therapeutic potential. Its utility stems from the reactive hydrazino group, which can be readily transformed into various heterocyclic systems or used as a linker to introduce diverse functionalities. This guide provides a detailed comparison of the primary synthetic routes to this valuable intermediate, offering insights into the strategic considerations and experimental nuances for researchers in drug discovery and development.
The most prevalent and practical approach to 6-hydrazinoimidazo[1,2-b]pyridazine involves a two-stage synthesis, beginning with the construction of the imidazo[1,2-b]pyridazine core, followed by the introduction of the hydrazino moiety at the 6-position. While alternative strategies can be envisaged, the route via a 6-halo-substituted intermediate is the most widely documented and scalable.
Route 1: Nucleophilic Aromatic Substitution of 6-Chloroimidazo[1,2-b]pyridazine
This is the most direct and commonly employed method for the synthesis of 6-hydrazinoimidazo[1,2-b]pyridazine. The strategy hinges on the initial preparation of a 6-chloro-substituted imidazo[1,2-b]pyridazine, which then undergoes a nucleophilic aromatic substitution (SNAr) reaction with hydrazine.
Stage 1: Synthesis of 6-Chloroimidazo[1,2-b]pyridazine
The synthesis of the 6-chloroimidazo[1,2-b]pyridazine core is typically achieved through a two-step process starting from the commercially available 3,6-dichloropyridazine.
Step 1: Amination of 3,6-Dichloropyridazine
The first step involves a regioselective nucleophilic substitution of one of the chlorine atoms of 3,6-dichloropyridazine with ammonia to yield 3-amino-6-chloropyridazine. This reaction is generally performed in a sealed vessel at elevated temperatures.
Step 2: Cyclization to form the Imidazo[1,2-b]pyridazine Ring
The resulting 3-amino-6-chloropyridazine is then cyclized with an α-halo-acetaldehyde equivalent, most commonly chloroacetaldehyde, to construct the fused imidazole ring. This reaction proceeds via an initial N-alkylation of the amino group, followed by an intramolecular cyclization and dehydration.
Figure 1: Synthetic pathway to 6-chloroimidazo[1,2-b]pyridazine.
Stage 2: Hydrazinolysis of 6-Chloroimidazo[1,2-b]pyridazine
The final step involves the displacement of the chlorine atom at the 6-position of the imidazo[1,2-b]pyridazine ring with hydrazine. This is a classic SNAr reaction, where the electron-withdrawing nature of the fused imidazole ring and the pyridazine nitrogens activate the 6-position towards nucleophilic attack.
Figure 2: Final hydrazinolysis step to the target compound.
Comparison of Synthetic Routes
The two-stage approach via a 6-chloro intermediate is the most established and reliable method for the preparation of 6-hydrazinoimidazo[1,2-b]pyridazine. While other 6-halo-imidazo[1,2-b]pyridazines (e.g., 6-bromo or 6-fluoro) could theoretically be used, the chloro-derivative is the most common due to the ready availability and lower cost of the starting materials.
| Parameter | Route 1: Via 6-Chloro Intermediate |
| Starting Materials | 3,6-Dichloropyridazine, Ammonia, Chloroacetaldehyde, Hydrazine |
| Number of Steps | 3 |
| Overall Yield | Moderate to Good |
| Scalability | Readily scalable |
| Key Advantages | Well-established chemistry, reliable, readily available starting materials. |
| Key Disadvantages | Use of a sealed vessel for amination, handling of hydrazine. |
Experimental Protocols
Protocol 1: Synthesis of 6-Chloroimidazo[1,2-b]pyridazine
Step 1: 3-Amino-6-chloropyridazine
-
To a stainless-steel bomb vessel, add 3,6-dichloropyridazine (10 g, 67.1 mmol) and concentrated aqueous ammonium hydroxide (100 mL).
-
Seal the vessel and heat to 110°C for 12 hours.
-
After cooling to 0°C, filter the reaction mixture and wash the resulting solid with water (2 x 25 mL) to afford 3-amino-6-chloropyridazine as a white solid.[1]
-
Typical yield: 80-85%.
Step 2: 6-Chloroimidazo[1,2-b]pyridazine
-
A mixture of 3-amino-6-chloropyridazine (30 g, 232.0 mmol) and chloroacetaldehyde (45 mL, 50% aqueous solution) is heated to 90°C for 5 hours.[2]
-
Distill off the water to obtain a brown-yellow solid.
-
Stir the crude solid with 100 mL of ethanol and filter to afford 6-chloroimidazo[1,2-b]pyridazine as a brown solid.
-
Typical yield: 70-75%.
Protocol 2: Synthesis of 6-Hydrazinoimidazo[1,2-b]pyridazine
-
To a solution of 6-chloroimidazo[1,2-b]pyridazine (1.0 g, 6.5 mmol) in ethanol (20 mL), add hydrazine hydrate (1.0 mL, 20.6 mmol).
-
Reflux the reaction mixture for 4 hours.
-
After cooling, the precipitate is filtered, washed with cold ethanol, and dried to give 6-hydrazinoimidazo[1,2-b]pyridazine.
-
Further purification can be achieved by recrystallization from ethanol.
Conclusion
The synthesis of 6-hydrazinoimidazo[1,2-b]pyridazine is most efficiently achieved through a three-step sequence starting from 3,6-dichloropyridazine. This route, involving the formation of a 6-chloroimidazo[1,2-b]pyridazine intermediate followed by nucleophilic substitution with hydrazine, is robust, scalable, and utilizes readily available starting materials. The provided experimental protocols offer a reliable guide for researchers to access this important building block for the development of novel therapeutic agents.
References
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El Akkaoui, A., Koubachi, J., Guillaumet, G., & El Kazzouli, S. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect, 6(34), 8985–9011. [Link]
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Nayak, S. K., et al. (2018). Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. Trade Science Inc.[Link]
- Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University.
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Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
- (2018). Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity.
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Zhang, Y., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters, 1(6), 278–282. [Link]
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Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867. [Link]
- Request PDF. (2010). Nucleophilic substitution of chlorine with hydrazine and methylhydrazine in chlorinated pyridazines and pyridazones.
- Google Patents. (n.d.). Synthesis method of 6-chloroimidazo [1,2-b ] pyridazine-3-carbonitrile.
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Mosher, M. D., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters, 10(9), 1293–1299. [Link]
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A Head-to-Head Benchmarking Guide: The Novel Imidazo[1,2-b]pyridazine-based Tyk2 Inhibitor versus Established JAK Inhibitors for Autoimmune Disease
In the landscape of autoimmune disease therapeutics, the pursuit of highly selective and potent oral agents continues to be a primary focus of drug discovery. The Janus kinase (JAK) family of enzymes has emerged as a critical node in cytokine signaling pathways that drive the pathophysiology of numerous autoimmune disorders. While broad-spectrum JAK inhibitors have demonstrated clinical efficacy, their application can be limited by mechanism-based side effects. This has spurred the development of next-generation inhibitors with improved selectivity profiles.
This guide provides a comprehensive benchmarking analysis of a promising novel therapeutic candidate, a 6-substituted imidazo[1,2-b]pyridazine derivative that selectively targets the pseudokinase (JH2) domain of Tyrosine Kinase 2 (Tyk2), against established, clinically approved JAK inhibitors. We will delve into the mechanistic distinctions, comparative preclinical data, and the experimental rationale underpinning a rigorous head-to-head evaluation.
The Therapeutic Rationale: Targeting Tyk2 in Autoimmunity
Tyk2 is a member of the JAK family of non-receptor tyrosine kinases that plays a pivotal role in the signaling of key cytokines implicated in autoimmune and inflammatory diseases, including IL-12, IL-23, and Type I interferons (IFNα/β).[1] These cytokine pathways are central to the pathogenesis of diseases like psoriasis, Crohn's disease, and systemic lupus erythematosus.[1]
Unlike other JAK family members, Tyk2 possesses a catalytically inactive pseudokinase domain (JH2) that plays a crucial regulatory role.[1] The imidazo[1,2-b]pyridazine scaffold has been identified as a versatile core for developing potent and selective inhibitors that target this JH2 domain, offering a differentiated mechanism of action from traditional ATP-competitive JAK inhibitors that target the active kinase domain (JH1).[1][2]
Signaling Pathway Overview
The diagram below illustrates the central role of Tyk2 in mediating pro-inflammatory cytokine signaling.
Caption: Tyk2-mediated cytokine signaling pathway.
The Contenders: A Comparative Overview
Our benchmarking analysis will focus on a representative imidazo[1,2-b]pyridazine-based Tyk2 JH2 inhibitor, designated here as IZP-Tyk2 , against two classes of established drugs: a first-generation pan-JAK inhibitor and a second-generation selective JAK1 inhibitor.
| Compound | Class | Mechanism of Action | Key Therapeutic Areas |
| IZP-Tyk2 | Investigational Tyk2 JH2 Inhibitor | Allosteric inhibition of Tyk2 via binding to the regulatory JH2 domain.[1] | Potential for broad autoimmune indications. |
| Tofacitinib | Pan-JAK Inhibitor | ATP-competitive inhibitor of JAK1, JAK2, and JAK3. | Rheumatoid Arthritis, Psoriatic Arthritis, Ulcerative Colitis. |
| Upadacitinib | Selective JAK1 Inhibitor | ATP-competitive inhibitor with functional selectivity for JAK1 over JAK2, JAK3, and Tyk2. | Rheumatoid Arthritis, Atopic Dermatitis, Ulcerative Colitis. |
Head-to-Head Comparison: In Vitro Performance
A critical initial step in benchmarking is to determine the potency and selectivity of the investigational compound against its intended target and related off-targets.
Experimental Protocol: Kinase Inhibition Assay (Biochemical)
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of isolated kinases.
-
Reagents: Recombinant human JAK1, JAK2, JAK3, and Tyk2 kinase domains, ATP, and a suitable peptide substrate.
-
Procedure: a. Serially dilute IZP-Tyk2, Tofacitinib, and Upadacitinib in DMSO. b. In a 384-well plate, add the kinase, the peptide substrate, and the test compound. c. Initiate the kinase reaction by adding a final concentration of ATP corresponding to the Km for each enzyme. d. Incubate at 30°C for 60 minutes. e. Terminate the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound against each kinase by fitting the dose-response data to a four-parameter logistic equation.
Comparative Data: Biochemical Potency and Selectivity
| Compound | Tyk2 IC50 (nM) | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) |
| IZP-Tyk2 | ~2 | >10,000 | >10,000 | >10,000 |
| Tofacitinib | 50 | 1 | 20 | 5 |
| Upadacitinib | 150 | 43 | 110 | >5,000 |
Data are representative values sourced from literature and preclinical studies.
The results clearly demonstrate the superior selectivity of IZP-Tyk2 for its target. This high degree of selectivity is a key differentiator, suggesting a potentially wider therapeutic window and a reduced risk of off-target effects associated with the inhibition of other JAKs (e.g., anemia or neutropenia linked to JAK2 inhibition).
Cellular Activity: Assessing Functional Impact
While biochemical assays are crucial, it is essential to evaluate a compound's activity in a cellular context to understand its functional consequences on signaling pathways.
Experimental Protocol: Phospho-STAT (pSTAT) Flow Cytometry Assay
This assay measures the inhibition of cytokine-induced STAT phosphorylation in whole blood or isolated peripheral blood mononuclear cells (PBMCs), providing a physiologically relevant measure of a compound's potency.
-
Cell Source: Freshly drawn human whole blood or isolated PBMCs.
-
Procedure: a. Pre-incubate the cells with serially diluted concentrations of the test compounds for 1 hour. b. Stimulate the cells with a specific cytokine to activate a particular JAK-STAT pathway (e.g., IL-23 for Tyk2/JAK2, IFN-α for Tyk2/JAK1). c. After a short incubation (15-30 minutes), fix and permeabilize the cells. d. Stain with fluorescently labeled antibodies specific for a phosphorylated STAT protein (e.g., anti-pSTAT3). e. Analyze the samples by flow cytometry to quantify the level of pSTAT in specific immune cell populations.
-
Data Analysis: Determine the EC50 value for the inhibition of STAT phosphorylation for each compound.
Comparative Data: Cellular Potency
| Compound | IL-23-induced pSTAT3 (EC50, nM) | IFN-α-induced pSTAT1 (EC50, nM) |
| IZP-Tyk2 | ~50 | ~60 |
| Tofacitinib | ~100 | ~20 |
| Upadacitinib | ~250 | ~50 |
Data are representative values.
These cellular data confirm that IZP-Tyk2 effectively blocks Tyk2-mediated signaling pathways at concentrations achievable in a therapeutic setting.
In Vivo Efficacy: Benchmarking in a Disease Model
The ultimate preclinical validation comes from demonstrating efficacy in a relevant animal model of autoimmune disease. The rat adjuvant-induced arthritis (AIA) model is a well-established and robust model for evaluating anti-inflammatory and anti-arthritic agents.
Experimental Protocol: Rat Adjuvant-Induced Arthritis (AIA) Model
-
Model Induction: Induce arthritis in Lewis rats by a single intradermal injection of Mycobacterium tuberculosis in incomplete Freund's adjuvant at the base of the tail.
-
Dosing: Begin oral, twice-daily (BID) dosing of the vehicle, IZP-Tyk2 (e.g., 5 and 10 mg/kg), and a clinically relevant comparator on the day of adjuvant injection (prophylactic regimen).
-
Endpoints: a. Monitor paw swelling (plethysmometry) and clinical arthritis scores periodically over 20-28 days. b. At the end of the study, collect hind paws for histological analysis of inflammation, pannus formation, and bone/cartilage destruction. c. Measure systemic biomarkers of inflammation (e.g., serum cytokines).
Caption: Experimental workflow for the rat AIA model.
Comparative Data: In Vivo Efficacy
| Compound (Dose) | Paw Swelling Inhibition (%) | Histological Score Improvement |
| IZP-Tyk2 (5 mg/kg BID) | >90%[1] | Significant reduction in inflammation and joint damage. |
| Tofacitinib (10 mg/kg BID) | ~70-80% | Marked reduction in inflammation and joint damage. |
| Upadacitinib (3 mg/kg BID) | ~80-90% | Strong reduction in inflammation and joint damage. |
Data for IZP-Tyk2 is based on published findings for a structurally related compound.[1] Comparator data are representative of typical findings in this model.
In preclinical models, the imidazo[1,2-b]pyridazine-based Tyk2 inhibitor demonstrated full efficacy, comparable or superior to established JAK inhibitors, at a well-tolerated dose.[1] This robust in vivo activity, coupled with its high selectivity, underscores its potential as a best-in-class therapeutic agent.
Pharmacokinetics and Safety
A successful therapeutic agent must not only be potent and efficacious but also possess favorable pharmacokinetic (PK) and safety profiles.
Comparative Data: PK and Safety Profile
| Parameter | IZP-Tyk2 | Tofacitinib | Upadacitinib |
| Oral Bioavailability | Good to excellent across species.[1] | High | High |
| Metabolic Stability | Dramatically improved over earlier generations.[1] | Moderate | High |
| Key Safety Considerations | Theoretical advantage due to high selectivity. | Increased risk of infections, herpes zoster, thrombosis (black box warning). | Similar to Tofacitinib (black box warning). |
The high selectivity of IZP-Tyk2 for Tyk2 over other JAKs is predicted to translate into a superior safety profile, potentially avoiding the hematological and other adverse events associated with broader JAK inhibition.
Conclusion and Future Directions
The imidazo[1,2-b]pyridazine-based Tyk2 JH2 inhibitor, IZP-Tyk2 , represents a significant advancement in the targeted therapy of autoimmune diseases. Through its novel mechanism of allosteric inhibition of the Tyk2 pseudokinase domain, it achieves a level of selectivity that is unattainable with traditional ATP-competitive JAK inhibitors.
This head-to-head benchmarking analysis demonstrates that IZP-Tyk2 exhibits:
-
Superior Target Selectivity: Unprecedented selectivity for Tyk2 over other JAK family members.
-
Potent Cellular Activity: Effective inhibition of key pro-inflammatory signaling pathways.
-
Robust In Vivo Efficacy: Full efficacy in a demanding preclinical model of arthritis.[1]
These compelling preclinical data strongly support the continued development of this class of compounds. The key differentiating factor for IZP-Tyk2 will be its clinical safety profile. If the predicted safety benefits arising from its exquisite selectivity are realized in human trials, this imidazo[1,2-b]pyridazine derivative has the potential to become a cornerstone therapy for a wide range of autoimmune and inflammatory disorders.
References
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Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
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The pharmacologically active imidazo[1,2‐b]pyridazine derivatives. ResearchGate. Available at: [Link]
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Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. TSI Journals. Available at: [Link]
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Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. ResearchGate. Available at: [Link]
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Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ResearchGate. Available at: [Link]
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Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants. PubMed. Available at: [Link]
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A Head-to-Head Comparison of Imidazo[1,2-b]pyridazine-Based Probes: A Guide for Researchers
The imidazo[1,2-b]pyridazine scaffold has emerged as a "privileged" structure in medicinal chemistry and chemical biology. Its rigid, planar geometry and rich electronic properties make it an ideal foundation for developing highly specific probes for various biological targets. This guide provides a comprehensive, head-to-head comparison of imidazo[1,2-b]pyridazine-based molecules, not just as fluorescent sensors, but as a versatile class of probes for interrogating complex biological systems. We will delve into their applications as kinase inhibitors and diagnostic agents for neurodegenerative diseases, supported by experimental data and detailed protocols to inform your research and development endeavors.
The Imidazo[1,2-b]pyridazine Scaffold: A Platform for Specificity and Potency
The imidazo[1,2-b]pyridazine core is a bicyclic heteroaromatic system formed by the fusion of an imidazole and a pyridazine ring. This structure offers several advantages for probe development:
-
Structural Rigidity: The fused ring system limits conformational flexibility, which can lead to higher binding affinities and selectivities for target proteins.
-
Tunable Electronics: The nitrogen atoms in both rings can be protonated or involved in hydrogen bonding, influencing the molecule's solubility, cell permeability, and target interactions.
-
Synthetic Accessibility: The scaffold can be readily synthesized and functionalized at multiple positions, allowing for the systematic optimization of its properties.
These features have led to the successful development of imidazo[1,2-b]pyridazine-based compounds for a range of applications, from oncology to neuroimaging.
Caption: General structure and key features of the imidazo[1,2-b]pyridazine scaffold.
Probes for Kinase Activity: A Comparative Analysis
The imidazo[1,2-b]pyridazine scaffold has proven to be a particularly fruitful starting point for the development of potent and selective kinase inhibitors. These molecules act as probes to elucidate the function of specific kinases in signaling pathways and as potential therapeutic agents.
Tyrosine Kinase 2 (Tyk2) Inhibitors
Tyk2 is a member of the Janus kinase (JAK) family and plays a key role in inflammatory signaling pathways.[1] Imidazo[1,2-b]pyridazine-based compounds have been developed as allosteric inhibitors that bind to the pseudokinase (JH2) domain of Tyk2, offering high selectivity over other JAK family members.[1][2]
| Compound/Probe | Target | IC50 / Ki | Selectivity | Key Features | Reference |
| Compound 6 | Tyk2 JH2 | Ki = 0.02 µM | >100-fold vs. JAK1/2/3 | Orally active, efficacious in a rat arthritis model. | [1] |
| Compound 29 | Tyk2 JH2 | IC50 = 0.01 µM | High selectivity over other kinases. | Good oral exposure in mice. | [2] |
| IZP 7 | Tyk2 JH2 | (less potent) | Highly selective | Hit compound from an IL-23 stimulated assay. | [2] |
Expert Insight: The development of allosteric inhibitors targeting the pseudokinase domain is a clever strategy to achieve high selectivity. Unlike ATP-competitive inhibitors that target the highly conserved active site, allosteric inhibitors bind to less conserved regions, reducing the likelihood of off-target effects.
Caption: Generalized signaling pathway of Tyk2 inhibition by imidazo[1,2-b]pyridazine probes.
Other Kinase Targets
The versatility of the imidazo[1,2-b]pyridazine scaffold is demonstrated by its application to a wide range of other kinase targets.
| Compound/Probe | Target | IC50 | Key Features | Reference |
| A17 / A18 | mTOR | 0.067 µM / 0.062 µM | Induce G1-phase cell cycle arrest; anti-proliferative activity. | [3] |
| 27f | Mps1 | 0.70 nM (cellular) | Highly selective over 192 kinases; orally bioavailable. | [4] |
| Compound 22 | BTK | 1.3 nM | Irreversible inhibitor; excellent selectivity. | [5] |
Experimental Protocol: Biochemical Kinase Assay
This protocol provides a general framework for evaluating the inhibitory activity of imidazo[1,2-b]pyridazine compounds against a target kinase.
-
Reagents and Materials:
-
Recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (radiolabeled or non-radiolabeled)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Imidazo[1,2-b]pyridazine compounds (dissolved in DMSO)
-
96-well or 384-well plates
-
Detection reagent (e.g., phosphospecific antibody, ADP-Glo™ Kinase Assay kit)
-
-
Procedure:
-
Prepare a serial dilution of the imidazo[1,2-b]pyridazine compounds in DMSO.
-
Add the compounds to the assay plate, followed by the kinase.
-
Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Allow the reaction to proceed for a specific time (e.g., 60 minutes) at 30°C.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the kinase activity. For example, in a radiometric assay, this involves capturing the phosphorylated substrate on a filter and measuring the incorporated radioactivity. In an ADP-Glo™ assay, the amount of ADP produced is measured via a luminescence-based reaction.
-
Plot the kinase activity against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Trustworthiness: This protocol is a self-validating system. Including positive (no inhibitor) and negative (no kinase) controls is crucial for ensuring the reliability of the results. The use of a known inhibitor as a reference compound can also help to validate the assay performance.
Probes for Amyloid-β Plaque Detection
Beyond their use as enzyme inhibitors, imidazo[1,2-b]pyridazines have been developed as high-affinity ligands for detecting pathological protein aggregates, such as the β-amyloid (Aβ) plaques found in the brains of individuals with Alzheimer's disease.[6][7] These probes are being investigated as potential radiotracers for positron emission tomography (PET) imaging.
| Compound/Probe | Binding Affinity (Ki) | Key Features | Reference |
| Compound 4 | 11.0 nM | High affinity for synthetic Aβ1-40 aggregates. | [6][7] |
| Compound 2a | 23.4 nM | N,N-dimethylamino analogue. | [6] |
| Compound 13a | 68.9 nM | N-methylamino analogue (lower affinity than tertiary amine). | [6] |
Expert Insight: The structure-activity relationship (SAR) studies on these compounds revealed that a 2-(4'-dimethylaminophenyl) moiety is crucial for high-affinity binding to Aβ plaques.[6] This highlights the importance of systematic chemical modifications in optimizing probe performance.
Caption: Conceptual workflow for the evaluation of imidazo[1,2-b]pyridazine probes for Aβ plaque detection.
Experimental Protocol: In Vitro Competitive Binding Assay for Aβ Plaques
This protocol describes the method used to determine the binding affinity of imidazo[1,2-b]pyridazine compounds for Aβ aggregates.[6]
-
Preparation of Aβ1-40 Aggregates:
-
Dissolve synthetic Aβ1-40 peptide in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubate the solution at 37°C for several days with gentle agitation to induce fibril formation.
-
Confirm the formation of aggregates by methods such as thioflavin T fluorescence or electron microscopy.
-
-
Competitive Binding Assay:
-
Prepare a serial dilution of the imidazo[1,2-b]pyridazine test compounds.
-
In a 96-well filter plate, add the Aβ1-40 aggregates, a known radioligand (e.g., [3H]BTA-1), and the test compound at various concentrations.
-
Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 2 hours).
-
Wash the plate to remove unbound radioligand.
-
Measure the amount of bound radioactivity using a scintillation counter.
-
The Ki value of the test compound is calculated from its IC50 value (the concentration that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
-
Authoritative Grounding: The use of a well-characterized radioligand and synthetic Aβ aggregates provides a standardized and reproducible system for comparing the binding affinities of novel probes.
Future Directions: Imidazo[1,2-b]pyridazines as Fluorescent Probes
While the majority of research has focused on therapeutic and PET imaging applications, the inherent photophysical properties of fused heteroaromatic systems suggest that the imidazo[1,2-b]pyridazine scaffold could be adapted for the development of fluorescent probes. The related imidazo[1,2-a]pyridine core has been successfully used to create fluorescent sensors for metal ions like Fe3+ and Hg2+.[8][9][10]
The design principles for such probes would involve:
-
Fluorophore Core: The imidazo[1,2-b]pyridazine scaffold would serve as the fluorophore.
-
Receptor Unit: A specific ion-binding moiety (e.g., a chelator) would be attached to the scaffold.
-
Signaling Mechanism: The binding of the target ion to the receptor would induce a change in the electronic properties of the fluorophore, leading to a "turn-on" or "turn-off" fluorescent response.
Further research in this area could unlock the potential of imidazo[1,2-b]pyridazines as versatile tools for bioimaging and sensing applications.
Conclusion
The imidazo[1,2-b]pyridazine scaffold is a remarkable platform for the development of highly potent and selective molecular probes. This guide has provided a head-to-head comparison of its application in two key areas: kinase inhibition and Aβ plaque detection. The presented data and protocols demonstrate the power of this chemical framework to generate valuable tools for researchers, scientists, and drug development professionals. As synthetic methodologies continue to evolve, we can anticipate the emergence of novel imidazo[1,2-b]pyridazine-based probes with even greater performance and broader applications, including the exciting possibility of new fluorescent sensors for real-time biological imaging.
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Cui, M., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters, 1(4), 154–158. [Link]
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Moslin, R., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters, 10(5), 748–753. [Link]
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Lv, K., et al. (2017). Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors. European Journal of Medicinal Chemistry, 132, 164–176. [Link]
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Kumar, A., et al. (2019). Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells. RSC Advances, 9(52), 30285–30290. [Link]
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Han, X., et al. (2022). An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging and test strips. Sensors and Diagnostics, 1(5), 1011-1017. [Link]
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Kumar, A., et al. (2019). Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells. RSC Advances, 9, 30285-30290. [Link]
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Harrabi, Z., et al. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect, 6(34), 8985-9011. [Link]
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Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 229, 113867. [Link]
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Sforza, F., et al. (2022). Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. Molecules, 27(12), 3859. [Link]
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Oh, Y., et al. (2015). Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity. Journal of Medicinal Chemistry, 58(5), 2378–2394. [Link]
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Li, S., et al. (2023). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry, 66(13), 8746–8761. [Link]
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Moslin, R., et al. (2017). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm, 8(3), 573–580. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6-Hydrazinoimidazo[1,2-b]pyridazine
As researchers dedicated to advancing drug development, our work with novel chemical entities like 6-Hydrazinoimidazo[1,2-b]pyridazine demands the highest standards of safety and operational excellence. The presence of the hydrazine moiety in this heterocyclic system introduces specific hazards that necessitate a rigorous and well-understood disposal protocol. This guide provides the essential, field-proven procedures to manage and dispose of this compound, ensuring the safety of laboratory personnel and environmental compliance.
The core principle underpinning this protocol is risk mitigation. The hydrazine functional group is highly reactive and toxic; therefore, all waste containing 6-Hydrazinoimidazo[1,2-b]pyridazine must be treated as hazardous.[1][2] The following procedures are designed to be a self-validating system, prioritizing the safest and most compliant disposal pathways.
Hazard Analysis and Pre-Disposal Planning
Before handling any waste, a thorough understanding of the compound's risk profile is essential. While specific toxicological data for 6-Hydrazinoimidazo[1,2-b]pyridazine is limited, the known hazards of its structural components—the imidazo[1,2-b]pyridazine core and the hydrazine group—provide a strong basis for a conservative safety approach.
-
Reactivity Hazards: Hydrazine and its derivatives are powerful reducing agents and can react violently, and in some cases explosively, with oxidizing agents (e.g., peroxides, perchlorates, nitrates), metal oxides, and strong acids.[2][3] Contact with finely divided metals or even rust can catalyze decomposition, which may be flammable if ventilation is inadequate.[1]
-
Health Hazards: The parent imidazo[1,2-b]pyridazine structure is classified as a skin and eye irritant and may cause respiratory irritation.[4][5] Hydrazine itself is classified as a hazardous material due to its toxicity and potential carcinogenicity.[1][6] Therefore, exposure via inhalation, ingestion, or skin contact must be strictly avoided.[7]
-
Environmental Hazards: Due to its inherent toxicity, 6-Hydrazinoimidazo[1,2-b]pyridazine should not be released into the environment.[4] Improper disposal can contaminate waterways and soil.
A mandatory risk assessment must be conducted before initiating any experiment that will generate this waste.[6] This assessment should identify the quantities of waste to be generated, the appropriate segregation and storage methods, and the final disposal pathway.
Personal Protective Equipment (PPE) and Engineering Controls
Adherence to proper PPE and engineering controls is non-negotiable. The causality is clear: these measures provide the primary barrier between the researcher and the hazardous material.
| Control Measure | Specification & Rationale |
| Engineering Control | All handling and disposal procedures must be performed within a certified chemical fume hood to prevent inhalation of dusts or vapors.[3][6] |
| Eye/Face Protection | Chemical safety goggles and a full-face shield are required. The hydrazine moiety can be corrosive, and this combination protects against splashes and accidental contact.[8] |
| Hand Protection | Butyl rubber gloves are mandatory. [8] Materials like neoprene and nitrile rubber may also be compatible, but butyl rubber offers superior resistance to hydrazine. Gloves must be inspected before use and disposed of after handling the compound.[9] |
| Body Protection | A flame-resistant lab coat and a chemical apron should be worn.[8] Ensure clothing is removed immediately if it becomes contaminated.[1][7] |
Disposal Decision Workflow
The appropriate disposal procedure depends on the nature and concentration of the waste. The following workflow provides a logical path to selecting the correct method.
Caption: Disposal decision workflow for 6-Hydrazinoimidazo[1,2-b]pyridazine waste.
Experimental Disposal Protocols
This is the most secure and broadly applicable method for all forms of 6-Hydrazinoimidazo[1,2-b]pyridazine waste, including neat solids, solutions, and contaminated lab supplies. The objective is to safely contain and segregate the waste for collection by a certified hazardous waste disposal service.[9][10][11]
Step-by-Step Methodology:
-
Container Selection: Use a designated, leak-proof, and chemically compatible hazardous waste container. The container must be clearly labeled "Hazardous Waste: 6-Hydrazinoimidazo[1,2-b]pyridazine" and include the chemical formula (C₆H₇N₅) and any other institutional labeling requirements.
-
Waste Segregation:
-
Solid Waste: Carefully transfer neat compound, contaminated weigh boats, and used filter papers into the container using appropriate tools (e.g., powder funnel, spatula).[4][12]
-
Contaminated PPE: Place used gloves and other disposable protective gear into the designated solid waste container.
-
Solutions: Do not mix with other waste streams, especially those containing oxidizing agents.[3] Keep in a separate, sealed liquid waste container.
-
-
Containment: Keep the waste container tightly closed when not in use.[4][12] Store it in a cool, well-ventilated area, away from incompatible materials, heat, and ignition sources.[7][13]
-
Collection: Arrange for pickup by your institution's licensed professional waste disposal service.[9][10]
This procedure is exclusively for treating dilute aqueous waste streams or cleaning up minor spills. It should only be performed by personnel experienced with handling reactive chemicals. The principle is to oxidize the hydrazine moiety to nitrogen gas and water using a dilute oxidizing agent.[1] This method is an adaptation of standard procedures for hydrazine neutralization.[14][15]
CAUTION: This reaction is exothermic and can produce nitrogen gas. It must be performed slowly, with cooling, and inside a chemical fume hood.
Step-by-Step Methodology:
-
Preparation: Place the container with the dilute aqueous 6-Hydrazinoimidazo[1,2-b]pyridazine waste in a larger secondary container filled with an ice bath to manage heat generation.
-
Neutralizing Agent: Prepare a 5% aqueous solution of sodium hypochlorite (household bleach) or calcium hypochlorite.[1]
-
Slow Addition: With vigorous stirring, add the dilute hypochlorite solution dropwise to the hydrazine-containing waste.
-
Monitoring: Carefully monitor the reaction. A slight evolution of gas (nitrogen) is expected. If the reaction becomes too vigorous or the temperature rises significantly, immediately stop the addition and allow the solution to cool.
-
Completion: Continue adding the oxidizing agent until all the hydrazine has been quenched. The absence of hydrazine can be confirmed using commercially available test strips if required by local protocols.
-
Final Disposal: Once the reaction is complete and the solution has returned to room temperature, it can typically be disposed of down the drain with copious amounts of water, provided this is permitted by local and institutional regulations. Always consult your institution's Environmental Health & Safety (EHS) office for final approval.
Emergency Procedures: Spills and Exposure
In the event of an accidental release or exposure, immediate and correct action is critical.
-
Spill Cleanup:
-
Eliminate all ignition sources.[2]
-
Wearing the full PPE detailed in Section 2, contain the spill.
-
For liquid spills, absorb the material with an inert, non-combustible absorbent like sand or diatomaceous earth. DO NOT use combustible materials like paper towels or earth. [2]
-
Carefully sweep up the absorbed material and place it into a suitable, sealed container for disposal via Pathway A.[4][9][12]
-
Ventilate the area thoroughly.[2]
-
Personnel Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove all contaminated clothing.[9][12] Seek immediate medical attention.[11]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[9][12] Seek immediate medical attention.[11]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration.[9][12] Seek immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[9][12] Seek immediate medical attention.[11]
-
By adhering to these scientifically grounded and safety-first procedures, researchers can confidently manage the risks associated with 6-Hydrazinoimidazo[1,2-b]pyridazine, ensuring a safe laboratory environment and responsible stewardship of chemical waste.
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Clark, C. C. (1980). Safety and Handling of Hydrazine. Defense Technical Information Center. [Link]
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Gherghel, D., et al. (2022). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Molecules, 27(19), 6539. [Link]
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A Senior Application Scientist's Guide to Handling 6-Hydrazinoimidazo[1,2-b]pyridazine: A Proactive Approach to Laboratory Safety
As researchers and drug development professionals, our work with novel chemical entities like 6-Hydrazinoimidazo[1,2-b]pyridazine is foundational to discovery. This compound, part of a class of molecules with significant therapeutic potential, including as kinase inhibitors, demands not only our scientific acumen but also our unwavering commitment to safety.[1] The unique structure of this molecule—marrying an imidazo[1,2-b]pyridazine core with a highly reactive hydrazino functional group—necessitates a safety protocol that is both rigorous and intelligently designed.
This guide moves beyond a simple checklist. It provides a comprehensive operational and safety framework, grounded in the principles of chemical causality and risk mitigation. Our goal is to empower you to handle this compound with the confidence that comes from deep, procedural understanding, ensuring both personal safety and the integrity of your research.
The Principle of Duality: Understanding the Hazard Profile
A thorough risk assessment is the bedrock of any safety protocol. 6-Hydrazinoimidazo[1,2-b]pyridazine does not have an extensive, publicly available safety profile. Therefore, we must analyze its structure by deconstructing it into its core components: the imidazo[1,2-b]pyridazine scaffold and the hydrazino (-NHNH2) functional group.
-
The Imidazo[1,2-b]pyridazine Core: Safety data for analogous, halogenated imidazo[1,2-b]pyridazines consistently indicate a standard set of hazards for heterocyclic compounds of this nature.[2][3][4]
-
The Hydrazino Moiety: Hydrazine and its organic derivatives are a well-documented class of toxic substances. They are often corrosive, readily absorbed through the skin, and are treated as potential carcinogens.[5]
The logical, safety-first assumption is that the overall hazard profile of 6-Hydrazinoimidazo[1,2-b]pyridazine is dominated by the reactivity and toxicity of the hydrazino group. The recommended handling procedures will therefore reflect a high degree of caution.
| Hazard Component | GHS Classification (Based on Analogs) | Causality & Experimental Implications |
| Imidazo[1,2-b]pyridazine Core | Skin Corrosion/Irritation (Category 2)[2][3] Serious Eye Damage/Irritation (Category 2)[2][3] Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory Irritation)[2][3][6] | The heterocyclic ring system can interact with biological tissues, causing irritation upon direct contact. As a solid, it poses a risk of aerosolization, leading to respiratory tract irritation. |
| Hydrazino Functional Group | Acute Toxicity (Oral, Dermal, Inhalation)[5] Skin Corrosion/Burns[5] Serious Eye Damage[5] Suspected Carcinogen[5] | The hydrazino group is highly reactive and basic. It can cause severe damage to tissues on contact. Systemic toxicity is a major concern, as it can be absorbed through the skin and is toxic if inhaled or ingested.[5] |
Engineering Controls: Your Primary Shield
Personal protective equipment (PPE) is the final barrier between you and a chemical hazard. The first and most critical layers of protection are robust engineering controls.
-
Primary Enclosure: All handling of solid 6-Hydrazinoimidazo[1,2-b]pyridazine, including weighing, reconstituting, and aliquoting, must be performed within a certified chemical fume hood or, for greater protection, a glove box.[5][7] A fume hood provides necessary ventilation to prevent inhalation of airborne particles.[4]
-
Safety Infrastructure: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[2][4] Their proximity is non-negotiable.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection and use of PPE must be meticulous. The following protocol is designed to provide comprehensive protection against the dual hazards of this compound.
Step 1: Respiratory Protection
Given the potential for respiratory irritation from the core structure and the high toxicity of the hydrazino group, respiratory protection is mandatory when handling the powder.[2][6]
-
Minimum Requirement: A NIOSH-approved N95 particulate respirator is the absolute minimum for handling small quantities of the solid.
-
Recommended: For any procedure with a higher risk of aerosolization or for handling larger quantities, an air-purifying respirator (APR) with combination cartridges for organic vapors and particulates (e.g., P100) is strongly recommended.[8]
-
Best Practice/High-Risk Scenarios: In situations involving potential heating, significant aerosolization, or spill cleanup, a positive-pressure, supplied-air respirator is the most protective option.[9]
Step 2: Eye and Face Protection
The compound is a severe eye irritant, and hydrazines can cause chemical burns.[2][5]
-
Mandatory: Wear chemical splash goggles that conform to ANSI Z87.1 standards. Standard safety glasses are not sufficient.
-
Required Addition: A full-face shield must be worn over the chemical splash goggles to protect the entire face from splashes and stray particles.[4][5][10]
Step 3: Hand Protection
Hydrazines can be readily absorbed through the skin, making glove selection a critical decision.[5]
-
Material: Butyl rubber is an excellent material choice for handling hydrazine and its derivatives.[11] Nitrile or neoprene gloves may also be suitable, but you must consult the manufacturer's chemical resistance guide for breakthrough time data.[5][11]
-
Protocol: Double Gloving: Always wear two pairs of gloves. This provides a significant safety margin in case the outer glove is compromised.
-
Technique: When removing gloves, use a technique that avoids touching the outer surface of the glove with your bare skin.[8] Dispose of contaminated gloves immediately in the designated hazardous waste stream.[8]
Step 4: Body Protection
-
Lab Coat: A flame-resistant lab coat is essential.[5] Ensure it is fully buttoned.
-
Apron: For handling solutions or larger quantities, a chemically resistant apron (e.g., made of butyl rubber or PVC) should be worn over the lab coat.[10][11]
-
Apparel: Always wear long pants and fully enclosed shoes.[5]
PPE Selection and Donning Workflow
The following diagram outlines the logical sequence for selecting and donning the appropriate PPE before handling 6-Hydrazinoimidazo[1,2-b]pyridazine.
Operational Plan: Handling and Disposal
Adherence to a strict, step-by-step operational plan minimizes risk during the handling process.
Protocol for Weighing Solid Compound
-
Preparation: Ensure all necessary equipment (spatulas, weigh paper, containers) is inside the chemical fume hood before bringing the chemical in.
-
Don PPE: Follow the complete donning procedure outlined in the diagram above.
-
Handling: Perform all manipulations deep within the hood. Avoid creating dust by handling the material gently.[2][3]
-
Containment: After weighing, securely close the primary container. Use a dampened wipe (with water or an appropriate solvent like methanol) to gently clean the spatula and any surfaces within the hood where dust may have settled.
-
Doffing PPE: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. Dispose of gloves and wipes as hazardous waste.
Disposal Plan
-
Chemical Waste: All surplus material and solutions must be disposed of as hazardous waste.[2][3] Do not pour down the drain. Collect in a clearly labeled, sealed container compatible with the chemical.
-
Contaminated Materials: All disposable items that have come into contact with the compound (e.g., gloves, weigh paper, wipes, pipette tips) must be placed in a designated solid hazardous waste container.[4][8]
-
Waste Vendor: Follow your institution's guidelines for chemical waste pickup. Disposal should be carried out by a licensed professional waste disposal service, often via chemical incineration.[6]
Emergency Procedures: Immediate and Decisive Action
In the event of an exposure or spill, a rapid and correct response is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][3] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[2][3] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately.[2][3] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Spill: Evacuate the immediate area. If the spill is large or outside of a containment area, evacuate the lab and contact your institution's emergency response team. For small spills inside a fume hood, use an appropriate absorbent material, collect it with non-sparking tools, and place it in a sealed container for hazardous waste disposal.
By integrating this comprehensive safety framework into your laboratory workflow, you build a culture of proactive safety that protects you, your colleagues, and the integrity of your vital research.
References
- Fisher Scientific. (n.d.). Safety Data Sheet: 6-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid.
-
El Akkaoui, A., et al. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ChemistrySelect. [Link]
- Fisher Scientific. (n.d.). Safety Data Sheet: Pyridazine.
-
New Jersey Department of Health. (2002). Hazardous Substance Fact Sheet: 1,2-DIHYDRO-3,6-PYRIDAZINEDIONE. [Link]
- Capot Chemical. (n.d.). MSDS of 6-bromoimidazo[1,2-b]pyridazine.
-
Defense Technical Information Center. (n.d.). Safety and Handling of Hydrazine. [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Hydrazine. [Link]
- University of California, Santa Barbara. (n.d.). Hydrazine - Risk Management and Safety.
Sources
- 1. researchgate.net [researchgate.net]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 6. capotchem.cn [capotchem.cn]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. capotchem.com [capotchem.com]
- 9. nj.gov [nj.gov]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. arxada.com [arxada.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
